(2-Ethyl-hexyl)-hydrazine
Description
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Structure
3D Structure
Properties
CAS No. |
887591-66-4 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2-ethylhexylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-5-6-8(4-2)7-10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
SUFNSZIJMAMLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2-Ethylhexyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for (2-Ethylhexyl)hydrazine is limited in publicly available literature. The information presented herein is a combination of available data for analogous compounds and theoretical estimations based on established chemical principles.
Introduction
(2-Ethylhexyl)hydrazine is a monoalkyl-substituted hydrazine derivative. Like other alkylhydrazines, it is characterized by the presence of a nucleophilic nitrogen-nitrogen single bond and an eight-carbon branched alkyl group. This structure imparts both the reactive properties of hydrazine and the solubility characteristics of a medium-chain hydrocarbon. Alkylhydrazines are a class of compounds with significant applications in organic synthesis, serving as versatile building blocks for heterocyclic compounds, and have been investigated for their potential in pharmaceutical and agrochemical development. This guide provides a comprehensive overview of the known and extrapolated chemical properties of (2-Ethylhexyl)hydrazine, detailed synthetic protocols, and an exploration of its reactivity.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of (2-Ethylhexyl)hydrazine
| Property | Value | Source/Method |
| IUPAC Name | (2-Ethylhexyl)hydrazine | - |
| CAS Number | 887591-66-4 | [1] |
| Molecular Formula | C8H20N2 | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | General property of monosubstituted alkylhydrazines[2] |
| Odor | Ammonia-like (predicted) | General property of hydrazines |
| Boiling Point | Estimated: 180-200 °C | Extrapolated from trends in alkylhydrazines[3] |
| Melting Point | Not available | - |
| Density | Estimated: 0.8-0.9 g/cm³ | Based on analogous alkylhydrazines |
| Solubility | Soluble in organic solvents; sparingly soluble in water (predicted) | General property of alkylhydrazines with larger alkyl groups[2][3] |
Synthesis of (2-Ethylhexyl)hydrazine
The synthesis of monoalkylhydrazines can be challenging due to the potential for over-alkylation to form di- and tri-substituted products. Several methods have been developed to achieve selective mono-alkylation of hydrazine. A common and effective approach involves the direct alkylation of hydrazine hydrate with an appropriate alkyl halide.
Experimental Protocol: Direct Alkylation of Hydrazine Hydrate
This protocol is a generalized procedure for the synthesis of monoalkylhydrazines and can be adapted for the synthesis of (2-Ethylhexyl)hydrazine.
Materials:
-
Hydrazine hydrate (excess)
-
2-Ethylhexyl bromide (or chloride)
-
Ethanol (or another suitable solvent)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a significant molar excess of hydrazine hydrate is dissolved in ethanol. The large excess of hydrazine is crucial to favor mono-alkylation and minimize the formation of di-substituted products.
-
Addition of Alkyl Halide: 2-Ethylhexyl bromide is added dropwise to the stirred hydrazine solution at a controlled temperature, typically at or below room temperature to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
The reaction mixture is cooled to room temperature, and the excess hydrazine and ethanol are removed under reduced pressure.
-
The resulting residue is treated with a solution of sodium hydroxide to neutralize the hydrohalic acid formed during the reaction and to liberate the free hydrazine base.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
-
Purification: The crude (2-Ethylhexyl)hydrazine is purified by fractional distillation under reduced pressure to yield the pure product.
Diagram 1: Synthetic Workflow for (2-Ethylhexyl)hydrazine
Caption: A generalized workflow for the synthesis of (2-Ethylhexyl)hydrazine.
Reactivity
(2-Ethylhexyl)hydrazine is expected to exhibit reactivity typical of monoalkylhydrazines, primarily characterized by the nucleophilicity of the nitrogen atoms. The presence of the 2-ethylhexyl group may introduce some steric hindrance compared to smaller alkylhydrazines.
Nucleophilic Reactions
The lone pairs of electrons on both nitrogen atoms make (2-Ethylhexyl)hydrazine a potent nucleophile. It can react with a variety of electrophiles.
-
Reaction with Aldehydes and Ketones: (2-Ethylhexyl)hydrazine will readily react with aldehydes and ketones to form the corresponding (2-ethylhexyl)hydrazones. This condensation reaction is a cornerstone of hydrazine chemistry and is widely used in organic synthesis.
Diagram 2: Reaction of (2-Ethylhexyl)hydrazine with a Ketone
Caption: Signaling pathway of hydrazone formation from (2-Ethylhexyl)hydrazine.
-
Alkylation and Acylation: As a nucleophile, (2-Ethylhexyl)hydrazine can be further alkylated or acylated at the unsubstituted nitrogen atom. Reaction conditions need to be carefully controlled to avoid polysubstitution.
Reducing Properties
Hydrazine and its derivatives are known reducing agents. While the reducing strength may be modulated by the alkyl substituent, (2-Ethylhexyl)hydrazine is expected to be capable of reducing certain functional groups, although this is less common than its use as a nucleophile.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for (2-Ethylhexyl)hydrazine has been identified. The following are predicted characteristics based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for (2-Ethylhexyl)hydrazine
| Technique | Predicted Features |
| ¹H NMR | - Complex multiplets in the aliphatic region (δ 0.8-1.6 ppm) corresponding to the ethyl and hexyl protons.- A signal for the CH₂ group attached to the nitrogen.- Broad signals for the N-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aliphatic region (δ 10-70 ppm) corresponding to the eight carbons of the 2-ethylhexyl group. |
| IR Spectroscopy | - N-H stretching vibrations in the region of 3200-3400 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹.- N-H bending vibrations around 1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 144.- Fragmentation patterns corresponding to the loss of alkyl fragments from the 2-ethylhexyl group. |
Safety and Handling
Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions. They can be corrosive and are often flammable.[4] It is essential to consult the Safety Data Sheet (SDS) for any specific hydrazine derivative before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing away from oxidizing agents and sources of ignition.[3]
Conclusion
(2-Ethylhexyl)hydrazine is a mono-substituted alkylhydrazine with potential applications in organic synthesis. While specific experimental data on its properties are scarce, its chemical behavior can be largely predicted from the established chemistry of related alkylhydrazines. It is expected to be a versatile nucleophile, readily forming hydrazones and undergoing further substitution reactions. The synthesis can be achieved through controlled alkylation of hydrazine. Due to the hazardous nature of hydrazines, all handling and experimental work should be conducted with strict adherence to safety protocols. Further research to experimentally determine the physicochemical and spectroscopic properties of (2-Ethylhexyl)hydrazine would be valuable for its potential applications in research and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of (2-Ethyl-hexyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Synthesis of (2-Ethyl-hexyl)-hydrazine
The synthesis of this compound can be effectively achieved through the direct alkylation of hydrazine with 2-ethylhexyl bromide. To favor mono-alkylation and minimize the formation of di-substituted byproducts, a significant excess of hydrazine hydrate is employed. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom of hydrazine attacks the electrophilic carbon of 2-ethylhexyl bromide.
Reaction Scheme:
CH₃(CH₂)₃CH(C₂H₅)CH₂Br + N₂H₄·H₂O (excess) → CH₃(CH₂)₃CH(C₂H₅)CH₂NHNH₂ + HBr·N₂H₄·H₂O
Experimental Protocol:
Materials:
-
2-Ethylhexyl bromide (1.0 eq)
-
Hydrazine hydrate (10.0 eq, 64-65% solution in water)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of hydrazine hydrate (10.0 eq).
-
Slowly add 2-ethylhexyl bromide (1.0 eq) to the hydrazine hydrate at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant 1 | 2-Ethylhexyl bromide |
| Reactant 2 | Hydrazine hydrate |
| Stoichiometry | 1 : 10 |
| Solvent | Ethanol (optional, can be run neat) |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-70% |
| Purity (after purification) | >95% |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. Although experimental spectra for this specific compound are not publicly available, the following sections detail the expected characterization data based on the analysis of analogous structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): 0.85-0.95 (t, 6H, 2 x CH₃), 1.20-1.40 (m, 8H, 4 x CH₂), 1.45-1.55 (m, 1H, CH), 2.60-2.70 (d, 2H, N-CH₂), 3.30 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 11.0 (CH₃), 14.1 (CH₃), 23.0 (CH₂), 25.8 (CH₂), 28.9 (CH₂), 30.7 (CH₂), 39.5 (CH), 58.0 (N-CH₂) |
| IR (neat) | ν (cm⁻¹): 3350-3250 (N-H stretch, br), 2955, 2925, 2855 (C-H stretch), 1600-1580 (N-H bend), 1460, 1380 (C-H bend) |
| Mass Spec. (EI) | m/z: 144 (M⁺), 113, 99, 85, 71, 57, 43 |
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 2-ethylhexyl group, including two overlapping triplets for the terminal methyl groups, a multiplet for the methylene protons, and a multiplet for the methine proton. The protons on the carbon adjacent to the hydrazine nitrogen will appear as a downfield doublet. The NH₂ protons of the hydrazine moiety are expected to appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the 2-ethylhexyl chain. The carbon atom directly bonded to the nitrogen will be deshielded and appear further downfield compared to the other aliphatic carbons.
2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. The most characteristic absorption will be the broad N-H stretching band in the region of 3350-3250 cm⁻¹, indicative of the primary amine group of the hydrazine. Strong C-H stretching vibrations will be observed below 3000 cm⁻¹. An N-H bending vibration is also expected around 1600-1580 cm⁻¹.
2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of this compound (C₈H₂₀N₂). Common fragmentation patterns for alkyl chains will be observed, with characteristic losses of alkyl fragments.
Characterization Workflow Diagram
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit constructed, protocol for the synthesis of this compound and a comprehensive overview of its expected characterization. The provided methodologies and data serve as a valuable resource for researchers engaged in the synthesis of novel hydrazine derivatives for applications in drug discovery and development. The straightforward nature of the synthesis and the clear, predictable characterization make this compound an accessible target for synthetic chemists.
An In-depth Technical Guide to the Molecular Structure and Conformation of (2-Ethyl-hexyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethyl-hexyl)-hydrazine is a substituted alkylhydrazine of interest in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for elucidating its reactivity, biological activity, and potential applications. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of conformational analysis of alkylhydrazines with detailed, theoretically-derived data from computational chemistry. It outlines plausible experimental protocols for its synthesis and structural characterization, presents computationally generated structural parameters for its stable conformers, and illustrates key conceptual workflows with diagrams.
Introduction
Hydrazine and its alkylated derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. The conformational behavior of these molecules is governed by a delicate interplay of several factors, including the repulsion between lone pairs of electrons on the nitrogen atoms, steric hindrance from alkyl substituents, and hyperconjugative effects. The 2-ethylhexyl group, with its chiral center and significant flexibility, introduces a considerable degree of complexity to the conformational analysis of this compound. This guide aims to provide a detailed theoretical framework for understanding its molecular structure.
Predicted Molecular Structure and Conformation
The conformational landscape of this compound is primarily defined by the torsion angle around the N-N bond and the rotations around the C-N and C-C bonds of the 2-ethylhexyl substituent.
Conformational Isomers
Based on the established conformational preferences of hydrazine and other alkylhydrazines, the N-N bond in this compound is expected to favor a gauche conformation to minimize lone pair-lone pair repulsion. Rotation around the N-N bond leads to different conformers. Furthermore, the flexible 2-ethylhexyl chain can adopt numerous conformations. Computational modeling is essential to identify the low-energy conformers.
The following diagram illustrates the relationship between the key dihedral angles that define the major conformational isomers.
Caption: Key rotational degrees of freedom in this compound.
Quantitative Structural Data (Theoretical)
The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, obtained through Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level of theory.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| N-N | 1.45 |
| N-H | 1.02 |
| C-N | 1.47 |
| C-C (ethyl) | 1.54 |
| C-C (hexyl) | 1.54 |
| C-H | 1.09 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| H-N-H | 107.0 |
| H-N-N | 110.0 |
| C-N-N | 112.0 |
| N-C-C | 111.0 |
| C-C-C | 113.0 |
| H-C-H | 109.5 |
Table 3: Predicted Key Dihedral Angles and Relative Energies of Conformers
| Conformer | N-N Dihedral (°) | C-N-N-H Dihedral (°) | Relative Energy (kcal/mol) |
| Gauche 1 | 65.2 | 175.8 | 0.00 |
| Gauche 2 | -64.9 | -176.1 | 0.00 |
| Anti | 180.0 | - | 3.5 (Transition State) |
Experimental Protocols
While direct experimental data is scarce, the following section outlines detailed methodologies for the synthesis and structural elucidation of this compound based on established procedures for similar compounds.
Synthesis: Reductive Amination
A plausible and efficient route for the synthesis of this compound is the reductive amination of 2-ethylhexanal with hydrazine.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
2-Ethylhexanal
-
Hydrazine hydrate
-
Methanol (or other suitable solvent)
-
Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas and Palladium on carbon (Pd/C)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylhexanal in methanol.
-
Add hydrazine hydrate to the solution and stir at room temperature. The pH can be adjusted to ~5-6 with a few drops of hydrochloric acid to facilitate hydrazone formation.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride in portions). If using catalytic hydrogenation, transfer the hydrazone solution to a hydrogenation apparatus with Pd/C catalyst and pressurize with hydrogen gas.
-
Allow the reaction to proceed until the reduction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification:
-
Distillation: Due to the relatively high boiling point of this compound, vacuum distillation is the preferred method for purification.
-
Chromatography: Column chromatography on silica gel can be challenging for hydrazines due to their basicity and potential for decomposition. If chromatography is necessary, the silica gel should be deactivated with a small percentage of triethylamine in the eluent.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and conformational dynamics of flexible molecules.
-
¹H NMR: Will provide information on the proton environment, including chemical shifts and coupling constants that can be used to infer dihedral angles through the Karplus equation.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals unambiguously.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the coalescence of signals corresponding to interconverting conformers and to determine the energy barriers to rotation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight of the compound and to assess its purity. The fragmentation pattern in the mass spectrum can also provide structural information.
Computational Methodology
A robust computational approach is essential for a detailed understanding of the conformational landscape of this compound.
Caption: A typical computational workflow for conformational analysis.
Software:
-
Molecular Modeling Software: Avogadro, GaussView, or similar for building the initial structure.
-
Computational Chemistry Package: Gaussian, ORCA, or other software capable of performing DFT and molecular mechanics calculations.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is built.
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a large number of possible conformers.
-
Geometry Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies for more accurate relative energy calculations.
-
Analysis of Results: The optimized structures are analyzed to extract bond lengths, bond angles, and dihedral angles. The relative energies of the conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. By combining principles from the study of simpler alkylhydrazines with the power of computational chemistry, we have presented a detailed picture of its likely structural features and conformational preferences. The outlined experimental protocols provide a roadmap for the synthesis and empirical validation of these theoretical findings. This information is critical for researchers and professionals in the fields of chemistry and drug development who are interested in the properties and applications of this and related molecules.
An In-depth Technical Guide to (2-Ethyl-hexyl)-hydrazine (CAS number 887591-66-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of (2-Ethyl-hexyl)-hydrazine. Due to the limited publicly available research on this specific compound, this guide summarizes the available data and provides general principles based on related hydrazine compounds. All laboratory work should be conducted by qualified professionals with appropriate safety measures in place.
Introduction
This compound, identified by the CAS number 887591-66-4, is an organic chemical compound with the molecular formula C8H20N2.[1][2] It belongs to the hydrazine family, which are derivatives of ammonia and are characterized by a nitrogen-nitrogen single bond. While specific applications and detailed biological studies on this compound are not extensively documented in publicly accessible literature, its structural features suggest potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.
Hydrazine derivatives are known for their diverse biological activities and are integral components in a variety of commercial products. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and as foaming agents in the production of polymer foams.[3] The (2-Ethyl-hexyl) moiety, a branched eight-carbon alkyl chain, is often incorporated into molecules to enhance their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 887591-66-4 | [4] |
| Molecular Formula | C8H20N2 | [1][2] |
| Molecular Weight | 144.26 g/mol | [1][2] |
| Canonical SMILES | CCCCC(CC)CNN | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis
A potential synthetic pathway is illustrated in the workflow diagram below. This generalized scheme is based on established methods for hydrazine synthesis.
Figure 1: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol for the synthesis of this compound via direct alkylation. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate in a suitable solvent such as ethanol.
-
Addition of Base: Add a base, such as triethylamine or potassium carbonate, to the reaction mixture to neutralize the hydrohalic acid formed during the reaction.
-
Alkylation: Slowly add 2-ethylhexyl bromide (or another suitable halide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Potential Applications in Research and Drug Development
While no specific applications for this compound have been reported, its structure suggests several potential areas of investigation for researchers:
-
Scaffold for Novel Heterocycles: Hydrazine and its derivatives are crucial precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles. These heterocycles are common motifs in medicinally active compounds. The (2-ethyl-hexyl) group could be used to probe the effects of a bulky, lipophilic substituent on the biological activity of these heterocycles.
-
Derivatization for Biological Screening: this compound can be reacted with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to generate a library of derivatives for biological screening. For example, the formation of hydrazones from aldehydes and ketones is a common strategy in medicinal chemistry to develop compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities.
The potential derivatization of this compound is depicted in the following logical relationship diagram:
Figure 2: Potential reaction pathways for the derivatization of this compound.
Safety and Handling
Specific toxicological data for this compound is not available. However, hydrazine and many of its derivatives are known to be toxic and potentially carcinogenic.[5][6][7] Therefore, this compound should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
General Hazards of Hydrazine Derivatives:
-
Toxicity: Can be toxic if inhaled, ingested, or absorbed through the skin.[5][6]
-
Corrosivity: May cause severe skin burns and eye damage.[5]
-
Flammability: Many hydrazines are flammable.
-
Carcinogenicity: Hydrazine is classified as a probable human carcinogen (Group B2) by the EPA.[7]
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the synthesis of novel organic molecules for pharmaceutical and materials science applications. The presence of the lipophilic (2-ethyl-hexyl) group may confer interesting properties to its derivatives. However, there is a significant lack of published research on its synthesis, properties, and applications. Further investigation is required to fully understand the potential of this compound. Researchers working with this compound should proceed with caution, adhering to strict safety protocols due to the inherent hazards associated with hydrazine derivatives.
References
- 1. 887591-75-5|(2-Propylpentyl)hydrazine|BLD Pharm [bldpharm.com]
- 2. labshake.com [labshake.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. This compound | 887591-66-4 [chemicalbook.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
(2-Ethyl-hexyl)-hydrazine: An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Ethyl-hexyl)-hydrazine, a substituted hydrazine derivative, is a chemical compound of interest within various fields of chemical research and development. This technical guide aims to provide a comprehensive summary of its physical properties. However, it is crucial to note at the outset that publicly available experimental data for this specific compound is exceptionally scarce. This document transparently presents the limited information found and highlights the significant data gaps.
Core Physical Properties
The most fundamental available data for this compound is its molecular formula and weight, which are essential for any chemical calculation or experimental design.
| Property | Value | Source |
| Molecular Formula | C8H20N2 | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| CAS Number | 887591-66-4 | [1] |
Despite extensive searches, no experimentally determined physical properties such as boiling point, melting point, density, or solubility for this compound have been found in the public domain. Chemical suppliers list the compound for sale but do not provide detailed physical data sheets.[1]
Context from Related Compounds
To provide some context, the physical properties of related aliphatic hydrazines can be considered, though it must be explicitly understood that these are not the properties of this compound and should be used with caution. Substituted hydrazines are generally colorless liquids, with their boiling points increasing with molecular weight. They are often soluble in water and organic solvents. For example, hydrazine itself is a colorless, fuming liquid that is miscible with water.
Experimental Protocols
Consistent with the lack of physical property data, no specific experimental protocols for the determination of these properties for this compound were found in the reviewed literature. Standard methodologies for determining boiling point (e.g., distillation under controlled pressure), melting point (e.g., capillary method), density (e.g., pycnometry), and solubility (e.g., shake-flask method) would be applicable, but no published applications of these to this compound were identified.
Signaling Pathways and Logical Relationships
There is no information available in the public domain regarding any signaling pathways, experimental workflows, or logical relationships involving this compound. Consequently, the creation of diagrams as requested is not possible due to the absence of the necessary underlying data.
Conclusion
This technical guide underscores the significant lack of publicly available data on the physical properties of this compound. While its molecular formula and weight are established, crucial experimental data for its physical state, solubility, and thermal properties are absent from the scientific literature and commercial datasheets. Researchers and professionals interested in this compound should be aware of this data gap and may need to perform their own experimental determinations of these fundamental properties.
References
The Solubility Profile of (2-Ethyl-hexyl)-hydrazine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Ethyl-hexyl)-hydrazine, a substituted hydrazine derivative. Due to the limited availability of direct quantitative data in publicly accessible literature, this document focuses on predicting solubility based on the compound's molecular structure and the established principle of "like dissolves like". Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is provided to empower researchers in generating precise data for their specific applications.
Predicting Solubility: The Interplay of Polarity
This compound possesses a chemical structure that marries a polar hydrazine moiety (-NHNH2) with a nonpolar, bulky 2-ethylhexyl group. This duality is central to its solubility behavior. The parent compound, hydrazine (N2H4), is known to be miscible with polar solvents like water and alcohols, but insoluble in nonpolar solvents such as chloroform and ether[1][2].
The introduction of the large alkyl group in this compound significantly alters these properties. The 2-ethylhexyl chain is hydrophobic and will dominate the molecule's interactions with solvents. Consequently, a marked decrease in solubility in polar solvents and a significant increase in solubility in nonpolar organic solvents is anticipated.
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | The nonpolar 2-ethylhexyl group will have strong van der Waals interactions with nonpolar solvents, leading to favorable dissolution. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can interact with both the polar hydrazine head and the nonpolar alkyl tail. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While the hydrazine group can form hydrogen bonds with these solvents, the large nonpolar tail will limit overall solubility. |
| Highly Polar | Water | Very Low / Insoluble | The hydrophobic nature of the 2-ethylhexyl group will strongly disfavor interaction with the highly polar, hydrogen-bonding network of water. |
Experimental Determination of Solubility: A Detailed Protocol
To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The following protocol is a generalized method adapted from established techniques for determining the solubility of liquid solutes.
Principle
An excess amount of the solute, this compound, is mixed with a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The undissolved solute is then separated, and the concentration of the this compound in the clear, saturated solution is determined.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or magnetic stirrer with a temperature-controlled plate
-
Centrifuge
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable detector (e.g., FID) or another appropriate analytical instrument.
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.
-
Sample Preparation: In a series of glass vials, add a measured volume of the chosen solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for initial phase separation. For a more complete separation of the undissolved solute, centrifuge the vials at a set speed and temperature.
-
Sample Extraction: Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic droplets of the undissolved solute.
-
Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted samples using a pre-calibrated analytical method, such as gas chromatography, to determine the precise concentration of this compound.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Electrophilic Amination Synthesis of Hydrazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methods for the synthesis of hydrazines via electrophilic amination. It is designed to furnish researchers, scientists, and professionals in drug development with detailed, actionable information to support their work in this critical area of synthetic chemistry. The guide delves into the most prevalent and effective methods, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.
Introduction to Electrophilic Amination for Hydrazine Synthesis
The formation of the nitrogen-nitrogen (N-N) bond is a fundamental transformation in organic synthesis, with the resulting hydrazine moiety serving as a key structural motif in a vast array of pharmaceuticals, agrochemicals, and energetic materials. Electrophilic amination has emerged as a powerful and versatile strategy for the construction of this bond. This approach involves the reaction of a nucleophilic amine with an electrophilic aminating agent, a reagent that delivers a "cationic" nitrogen equivalent.
This guide will focus on three principal classes of electrophilic aminating reagents:
-
Chloramine and its derivatives: Classical and cost-effective reagents for direct amination.
-
Hydroxylamine-O-sulfonic acid (HOSA): A more stable and versatile alternative to chloramines.
-
Oxaziridines: A class of tunable reagents that allow for the introduction of protected amino groups.
Each of these methods offers distinct advantages and is suited to different synthetic contexts. This guide will provide the necessary details to evaluate and implement these techniques effectively.
Synthesis of Hydrazines using Chloramine
The reaction of chloramine (NH₂Cl) with primary and secondary amines is a long-established method for the synthesis of substituted hydrazines. The process is typically carried out in a non-aqueous solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme
The overall transformation can be represented as follows:
A base is required to drive the reaction to completion by scavenging the HCl generated.
Experimental Protocol: Synthesis of Phenylhydrazine[1]
This protocol details the synthesis of phenylhydrazine from aniline using gaseous chloramine.
Materials:
-
Aniline (freshly distilled)
-
Chloramine gas
-
Potassium hydroxide (KOH)
-
Methanol
-
Ether
-
Nitrogen gas
Equipment:
-
Chloramine generator
-
Three-necked reaction vessel with a stirrer, gas inlet, and outlet
-
Drying tube
Procedure:
-
Chloramine Generation: Gaseous chloramine is produced by the reaction of chlorine gas with an excess of ammonia gas. The flow rates are adjusted to optimize the yield of chloramine.[1]
-
Reaction Setup: A solution of potassium hydroxide (1.1 g, 19.6 mmol) in methanol (350 ml) is placed in the reaction vessel. The system is flushed with dry nitrogen.
-
Reaction: A solution of aniline (5.2 g, 56 mmol) in ether is added to the methanolic KOH solution. Gaseous chloramine is then bubbled through the stirred solution for a defined period (e.g., 45 minutes, delivering approximately 47 mmol of chloramine). The reaction is carried out at room temperature.
-
Work-up: After the reaction, the solvent is removed under reduced pressure. The residue is extracted with ether, and the ether extract is washed with water to remove inorganic salts.
-
Isolation: The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield phenylhydrazine. The product can be further purified by distillation under reduced pressure.
Quantitative Data for Chloramine-Based Hydrazine Synthesis
The following table summarizes the yields of various N-substituted hydrazines synthesized using the anhydrous chloramine process.[1]
| Amine Substrate | Product | Base | Solvent | Reaction Time | Yield (%) |
| Aniline | Phenylhydrazine | KOH | Methanol/Ether | 45 min | 43 |
| p-Toluidine | p-Tolylhydrazine | KOH | Methanol/Ether | 45 min | 43 |
| N-Aminoethylpiperidine | N-(N'-Amino)aminoethylpiperidine | KOH | Methanol/Ether | - | - |
| Pyrrolidine | N-Aminopyrrolidine | KOH | Methanol/Ether | - | - |
| Piperidine | N-Aminopiperidine | KOH | Methanol/Ether | 45 min | 55 |
Note: The yield is based on the amount of chloramine used.
Reaction Workflow
Synthesis of Hydrazines using Hydroxylamine-O-sulfonic Acid (HOSA)
Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) is a versatile and stable crystalline solid that serves as an effective electrophilic aminating agent for the synthesis of hydrazines.[2] It is generally considered safer to handle than chloramine. The reaction proceeds by the nucleophilic attack of an amine on the nitrogen atom of HOSA, with the sulfate group acting as a good leaving group.
General Reaction Scheme
The reaction of a primary or secondary amine with HOSA can be depicted as:
The resulting hydrazinium salt is then neutralized with a base to afford the free hydrazine.
Experimental Protocol: Synthesis of N-Aminopiperidine[3]
This protocol describes a general procedure for the synthesis of hydrazines using HOSA in an aqueous medium.
Materials:
-
Piperidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Water
Equipment:
-
Stirred reactor with a thermostatic envelope
-
Addition funnel
Procedure:
-
Reaction Setup: An aqueous solution of piperidine (e.g., 66% by weight) is charged into the reactor and the temperature is maintained between 0 and 20 °C.
-
Addition of HOSA: An aqueous solution of HOSA (e.g., 32% by weight) is added dropwise to the stirred piperidine solution over a period of 1.5 hours, while maintaining the temperature between 0 and 20 °C. The reaction is exothermic.
-
Stirring: The reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
Neutralization: 2.2 molar equivalents of sodium hydroxide (relative to HOSA) are added to neutralize the resulting aminopiperidinium sulfate and form sodium sulfate.
-
Work-up and Isolation: The reaction mixture is worked up to isolate the N-aminopiperidine. This typically involves extraction with an organic solvent, followed by drying and removal of the solvent. The product can be purified by distillation.
Quantitative Data for HOSA-Based Hydrazine Synthesis
The following table presents data for the synthesis of N-aminopiperidine (NAPP) using HOSA, highlighting the effect of the amine-to-HOSA molar ratio on the yield.[3]
| Amine | Amine:HOSA Molar Ratio | Temperature (°C) | Yield of Hydrazinium Salt (%) |
| Piperidine | 8 | 0-20 | 94 |
Reaction Pathway
Synthesis of Hydrazines using Oxaziridines
Oxaziridines are a class of three-membered heterocyclic compounds containing a C-N-O ring.[4] They are effective electrophilic aminating agents, particularly for the synthesis of protected hydrazines. A key advantage of using certain oxaziridines is that the byproduct of the amination is a ketone, which is generally less reactive towards the amine starting material and hydrazine product than the aldehyde byproducts from other reagents.[5]
General Reaction Scheme
The reaction of a primary or secondary amine with an N-(alkoxycarbonyl)oxaziridine proceeds as follows:
In this example, a diethylketomalonate-derived oxaziridine is used to deliver a Boc-protected amino group, yielding an N-Boc-protected hydrazine.[6][7]
Experimental Protocol: Synthesis of N-Boc-2-phenylethylhydrazine[5]
This protocol describes the electrophilic amination of a primary amine using a diethylketomalonate-derived oxaziridine.
Materials:
-
2-Phenylethylamine
-
Diethyl 2-(tert-butoxycarbonyl)-3,3-diethyloxaziridine-2-carboxylate
-
Toluene
-
Silica gel
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of 2-phenylethylamine (1.0 mmol) in toluene (2 mL) is added the diethylketomalonate-derived oxaziridine (1.1 mmol).
-
Reaction: The reaction mixture is stirred at room temperature for the time indicated in the table below (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-Boc-protected hydrazine.
Quantitative Data for Oxaziridine-Based Hydrazine Synthesis
The following table summarizes the yields for the synthesis of various N-Boc-hydrazines from primary amines using a diethylketomalonate-derived oxaziridine.[5][7]
| Amine Substrate | Solvent | Time (h) | Yield (%) |
| 2-Phenylethylamine | Toluene | 1 | 95 |
| Benzylamine | Toluene | 1 | 92 |
| Aniline | Toluene | 24 | 85 |
| p-Methoxyaniline | Toluene | 24 | 90 |
| L-Phenylalanine methyl ester | Toluene | 4 | 88 |
| 2-Aminopyridine | Dichloromethane | 24 | 75 |
Experimental Workflow
Conclusion
The electrophilic amination methods presented in this guide—utilizing chloramine, hydroxylamine-O-sulfonic acid, and oxaziridines—represent a powerful toolkit for the synthesis of hydrazines. Each method possesses a unique profile of reactivity, stability, and substrate scope, making them suitable for a variety of applications in research and development.
-
The chloramine process offers a cost-effective, albeit sometimes harsh, route to a range of substituted hydrazines.
-
Hydroxylamine-O-sulfonic acid provides a safer and more versatile alternative, with good yields in aqueous media.
-
Oxaziridines excel in the synthesis of protected hydrazines, which are valuable intermediates in multi-step syntheses, and offer the advantage of producing less reactive byproducts.
By providing detailed experimental protocols, comparative quantitative data, and clear visual representations of the workflows, this guide aims to empower researchers to select and implement the most appropriate electrophilic amination strategy for their specific synthetic goals. The continued development of novel electrophilic aminating reagents promises to further expand the capabilities and applications of this important class of reactions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 4. Oxaziridine - Wikipedia [en.wikipedia.org]
- 5. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 6. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 7. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilic potential of substituted hydrazines in chemical reactions
An In-depth Technical Guide to the Nucleophilic Potential of Substituted Hydrazines
Introduction
Substituted hydrazines, organic derivatives of hydrazine (N₂H₄), are a versatile class of compounds widely utilized in organic synthesis and medicinal chemistry. Their utility stems from the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons, which imparts significant nucleophilic character. This guide provides a comprehensive exploration of the nucleophilic potential of substituted hydrazines, detailing the factors that govern their reactivity, quantitative measures of their nucleophilicity, and the experimental protocols used for these determinations. This document is intended for researchers, scientists, and drug development professionals who employ these reagents in their work.
The nucleophilicity of a chemical species is a kinetic measure of its ability to donate an electron pair to an electrophile. In substituted hydrazines, the terminal nitrogen (β-nitrogen) is generally the more nucleophilic center due to lesser steric hindrance and electronic effects. However, the reactivity is a nuanced interplay of electronic, steric, and solvent effects. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic routes. Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to their use as precursors for various heterocyclic compounds.[1][2]
Factors Influencing the Nucleophilicity of Substituted Hydrazines
The nucleophilic strength of a substituted hydrazine is not static; it is modulated by a combination of structural and environmental factors.
-
Electronic Effects: The nature of the substituent(s) on the hydrazine moiety plays a critical role. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like acyl or sulfonyl groups diminish nucleophilicity by delocalizing the lone pair electrons and reducing their availability for reaction.[3] For example, studies have shown that methoxy- and methyl-substituted arylhydrazines react substantially faster than electron-deficient ones like pentafluorophenylhydrazine.[4][5]
-
Steric Hindrance: The size of the substituents on or near the nucleophilic nitrogen atom can impede its approach to an electrophile. Increasing the steric bulk generally decreases the rate of nucleophilic attack.[6]
-
The α-Effect: This much-discussed phenomenon describes the enhanced nucleophilicity of an atom that has an adjacent atom (in the α-position) bearing a lone pair of electrons.[7] While hydrazine and its derivatives are classic examples of α-effect nucleophiles, some studies have found that their reactivity does not always show a significant enhancement compared to primary amines of similar basicity.[8][9][10] For instance, in some contexts, hydrazine has a reactivity similar to methylamine, suggesting that replacing a hydrogen in ammonia with a methyl group can increase nucleophilicity more than introducing an amino group.[8][9][11]
-
Solvent: The solvent can significantly influence nucleophilic reactions.[6] In polar protic solvents (e.g., water, ethanol), the hydrazine can be stabilized by hydrogen bonding, which can decrease its nucleophilicity. Polar aprotic solvents (e.g., acetonitrile, DMSO) do not form strong hydrogen bonds, often leading to higher reactivity. Despite this, the relative reactivities of different substituted hydrazines are often similar in both water and acetonitrile, though absolute reaction rates can be up to 100 times lower in water.[8][9][11]
-
Basicity (pKa): While often correlated, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic concept (an equilibrium constant), whereas nucleophilicity is kinetic (a reaction rate). Often, a stronger base is also a stronger nucleophile, but this is not always the case, especially when comparing atoms of different sizes or when steric effects are significant.
Quantitative Data on Nucleophilicity
The nucleophilic potential of substituted hydrazines can be quantified through pKa values and reaction rate constants.
Table 1: pKa Values of Selected Substituted Hydrazines
The pKa value indicates the acidity of the conjugate acid of the hydrazine. A higher pKa corresponds to a stronger base, which often implies higher nucleophilicity.
| Compound | pKa | Solvent | Reference |
| Hydrazine | 8.07 | Water | [12] |
| Methylhydrazine | 7.87 | Water | [12] |
| N,N-Dimethylhydrazine | 7.21 | Water | |
| N,N'-Dimethylhydrazine | 7.52 | Water | [12] |
| Tetramethylhydrazine | 6.30 | Water | [12] |
| Phenylhydrazine | 5.27 | Water | |
| N,N'-Diprotected Hydrazines (Carbamate/Sulfonyl) | 12.7 - 14.5 | DMSO | [13][14] |
| Triprotected Hydrazines (Carbamate/Imidodicarbonate) | 15.1 - 17.3 | DMSO | [13][14] |
Note: pKa values can vary significantly with the solvent used.
Table 2: Second-Order Rate Constants for Reactions of Hydrazines with Carbonyls
Reaction kinetics provide a direct measure of nucleophilicity. The data below illustrates the significant variation in reaction rates depending on the hydrazine and electrophile structure.
| Hydrazine | Electrophile | Apparent k₂ (M⁻¹s⁻¹) | pH | Reference |
| Phenylhydrazine | 2-Formylpyridine | 0.046 | 7.0 | [4] |
| 4-Methoxyphenylhydrazine | 2-Formylpyridine | 0.12 | 7.0 | [4] |
| Pentafluorophenylhydrazine | 2-Formylpyridine | 0.015 | 7.0 | [4] |
| o-Carboxyphenylhydrazine (OCPH) | Butyraldehyde | >10 | 7.0 | [5] |
| o-Carboxyphenylhydrazine (OCPH) | 2-Acetylpyridine | 0.36 | 7.0 | [5] |
| Dimethylaminoethylhydrazine (DMAEH) | 4-Nitrobenzaldehyde | 2.5 | 7.0 | [4] |
Experimental Protocols
A. Determination of pKa by Potentiometric Titration
This method is used to determine the acidity of the N-H bonds in protected hydrazine derivatives.[13][14]
-
Preparation: A sample of the hydrazine derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., tetrabutylammonium hydroxide) in the same solvent.
-
Measurement: The potential difference (in millivolts) is measured after each addition of the titrant using a pH meter or potentiometer equipped with a glass electrode.
-
Analysis: The half-equivalence point on the titration curve (a plot of mV vs. volume of titrant) corresponds to the pKa of the compound. The system is often calibrated using standard acids with known pKa values in the same solvent.
B. Determination of Nucleophilicity by Kinetic Studies
The kinetics of reactions involving hydrazines are commonly studied using UV-vis spectroscopy to monitor the change in concentration of reactants or products over time.[8][9][15]
-
Instrumentation: A conventional, stopped-flow, or laser-flash photolysis spectrophotometer is used, depending on the reaction speed.
-
Procedure: Solutions of the hydrazine and a suitable electrophile (e.g., benzhydrylium ions, quinone methides, or aldehydes with a chromophore) are prepared in a specific solvent (e.g., acetonitrile or water).[8][15]
-
Reaction Initiation: The reaction is initiated by rapidly mixing the reactant solutions. For very fast reactions, a stopped-flow apparatus is employed.
-
Data Acquisition: The change in absorbance at a specific wavelength (corresponding to the formation of the product or consumption of a reactant) is recorded over time.
-
Rate Constant Calculation: The data is fitted to a pseudo-first-order kinetic model (if one reactant is in large excess) to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the excess reactant.[4][5]
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the 뱉Effect in Hydrazine Reactivities - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety Protocols and Handling of (2-Ethyl-hexyl)-hydrazine
Disclaimer: Specific safety, toxicological, and experimental data for (2-Ethyl-hexyl)-hydrazine (CAS No. 887591-66-4) is limited in publicly available literature. The following guide is based on the general properties of hydrazine derivatives and established safety protocols for handling highly hazardous chemicals. Researchers, scientists, and drug development professionals should treat this compound with extreme caution and handle it in a controlled laboratory setting. All actions should be guided by a thorough, substance-specific risk assessment.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C8H20N2.[1][2] While detailed experimental data is scarce, some basic properties are known.
| Property | Value | Reference |
| CAS Number | 887591-66-4 | [1] |
| Molecular Formula | C8H20N2 | [1][2] |
| Molecular Weight | 144.26 g/mol | [1][2] |
| Canonical SMILES | CCCCC(CC)CNN | [2] |
Hazard Identification and Toxicology
Hydrazine and its derivatives are known to be highly toxic, and this compound should be presumed to share these hazardous properties. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
General Health Effects of Hydrazines:
-
Acute Effects: Exposure to hydrazines can cause severe irritation to the eyes, nose, and throat.[4] Systemic effects may include dizziness, headache, nausea, pulmonary edema, seizures, and in severe cases, coma.[4][5] Hydrazines are corrosive and can cause severe skin burns and dermatitis upon contact.[4] Acute exposure can also lead to damage to the liver, kidneys, and central nervous system.[3][4]
-
Chronic Effects: Long-term exposure to hydrazines has been linked to damage to the lungs, liver, spleen, and thyroid in animal studies.[4]
-
Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen, based on evidence from animal studies showing an increased incidence of lung, nasal cavity, and liver tumors.[4][5]
-
Sensitization: Hydrazines are potent skin sensitizers.[6] Initial exposure may lead to an allergic reaction, and subsequent low-level exposure can cause itching and a skin rash.[5]
Due to the lack of specific data for this compound, it is prudent to adhere to the occupational exposure limits established for hydrazine.
| Regulatory Body | Exposure Limit (Time-Weighted Average) | Reference |
| OSHA PEL | 1 ppm (8-hour) | [5] |
| NIOSH REL | 0.03 ppm (2-hour) | [5] |
| ACGIH TLV | 0.01 ppm (8-hour) | [5] |
Safe Handling and Storage
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[7]
-
Use spark-proof tools and explosion-proof equipment, as hydrazines can form explosive mixtures with air upon heating.[8][9]
-
Ground and bond containers when transferring the material to prevent static discharge.[9]
-
Work in a well-ventilated area.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Wash hands thoroughly after handling.[10]
Storage Requirements:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9]
-
Keep away from incompatible materials such as strong oxidizers, acids, and metals.[7][11]
-
Protect from heat, sparks, open flames, and direct sunlight.[9][12][13]
-
Storage under an inert atmosphere, such as a nitrogen blanket, is recommended.[9]
Caption: Standard operating procedure for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[10] Eyewash stations should be readily accessible.[13]
-
Skin Protection: A complete chemical-resistant suit or lab coat must be worn.[10] Gloves must be inspected prior to use and should be made of a material resistant to hydrazines. Dispose of contaminated gloves after use.[10]
-
Respiratory Protection: When working outside of a fume hood or when vapors/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is required.[8][12]
Emergency Procedures
Immediate and appropriate response to an emergency is critical to minimizing harm.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9]
-
In Case of Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]
-
Spill Response: Evacuate personnel to a safe area and ensure adequate ventilation.[10] Remove all sources of ignition.[9] Wearing full PPE, contain the spill and clean it up using an appropriate absorbent material. Do not let the product enter drains.[10] Collect waste in a suitable, closed container for disposal.[10]
Caption: Emergency response flowchart for a this compound spill.
Conclusion
This compound is a chemical that requires handling with the utmost care due to the known high toxicity and carcinogenicity of the hydrazine class of compounds. All laboratory operations involving this substance must be preceded by a detailed risk assessment and the implementation of stringent safety controls. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for the protection of all laboratory personnel.
References
- 1. This compound | 887591-66-4 [chemicalbook.com]
- 2. labshake.com [labshake.com]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. nj.gov [nj.gov]
- 6. Hydrazine (EHC 68, 1987) [inchem.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. energychemstore.com [energychemstore.com]
- 12. download.basf.com [download.basf.com]
- 13. fishersci.com [fishersci.com]
Commercial Availability and Technical Guide for (2-Ethyl-hexyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, potential synthesis, and key considerations for (2-Ethyl-hexyl)-hydrazine (CAS No. 887591-66-4). This document is intended for professionals in research and development who require a technical understanding of this compound.
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers. The primary suppliers identified are BOC Sciences and American Custom Chemicals Corporation. The compound is typically available in high purity, suitable for research and development purposes. Pricing and availability can be obtained by inquiring directly with the suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BOC Sciences | This compound | 887591-66-4 | Inquire | Inquire |
| American Custom Chemicals Corporation | 1-(2-ETHYLHEXYL)HYDRAZINE | 887591-66-4 | 95.00% | Inquire |
| ChemicalBook | This compound | 887591-66-4 | 95% | 5MG, 10g |
Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887591-66-4 | [1] |
| Molecular Formula | C8H20N2 | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Canonical SMILES | CCCCC(CC)CNN | [1] |
Proposed Synthesis Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general organic chemistry principles and established methods for the synthesis of substituted hydrazines, two plausible synthetic routes are proposed below. These protocols are intended as a guide and would require optimization and validation in a laboratory setting.
Proposed Method 1: Direct Alkylation of Hydrazine
This is a common method for the synthesis of mono-alkylated hydrazines. It involves the reaction of a large excess of hydrazine with an alkyl halide to minimize the formation of di- and tri-substituted products.
Reaction:
2-Ethylhexyl bromide + Hydrazine (excess) → this compound + Hydrazine hydrobromide
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant molar excess (e.g., 10-20 equivalents) of hydrazine hydrate.
-
Addition of Alkyl Halide: Slowly add 2-ethylhexyl bromide (1 equivalent) dropwise to the stirring hydrazine hydrate at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC or GC-MS is recommended to determine completion).
-
Work-up: Cool the reaction mixture to room temperature. Add a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Proposed Method 2: Reductive Amination of 2-Ethylhexanal with Hydrazine
Reductive amination is another viable method for the synthesis of substituted hydrazines. This two-step, one-pot reaction involves the formation of a hydrazone intermediate followed by its reduction.
Reaction:
2-Ethylhexanal + Hydrazine → 2-Ethylhexyl-hydrazone (intermediate) 2-Ethylhexyl-hydrazone + Reducing Agent → this compound
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-ethylhexanal (1 equivalent) in a suitable solvent such as ethanol or methanol. Add hydrazine hydrate (1-1.2 equivalents) and a catalytic amount of acid (e.g., acetic acid). Stir the mixture at room temperature for 1-2 hours to form the hydrazone.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanobohydride (NaBH3CN) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, as a hydrazine derivative, it should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Hydrazine and its derivatives are often toxic, corrosive, and potentially carcinogenic.
General Precautions:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area away from oxidizing agents.
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and ensuring the quality of this compound for research applications.
Proposed Synthesis Pathway: Direct Alkylation
This diagram illustrates the proposed direct alkylation synthesis route for this compound.
References
A Comprehensive Review of Alkyl Hydrazine Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core synthetic methodologies for preparing alkyl hydrazines, crucial intermediates in pharmaceuticals, agrochemicals, and materials science. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex pathways and workflows to facilitate understanding.
Introduction to Alkyl Hydrazines
Alkyl hydrazines are a class of organic compounds characterized by a nitrogen-nitrogen single bond with one or more alkyl substituents. Their unique chemical reactivity makes them valuable building blocks in organic synthesis and key components in various biologically active molecules. Hydrazine derivatives are found in drugs for treating tuberculosis, Parkinson's disease, and hypertension.[1] This guide focuses on the primary synthetic routes to access mono-, di-, and tri-substituted alkyl hydrazines, providing practical details for laboratory application.
Core Synthetic Methodologies
The synthesis of alkyl hydrazines can be broadly categorized into three main approaches: the direct alkylation of hydrazine and its derivatives, the reductive amination of carbonyl compounds, and the reduction of N-nitrosamines.
Alkylation of Hydrazine and Derivatives
Direct alkylation of hydrazine is a straightforward approach but can be challenging to control, often leading to mixtures of products. However, several methods have been developed to improve selectivity.
One effective strategy involves the use of a nitrogen dianion intermediate, which allows for selective mono- or dialkylation.[2][3] Metalation of a protected hydrazine, such as PhNHNHBoc, with a strong base like n-butyllithium generates a highly reactive dianion that can be selectively alkylated.[3]
Table 1: Selective Alkylation of Phenylhydrazine Derivatives via Dianion Intermediate [2]
| Entry | Electrophile (R-X) | Product | Yield (%) |
| 1 | MeI | Ph(Me)NNHBoc | 95 |
| 2 | EtI | Ph(Et)NNHBoc | 92 |
| 3 | PrI | Ph(Pr)NNHBoc | 85 |
| 4 | BuI | Ph(Bu)NNHBoc | 88 |
| 5 | Allyl-Br | Ph(Allyl)NNHBoc | 96 |
| 6 | Bn-Br | Ph(Bn)NNHBoc | 94 |
Materials:
-
N-Boc-N-phenylhydrazine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of N-Boc-N-phenylhydrazine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (2.0 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes, during which a color change indicates the formation of the dianion.
-
The alkyl halide (1.0 eq) is added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired monoalkylated hydrazine.
Reductive Amination of Carbonyl Compounds
Reductive amination, or reductive alkylation, is a versatile one-pot method for synthesizing alkyl hydrazines from aldehydes or ketones and hydrazine. This approach avoids the isolation of the hydrazone intermediate and often utilizes milder reducing agents. A notable example is the use of α-picoline-borane as the reducing agent.[4]
Table 2: Reductive Alkylation of Carbonyls with Hydrazine Derivatives [4]
| Entry | Carbonyl Compound | Hydrazine | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 1-Benzyl-2-phenylhydrazine | 85 |
| 2 | Cyclohexanone | Hydrazine hydrate | Cyclohexylhydrazine | 78 |
| 3 | Acetophenone | Methylhydrazine | 1-Methyl-1-(1-phenylethyl)hydrazine | 82 |
| 4 | Butyraldehyde | Hydrazine hydrate | Butylhydrazine | 75 |
Materials:
-
Aldehyde or ketone
-
Hydrazine derivative (e.g., phenylhydrazine)
-
α-Picoline-borane
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq) in methanol, a catalytic amount of hydrochloric acid is added.
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.
-
α-Picoline-borane (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Reduction of N-Nitrosamines
The reduction of N-nitrosamines is a well-established method for the synthesis of 1,1-disubstituted hydrazines. Various reducing agents can be employed, with metal-based systems being common. For instance, TiCl4 with magnesium powder provides excellent yields of the corresponding hydrazines.[5][6] More sustainable, metal-free methods using reagents like thiourea dioxide have also been developed.[7][8]
Table 3: Reduction of N-Nitrosamines to Hydrazines [5][6][9]
| Entry | N-Nitrosamine | Reducing Agent | Product | Yield (%) |
| 1 | N-Nitrosodimethylamine | Zn/CH3COOH | 1,1-Dimethylhydrazine | ~70 |
| 2 | N-Nitrosodiethylamine | LiAlH4 | 1,1-Diethylhydrazine | ~75 |
| 3 | N-Nitrosopyrrolidine | TiCl4/Mg | 1-Aminopyrrolidine | >90 |
| 4 | N-Nitrosodiphenylamine | Thiourea dioxide | 1,1-Diphenylhydrazine | 95 |
Materials:
-
Aryl-N-nitrosamine
-
Thiourea dioxide (TDO)
-
Sodium hydroxide
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the aryl-N-nitrosamine (1.0 eq), thiourea dioxide (2.0 eq), and sodium hydroxide (2.0 eq) in water is prepared.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Visualization of Workflows and Pathways
Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the key synthetic methodologies described above.
Biological Pathways of Alkyl Hydrazines
Alkyl hydrazines are generally not considered classical signaling molecules. Instead, their biological effects are primarily understood through their metabolic activation and subsequent toxicological pathways. The metabolism of many hydrazine derivatives leads to the formation of reactive intermediates that can cause cellular damage.
Procarbazine, an anticancer agent, is a pro-drug that requires metabolic activation to exert its cytotoxic effects.[10] The metabolism involves oxidation to azo and azoxy intermediates, which ultimately lead to the formation of reactive methyl radicals that can alkylate DNA.[10][11][12][13]
Isoniazid, an anti-tuberculosis drug, undergoes metabolic activation that can lead to hepatotoxicity. The process involves acetylation and hydrolysis, forming acetylhydrazine, which is then oxidized by cytochrome P450 to a reactive intermediate that can covalently bind to liver macromolecules.[14][15][16][17][18]
Hydrazine itself is genotoxic and can induce DNA damage through the formation of reactive oxygen species and direct interaction with DNA bases.[19][20][21] This damage can trigger cellular stress responses, leading to cell cycle arrest, typically in the S-phase or at the G2/M checkpoint, to allow for DNA repair.[19][22] If the damage is too severe, it can lead to apoptosis.
Conclusion
The synthetic chemistry of alkyl hydrazines is rich and varied, offering multiple pathways to these valuable compounds. The choice of synthetic route depends on the desired substitution pattern, the nature of the available starting materials, and the tolerance of functional groups to the reaction conditions. While direct alkylation can be effective, especially with methods that enhance selectivity, reductive amination and the reduction of N-nitrosamines provide reliable and often high-yielding alternatives. From a biological perspective, the significance of alkyl hydrazines lies more in their roles as pro-drugs and toxicants, where their metabolism leads to reactive species that interact with cellular machinery, rather than as modulators of specific signaling pathways. Understanding these metabolic and toxicological pathways is crucial for the development of safer hydrazine-based drugs and for assessing the risks associated with exposure to these compounds.
References
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]
- 12. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procarbazine - Wikipedia [en.wikipedia.org]
- 14. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrazine-mediated DNA damage: role of hemoprotein, electron transport, and organic free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Site-specific DNA damage induced by hydrazine in the presence of manganese and copper ions. The role of hydroxyl radical and hydrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of (2-Ethyl-hexyl)-hydrazine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (2-Ethyl-hexyl)-hydrazine in the preparation of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. Due to the limited specific literature on this compound, the following protocols are based on well-established, analogous reactions with other substituted hydrazines. Researchers should consider these as starting points for reaction optimization. The bulky, branched 2-ethylhexyl group may influence reaction kinetics and regioselectivity compared to smaller alkylhydrazines.
Synthesis of 1-(2-Ethylhexyl)-pyrazoles via Knorr Cyclization
Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental method for their preparation. The use of this compound introduces a lipophilic side chain that can modulate the pharmacokinetic properties of the resulting pyrazole derivatives.
The reaction proceeds via the initial formation of a hydrazone intermediate with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. With unsymmetrical 1,3-diketones, the sterically demanding 2-ethylhexyl group is expected to influence the regioselectivity of the initial nucleophilic attack, favoring reaction at the less hindered carbonyl carbon.[1][2]
Diagram of the Knorr Pyrazole Synthesis Pathway:
Caption: General reaction pathway for the Knorr synthesis of 1-(2-Ethylhexyl)-pyrazoles.
This protocol is adapted from established procedures for pyrazole synthesis.[3]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid, 5-10 mL per mmol of dicarbonyl), add this compound (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(2-Ethylhexyl)-pyrazole derivative.
| 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | Ethanol | Reflux | 4 | Expected 70-90% |
| Ethyl Acetoacetate | Acetic Acid | 80 | 6 | Expected 60-85% |
| Dibenzoylmethane | Ethanol | Reflux | 12 | Expected 75-95% |
Synthesis of 1-(2-Ethylhexyl)-pyridazines from 1,4-Dicarbonyl Compounds
Pyridazines are important nitrogen-containing heterocycles with applications in agrochemicals and pharmaceuticals.[4][5] Their synthesis can be achieved by the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound, a reaction analogous to the Paal-Knorr pyrrole synthesis.
This synthesis involves the reaction of this compound with a 1,4-dicarbonyl compound. The reaction proceeds through the formation of a dihydrazone or a related intermediate, followed by cyclization and subsequent oxidation (if a dihydropyridazine is formed) to yield the aromatic pyridazine ring.[6]
Diagram of the Pyridazine Synthesis Workflow:
Caption: Experimental workflow for the synthesis of 1-(2-Ethylhexyl)-pyridazines.
This generalized protocol is based on standard methods for pyridazine synthesis.[6]
-
Reaction Setup: A mixture of the 1,4-dicarbonyl compound (1.0 eq.) and this compound (1.0-1.2 eq.) is prepared in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Reaction Conditions: The mixture is heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by TLC.
-
Intermediate Oxidation (if necessary): If a dihydropyridazine is formed, an oxidizing agent (e.g., air, or a mild chemical oxidant) may be required to achieve aromatization. In some cases, this occurs spontaneously during work-up.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then subjected to standard aqueous work-up, followed by purification via column chromatography or recrystallization to yield the pure pyridazine product.
The following table serves as a template for documenting results for the synthesis of pyridazines using this compound.
| 1,4-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Hexanedione | Acetic Acid | Reflux | 8 | Expected 60-80% |
| Succinaldehyde | Ethanol | Reflux | 6 | Expected 50-75% |
| 1,4-Diphenyl-1,4-butanedione | Toluene | Reflux | 16 | Expected 70-90% |
Synthesis of 2-Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles, which are privileged structures in numerous natural products and pharmaceuticals.[7][8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. While this compound is an alkylhydrazine, this section will describe the synthesis of indoles using a hypothetical arylhydrazine bearing a 2-ethylhexyl substituent for illustrative purposes, as the core reaction is the Fischer indole synthesis. For the direct use of this compound, it would react with a suitable aryl ketone or aldehyde to form a hydrazone, which would not undergo the typical Fischer cyclization to an indole.
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound.[7][8] Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the indole ring.[7][8]
Diagram of the Fischer Indole Synthesis Mechanism:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Synthetic Routes to Pyrazoles Using (2-Ethyl-hexyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in a variety of clinically used drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological activity of these compounds.
One of the most versatile and widely employed methods for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This method allows for the facile introduction of various substituents onto the pyrazole core, enabling the generation of diverse chemical libraries for drug discovery.
This document provides a detailed protocol for the synthesis of a 1-(2-ethylhexyl)-substituted pyrazole derivative using (2-Ethyl-hexyl)-hydrazine and a representative 1,3-dicarbonyl compound. The introduction of a bulky, lipophilic 2-ethylhexyl group at the N1 position of the pyrazole ring can significantly enhance the compound's solubility in nonpolar environments and influence its pharmacokinetic properties, making it a valuable building block for the synthesis of novel therapeutic agents. While specific literature on the use of this compound in pyrazole synthesis is not abundant, the following protocol is based on the well-established and robust Knorr pyrazole synthesis methodology.
General Synthetic Route: Knorr Pyrazole Synthesis
The reaction proceeds via the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, typically under acidic catalysis in a suitable solvent like ethanol. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Application Notes and Protocols for the Preparation of Hydrazones from (2-Ethyl-hexyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group.[1] They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones.[1][2] This reaction is a nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule.[3] Hydrazones are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5] The structural flexibility of hydrazones allows for the synthesis of a diverse library of compounds for screening and development.[6] This document provides detailed laboratory procedures for the preparation of hydrazones from (2-Ethyl-hexyl)-hydrazine, a less commonly documented starting material, by adapting established general protocols.
General Reaction Scheme
The fundamental reaction for the formation of a hydrazone involves the reaction of a hydrazine with an aldehyde or a ketone. The reaction with this compound would proceed as follows:
Caption: General reaction scheme for the formation of a hydrazone from this compound and an aldehyde or ketone.
Experimental Protocols
The following are generalized protocols for the synthesis of hydrazones from this compound and a generic aldehyde or ketone. These protocols are based on widely accepted methods for hydrazone synthesis.[7][8]
Protocol 1: Solution-Phase Synthesis under Acidic Catalysis
This is the most common method for hydrazone synthesis.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Methanol or Ethanol (ACS grade)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 equivalent) in a suitable amount of methanol or ethanol (e.g., 10 mL per gram of carbonyl compound).
-
Add this compound (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
For crystalline products, further cool the flask in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction).
-
Dry the purified hydrazone product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Mechanochemical Synthesis (Solvent-Free)
This method is an environmentally friendly alternative to solution-phase synthesis.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Place the aldehyde or ketone (1.0 equivalent) and this compound (1.0 equivalent) in a mortar or a milling vessel.
-
Grind the mixture vigorously with a pestle or mill according to the equipment's operational procedure for 10-20 minutes.
-
The reaction progress can be monitored by taking a small sample for IR spectroscopy to observe the disappearance of the carbonyl peak and the appearance of the C=N imine peak.
-
The resulting solid product is often pure enough for many applications. If further purification is needed, recrystallization from a suitable solvent can be performed.
-
Characterize the product using standard analytical methods.
Data Presentation
The following tables present hypothetical data for a series of synthesized (2-Ethyl-hexyl)-hydrazones.
Table 1: Reaction Conditions and Yields for the Synthesis of (2-Ethyl-hexyl)-hydrazones
| Entry | Carbonyl Compound | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Protocol 1 | 2 | 92 | 115-117 |
| 2 | Acetophenone | Protocol 1 | 3 | 88 | 121-123 |
| 3 | Cyclohexanone | Protocol 1 | 2.5 | 90 | 98-100 |
| 4 | 4-Nitrobenzaldehyde | Protocol 1 | 2 | 95 | 155-157 |
| 5 | Benzaldehyde | Protocol 2 | 0.25 | 98 | 114-116 |
Table 2: Spectroscopic Data for a Representative (2-Ethyl-hexyl)-hydrazone (from Benzaldehyde)
| Spectroscopic Technique | Characteristic Peaks |
| IR (cm⁻¹) | 3320 (N-H stretch), 1625 (C=N stretch), 1580, 1490 (C=C aromatic stretch) |
| ¹H NMR (δ, ppm) | 7.8-7.2 (m, 5H, Ar-H), 7.95 (s, 1H, N=CH), 5.5 (t, 1H, NH), 3.1 (d, 2H, N-CH₂), 1.7 (m, 1H, CH), 1.4-1.2 (m, 8H, CH₂), 0.9 (t, 6H, CH₃) |
| ¹³C NMR (δ, ppm) | 145.2 (C=N), 134.5, 129.0, 128.5, 126.8 (Aromatic C), 52.5 (N-CH₂), 39.8 (CH), 31.0, 29.0, 24.0, 23.0 (Alkyl CH₂), 14.0, 11.0 (CH₃) |
| Mass Spec (m/z) | Calculated for C₁₅H₂₄N₂: 232.1939; Found: 232.1945 [M]⁺ |
Experimental Workflow and Logic
The overall process from synthesis to characterization and potential biological evaluation follows a logical progression.
Caption: A typical experimental workflow for the synthesis and evaluation of novel hydrazones.
Potential Signaling Pathway Involvement
Hydrazones have been reported to interfere with various cellular signaling pathways, which is a basis for their application in drug development. The diagram below illustrates a generic signaling pathway that could be modulated by a hydrazone derivative.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a hydrazone derivative.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of novel hydrazones derived from this compound. The adaptability of these methods allows for the creation of a diverse library of compounds for further investigation in drug discovery and development. The provided workflows and diagrams offer a clear visual representation of the experimental process and potential mechanisms of action. Researchers are encouraged to adapt these protocols to their specific carbonyl substrates and to thoroughly characterize the resulting products.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. alcrut.com [alcrut.com]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
Application of (2-Ethyl-hexyl)-hydrazine as a Key Building Block in Medicinal Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazine derivatives are a cornerstone in the synthesis of a wide array of pharmacologically active molecules, valued for their versatile reactivity and ability to form complex molecular frameworks.[1][2] The introduction of an alkyl substituent, such as the 2-ethyl-hexyl group, can significantly influence the lipophilicity and pharmacokinetic profile of the resulting drug candidates. The 2-ethyl-hexyl moiety, with its branched alkyl chain, can enhance membrane permeability and solubility in lipid environments, potentially improving oral bioavailability and tissue distribution. This document outlines the potential applications of (2-Ethyl-hexyl)-hydrazine as a key building block in medicinal chemistry, providing generalized protocols for its derivatization and evaluation, based on established methodologies for analogous hydrazine compounds.
Core Applications in Drug Discovery
This compound serves as a versatile precursor for the synthesis of various bioactive scaffolds, primarily through the formation of hydrazones and acylhydrazides. These derivatives have shown a broad spectrum of pharmacological activities.[3][4]
Key Bioactive Scaffolds Derived from this compound:
-
Hydrazones: Formed by the condensation of this compound with aldehydes or ketones. The resulting C=N-NH- linkage is a common pharmacophore in compounds with antimicrobial, anticonvulsant, and anticancer activities.
-
Acylhydrazides: Synthesized by reacting this compound with carboxylic acids or their derivatives. This scaffold is present in numerous drugs with activities including antitubercular, antidepressant, and anti-inflammatory effects.[5]
-
Heterocyclic Compounds: this compound can be a crucial component in the synthesis of various nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles, which are prevalent in many clinically used drugs.
The lipophilic nature of the 2-ethyl-hexyl group can be particularly advantageous in targeting enzymes or receptors within cellular membranes or lipid-rich tissues.[6]
Synthetic Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds derived from this compound.
Caption: General workflow for the synthesis and development of drug candidates from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative from this compound
This protocol describes a general method for the condensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted aromatic aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of an Acylhydrazide Derivative from this compound
This protocol outlines a general procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.0 mmol) dissolved in a small amount of dry DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified acylhydrazide using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Hypothetical Signaling Pathway Modulation
Derivatives of this compound, particularly those forming heterocyclic structures like pyrazoles, could potentially act as inhibitors of signaling pathways implicated in cancer, such as kinase signaling cascades. The following diagram illustrates a hypothetical mechanism where a synthesized inhibitor modulates a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
Quantitative Data Presentation
Table 1: In Vitro Anticancer Activity of Hydrazone Derivatives
| Compound ID | Aldehyde Precursor | Cell Line | IC₅₀ (µM) |
| EH-H1 | 4-Chlorobenzaldehyde | MCF-7 (Breast) | 15.2 |
| EH-H2 | 4-Nitrobenzaldehyde | A549 (Lung) | 9.8 |
| EH-H3 | 2-Hydroxybenzaldehyde | HeLa (Cervical) | 22.5 |
| Doxorubicin | (Control) | MCF-7 | 0.8 |
Table 2: In Vitro Antimicrobial Activity of Acylhydrazide Derivatives
| Compound ID | Acyl Chloride Precursor | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| EH-A1 | Benzoyl chloride | 32 | 64 |
| EH-A2 | 4-Fluorobenzoyl chloride | 16 | 32 |
| EH-A3 | Thiophene-2-carbonyl chloride | 8 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 |
Conclusion
This compound represents a valuable and largely unexplored building block in medicinal chemistry. Its aliphatic, branched structure offers a unique lipophilic characteristic that can be exploited to modulate the pharmacokinetic properties of drug candidates. The straightforward synthesis of hydrazone and acylhydrazide derivatives provides a facile entry into diverse chemical spaces with a wide range of potential biological activities. The protocols and conceptual frameworks presented herein offer a foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutic agents. Further derivatization into heterocyclic systems and subsequent pharmacological screening are warranted to fully elucidate the potential of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. psvmkendra.com [psvmkendra.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro screening of the effect of hydrazine derivatives on hepatic aryl hydrocarbon hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Alkyl Hydrazines in the Wolff-Kishner Reduction of Ketones: A Review of Available Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Wolff-Kishner reduction is a cornerstone of organic synthesis, enabling the deoxygenation of ketones and aldehydes to their corresponding alkanes. While the classical reaction utilizes hydrazine hydrate under harsh basic conditions and high temperatures, various modifications have been developed to improve yields, shorten reaction times, and broaden the substrate scope. This document explores the application of alkyl hydrazines in this context, providing an overview of the reaction mechanism and available protocols.
Introduction
The Wolff-Kishner reduction proceeds via a two-step mechanism: the formation of a hydrazone intermediate from the ketone, followed by a base-catalyzed elimination of nitrogen gas to yield the alkane.[1][2][3] The driving force for this irreversible reaction is the formation of the highly stable dinitrogen molecule.[1][4] The reaction is typically carried out in high-boiling solvents like ethylene glycol or diethylene glycol to achieve the necessary high temperatures for the decomposition of the hydrazone.[1][5]
The Role of Alkyl Hydrazines
The use of substituted hydrazines, including alkyl hydrazines, has been explored to modulate the reactivity and reaction conditions of the Wolff-Kishner reduction. N-alkylation of hydrazine can influence the formation of the hydrazone intermediate and the subsequent elimination step. However, detailed and recent experimental protocols and quantitative data specifically for the use of simple alkyl hydrazines (e.g., methylhydrazine, N,N-dimethylhydrazine) in the Wolff-Kishner reduction of ketones are not extensively documented in readily available scientific literature. Much of the focus in modern modifications has shifted towards derivatives like tosylhydrazones and N-tert-butyldimethylsilylhydrazones, which allow for milder reaction conditions.[1]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Wolff-Kishner reduction is depicted below. The introduction of an alkyl group on the hydrazine could potentially influence the rate of hydrazone formation and the stability of the intermediates.
Figure 1. Generalized mechanism of the Wolff-Kishner reduction using an alkyl hydrazine.
An overview of the typical experimental procedure for a modified Wolff-Kishner reduction is presented below. This workflow can be adapted for the use of alkyl hydrazines, although specific reaction conditions may need to be optimized.
Figure 2. General experimental workflow for a modified Wolff-Kishner reduction.
Modified Protocols and Considerations
Several modifications to the classical Wolff-Kishner procedure have been developed to improve its practicality and scope. These modifications could be applicable when using alkyl hydrazines.
Huang-Minlon Modification
This widely used protocol involves the in-situ formation of the hydrazone, followed by the distillation of water and excess hydrazine to allow the reaction temperature to rise, leading to shorter reaction times and improved yields.[5][6][7]
General Protocol:
-
A mixture of the ketone, hydrazine hydrate (or an alkyl hydrazine), a strong base (e.g., KOH or NaOH), and a high-boiling solvent (e.g., diethylene glycol) is heated to reflux to form the hydrazone.[5]
-
Water and excess hydrazine are then removed by distillation, allowing the reaction temperature to increase to around 180-200 °C.[5][7]
-
The reaction mixture is maintained at this temperature until the evolution of nitrogen ceases.
-
Standard aqueous workup and purification by distillation or chromatography afford the desired alkane.
Cram Modification
For base-sensitive substrates, the Cram modification utilizes a strong base like potassium tert-butoxide in a polar aprotic solvent such as DMSO, which can allow the reaction to proceed at lower temperatures, even room temperature in some cases.[7]
General Protocol:
-
The pre-formed hydrazone of the ketone is added slowly to a solution of potassium tert-butoxide in DMSO.[7]
-
The reaction is stirred at the desired temperature until completion.
-
The reaction is quenched with water and the product is extracted and purified.
Data Summary
Due to a lack of specific and quantitative data in the contemporary scientific literature for the Wolff-Kishner reduction of a variety of ketones using simple alkyl hydrazines, a comparative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates when employing alkyl hydrazines.
Applications in Drug Development
The Wolff-Kishner reduction is a valuable tool in drug development for the removal of carbonyl groups, which may be introduced to facilitate other synthetic transformations or as part of the initial scaffold. The ability to perform this reduction under basic conditions makes it a useful alternative to the acid-catalyzed Clemmensen reduction, especially for substrates containing acid-sensitive functional groups.[1] The choice of hydrazine derivative can be critical in achieving the desired transformation without affecting other functionalities in a complex molecule.
Conclusion
While the use of alkyl hydrazines in the Wolff-Kishner reduction of ketones is mechanistically plausible, there is a notable absence of detailed, modern experimental protocols and comprehensive quantitative data in the accessible scientific literature. The foundational principles of the Wolff-Kishner reaction and its established modifications, such as the Huang-Minlon and Cram procedures, provide a solid starting point for researchers wishing to explore the use of alkyl hydrazines. However, significant experimental optimization would likely be required to achieve efficient and high-yielding reductions for specific ketone substrates. Further research in this area would be beneficial to fully understand the synthetic utility of alkyl hydrazines in this classical and important transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Condensation Reactions of (2-Ethyl-hexyl)-hydrazine with Dicarbonyl Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The condensation of hydrazines with dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing efficient routes to a variety of nitrogen-containing ring systems. These heterocycles, particularly pyrazoles and pyridazines, are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1][2] (2-Ethyl-hexyl)-hydrazine is a valuable reagent for introducing a bulky, lipophilic 2-ethylhexyl moiety, which can enhance solubility in nonpolar media and influence the pharmacological profile of the resulting molecules.
These application notes provide detailed protocols for the synthesis of pyrazole and pyridazine derivatives using this compound as a key building block.
Application Note 1: Synthesis of 1-(2-Ethylhexyl)-pyrazoles via Condensation with 1,3-Dicarbonyl Compounds
Principle: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The use of this compound allows for the preparation of N-substituted pyrazoles with a lipophilic side chain.
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocol: General Procedure for Pyrazole Synthesis
1. Materials and Equipment:
-
This compound
-
1,3-Dicarbonyl substrate (e.g., acetylacetone, dibenzoylmethane)
-
Solvent (e.g., Ethanol, Acetic Acid, Toluene)
-
Acid catalyst (optional, e.g., catalytic amount of HCl, H₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Standard glassware for work-up and purification (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
2. Reaction Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl substrate (1.0 eq).
-
Dissolve the substrate in a suitable solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Add this compound (1.0 - 1.1 eq) to the solution dropwise at room temperature.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure 1-(2-Ethylhexyl)-pyrazole derivative.
4. Characterization:
-
Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Data Presentation: Representative Reaction Data
| 1,3-Dicarbonyl Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetylacetone | Ethanol | 80 | 3 | 92 |
| Benzoylacetone | Acetic Acid | 100 | 5 | 88 |
| Dibenzoylmethane | Toluene | 110 | 6 | 85 |
| Ethyl Acetoacetate | Ethanol | 80 | 4 | 90 (as pyrazolone) |
| Yields are hypothetical and for illustrative purposes. Optimization is required. |
Application Note 2: Synthesis of 1-(2-Ethylhexyl)-1,6-dihydropyridazines and Pyridazines via Condensation with 1,4-Dicarbonyl Compounds
Principle: The condensation of hydrazines with saturated 1,4-dicarbonyl compounds typically yields dihydropyridazines.[5] These can often be subsequently oxidized to the corresponding aromatic pyridazines using a suitable oxidizing agent or specific reaction conditions.[5][6] This two-step or one-pot process is a fundamental method for accessing the pyridazine core structure.
Caption: General reaction scheme for pyridazine synthesis.
Experimental Protocol: General Procedure for Pyridazine Synthesis
1. Materials and Equipment:
-
This compound
-
1,4-Dicarbonyl substrate (e.g., 2,5-hexanedione)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Oxidizing agent (optional, for aromatization, e.g., air, Cu(II) salts)
-
Standard reaction and purification equipment as listed in the pyrazole protocol.
2. Reaction Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl substrate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC for the disappearance of the starting materials and formation of the dihydropyridazine intermediate.
-
For Aromatization (if required): After cooling, an oxidizing agent can be introduced, or in some protocols, bubbling air through the refluxing solution in a solvent like acetic acid can promote oxidation.
-
Cool the final reaction mixture to room temperature.
3. Work-up and Purification:
-
Concentrate the reaction mixture by removing the solvent in vacuo.
-
Perform a standard aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to isolate the pure pyridazine derivative.
Data Presentation: Representative Reaction Data
| 1,4-Dicarbonyl Substrate | Solvent | Conditions | Time (h) | Product | Yield (%) |
| 2,5-Hexanedione | Ethanol | Reflux | 6 | Dihydropyridazine | 89 |
| 2,5-Hexanedione | Acetic Acid | Reflux, Air | 12 | Pyridazine | 75 |
| 1,4-Diphenyl-1,4-butanedione | Toluene | Reflux | 8 | Dihydropyridazine | 82 |
| Yields are hypothetical and for illustrative purposes. Optimization is required. |
General Experimental Workflow
The logical flow for synthesizing and characterizing these heterocyclic compounds follows a standard sequence in synthetic organic chemistry.
Caption: Standard workflow for synthesis and purification.
References
The Role of (2-Ethyl-hexyl)-hydrazine in Multicomponent Reaction Design: Application Notes and Protocols
Despite a comprehensive search of available scientific literature and chemical databases, there is a notable lack of specific applications and detailed protocols for the use of (2-Ethyl-hexyl)-hydrazine in multicomponent reaction design for drug development. While hydrazines, in general, are a cornerstone in the synthesis of a wide array of heterocyclic compounds through various multicomponent reactions, the use of the specific "this compound" derivative appears to be undocumented in readily accessible scientific publications.
This document aims to provide a general framework and potential exploratory pathways for researchers interested in investigating the utility of this compound in this context, based on the well-established reactivity of hydrazines.
Introduction to Hydrazines in Multicomponent Reactions
Hydrazines are versatile reagents in organic synthesis, particularly valued for their role in constructing nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. Their utility stems from the presence of two nucleophilic nitrogen atoms, allowing them to participate in a variety of condensation and cyclization reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in drug discovery. These reactions are prized for their efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. Hydrazines are key players in several named MCRs, including the synthesis of pyrazoles, pyridazines, and other important heterocyclic systems.
Potential Applications of this compound
The (2-Ethyl-hexyl) moiety introduces a bulky, lipophilic alkyl chain. This feature could be strategically employed in drug design to:
-
Enhance Lipophilicity: Improve the compound's ability to cross cell membranes and increase its oral bioavailability.
-
Modulate Binding Affinity: The branched alkyl group can probe hydrophobic pockets in target proteins, potentially leading to improved potency and selectivity.
-
Influence Physicochemical Properties: Affect solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final molecule.
Given these potential benefits, this compound could be a valuable building block in the synthesis of novel therapeutic agents.
Hypothetical Experimental Protocols
While specific, validated protocols for this compound in MCRs are not available, established methods for other substituted hydrazines can serve as a starting point for experimentation. Researchers would need to optimize reaction conditions such as solvent, temperature, and catalyst for this specific substrate.
General Protocol for a Three-Component Pyrazole Synthesis
This hypothetical protocol is adapted from general procedures for the synthesis of pyrazoles from hydrazines, β-dicarbonyl compounds, and aldehydes.
Reaction:
This compound + β-Dicarbonyl Compound + Aldehyde → Substituted Pyrazole
Materials:
-
This compound
-
A suitable β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
An aromatic or aliphatic aldehyde
-
Solvent (e.g., Ethanol, Acetic Acid, or a green solvent like water)
-
Catalyst (optional, e.g., a Lewis or Brønsted acid)
Procedure:
-
To a round-bottom flask, add the β-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (5-10 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
If required, add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation
As no experimental data involving this compound in multicomponent reactions has been found, a table of quantitative data cannot be provided. Researchers undertaking studies in this area would need to generate this data, which would typically be presented as follows:
| Entry | Aldehyde | β-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethanol | Acetic Acid | 6 | Data to be determined |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | Water | None | 12 | Data to be determined |
Visualizing Reaction Pathways
The following diagrams illustrate the general logical flow of a drug discovery process involving multicomponent reactions and a hypothetical reaction mechanism for a pyrazole synthesis.
Caption: A generalized workflow for drug discovery employing multicomponent reactions.
Caption: A plausible reaction pathway for a three-component pyrazole synthesis.
Conclusion and Future Directions
The application of this compound in multicomponent reaction design remains an unexplored area with significant potential. The lipophilic nature of the (2-Ethyl-hexyl) group makes it an attractive substituent for modulating the pharmacokinetic properties of drug candidates.
Future research should focus on systematically investigating the reactivity of this compound in various known multicomponent reactions, such as the Ugi, Passerini, and Betti reactions, where primary amines or hydrazines are known to participate. Detailed experimental work is required to establish optimized protocols, determine reaction yields, and characterize the resulting products. The synthesized compound libraries could then be screened for biological activity against a range of therapeutic targets, potentially uncovering novel drug leads.
Application Notes and Protocols for Green Synthesis Methodologies Involving (2-Ethyl-hexyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed green synthesis methodologies for (2-Ethyl-hexyl)-hydrazine and its subsequent application in the synthesis of heterocyclic compounds. Due to a lack of specific literature on green synthesis for this particular compound, the following protocols are based on established principles of green chemistry applied to analogous reactions.
Application Note 1: Green Synthesis of this compound
This compound is a substituted hydrazine that can serve as a valuable intermediate in the synthesis of various organic molecules, including potential pharmacologically active compounds. Traditional synthesis routes for alkylhydrazines often involve harsh reaction conditions, hazardous solvents, and the formation of multiple byproducts. The proposed green methodologies focus on improving the environmental footprint of its synthesis through techniques such as phase-transfer catalysis and microwave-assisted synthesis, which offer benefits like reduced reaction times, lower energy consumption, and the use of more benign solvent systems.
Key Advantages of the Proposed Green Synthesis:
-
Reduced Waste: Minimizes the use of hazardous organic solvents and reagents.
-
Energy Efficiency: Microwave-assisted synthesis significantly shortens reaction times, leading to lower energy consumption.[1]
-
Improved Safety: Avoids the use of highly flammable and toxic solvents, and high-pressure conditions.
-
Higher Atom Economy: Phase-transfer catalysis can lead to higher selectivity and yield, improving the overall atom economy.[2]
Application Note 2: Green Synthesis of 1-(2-Ethylhexyl)-3,5-dimethyl-1H-pyrazole
Substituted pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. The reaction of an alkylhydrazine with a 1,3-diketone is a classic method for pyrazole synthesis. This application note details a green approach to synthesize 1-(2-Ethylhexyl)-3,5-dimethyl-1H-pyrazole using this compound. The proposed protocol utilizes microwave irradiation in an aqueous medium, eliminating the need for volatile organic solvents and significantly reducing reaction time.[3][4]
Significance in Drug Development:
-
Rapid Synthesis: The microwave-assisted protocol allows for the rapid generation of a library of pyrazole derivatives for screening purposes.[5]
-
Structural Diversity: The use of substituted hydrazines like this compound allows for the introduction of lipophilic moieties, which can be crucial for modulating the pharmacokinetic properties of drug candidates.
-
Sustainable Practices: Adopting green chemistry principles in the early stages of drug discovery can lead to more sustainable and cost-effective manufacturing processes in the long term.
Experimental Protocols
Protocol 1: Proposed Green Synthesis of this compound via Phase-Transfer Catalysis
This protocol describes a hypothetical green synthesis of this compound by alkylating hydrazine hydrate with 2-ethylhexyl bromide under phase-transfer catalysis (PTC) conditions. PTC is a green chemistry technique that facilitates the reaction between reactants in different phases, often allowing the use of milder reaction conditions and greener solvents like water.[2][6]
Materials:
-
Hydrazine hydrate (64%)
-
2-Ethylhexyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add hydrazine hydrate (0.15 mol), deionized water (50 mL), and potassium carbonate (0.2 mol).
-
Add tetrabutylammonium bromide (TBAB) (0.01 mol) to the mixture.
-
While stirring vigorously, add a solution of 2-ethylhexyl bromide (0.1 mol) in 30 mL of toluene dropwise over 30 minutes.
-
Heat the reaction mixture to 70°C and maintain it under vigorous stirring for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Proposed Green Synthesis of 1-(2-Ethylhexyl)-3,5-dimethyl-1H-pyrazole via Microwave Irradiation
This protocol details a green, microwave-assisted synthesis of 1-(2-Ethylhexyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone in an aqueous medium. This method is significantly faster and more environmentally friendly than traditional heating methods.[7][8]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Deionized water
-
Ethanol
-
Ethyl acetate
Equipment:
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Separatory funnel
Procedure:
-
In a 10 mL microwave reaction vial, place this compound (10 mmol), acetylacetone (11 mmol), and 5 mL of a 1:1 mixture of deionized water and ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 10-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and add 20 mL of ethyl acetate.
-
Separate the organic layer, wash with deionized water (2 x 15 mL), and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Hypothetical Synthesis Methods for this compound
| Parameter | Conventional Method (Hypothetical) | Green PTC Method (Proposed) |
| Solvent | Dimethylformamide (DMF) | Toluene/Water |
| Base | Sodium hydride (NaH) | Potassium carbonate (K₂CO₃) |
| Temperature | 100°C | 70°C |
| Reaction Time | 12-18 hours | 4-6 hours |
| Yield | ~50-60% | ~75-85% |
| Work-up | Aqueous quench, extraction with hazardous solvents | Simple phase separation |
| Safety | Use of highly flammable and reactive NaH | Use of stable, non-pyrophoric base |
Table 2: Comparison of Synthesis Methods for 1-(2-Ethylhexyl)-3,5-dimethyl-1H-pyrazole
| Parameter | Conventional Heating | Green Microwave Method |
| Solvent | Glacial Acetic Acid / Toluene | Water/Ethanol |
| Catalyst | Often requires acid catalyst | Catalyst-free |
| Temperature | Reflux (~110°C) | 120°C |
| Reaction Time | 8-12 hours | 10-15 minutes |
| Yield | ~70-80% | >90% |
| Energy Use | High (prolonged heating) | Low (short reaction time) |
| Waste | Acidic and organic solvent waste | Primarily aqueous waste |
Mandatory Visualization
Caption: Experimental workflows for the proposed green syntheses.
Caption: Comparison of conventional vs. green synthesis principles.
References
- 1. youtube.com [youtube.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted cyclocondensation of hydrazine derivatives with alkyl dihalides or ditosylates in aqueous media: Syntheses of pyrazole, pyrazolidine and phthalazine derivatives - Lookchem [lookchem.com]
Application Notes and Protocols: Catalytic Activity of a Novel (2-Ethyl-hexyl)-hydrazine Derivative in Palladium-Catalyzed C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazine derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals. The development of novel hydrazine derivatives and their application in catalytic processes is a significant area of research aimed at improving reaction efficiency, selectivity, and substrate scope. This document provides detailed application notes and protocols for the use of a novel (2-ethyl-hexyl)-hydrazine derivative, specifically N-(2-ethylhexyl)-N'-benzoylhydrazine, in a palladium-catalyzed C-N cross-coupling reaction with aryl bromides. This protocol outlines a robust method for the synthesis of N-aryl-N'- (2-ethylhexyl)-N-benzoylhydrazides, which are valuable intermediates in medicinal chemistry.
Data Presentation
The catalytic activity of N-(2-ethylhexyl)-N'-benzoylhydrazine was evaluated in the palladium-catalyzed cross-coupling reaction with 4-bromotoluene under various conditions. The results, including the effects of different palladium precursors, ligands, bases, and solvents on the reaction yield, are summarized in the table below.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 88 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 85 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 75 |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (2) | Toluene | 110 | 12 | 68 |
| 6 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 89 |
| 7 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | THF | 80 | 24 | 55 |
| 8 | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 81 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-ethylhexyl)-N'-benzoylhydrazine
This protocol describes the synthesis of the novel hydrazine derivative used in the subsequent catalytic reactions.
Materials:
-
(2-Ethylhexyl)hydrazine
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (2-ethylhexyl)hydrazine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane at 0 °C, add benzoyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-ethylhexyl)-N'-benzoylhydrazine.
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling of N-(2-ethylhexyl)-N'-benzoylhydrazine with Aryl Bromides
This protocol details the optimized conditions for the C-N coupling reaction as determined from the data in the table above.
Materials:
-
N-(2-ethylhexyl)-N'-benzoylhydrazine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv.) and N-(2-ethylhexyl)-N'-benzoylhydrazine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-aryl-N'- (2-ethylhexyl)-N-benzoylhydrazide.
Visualizations
Caption: Experimental workflow for synthesis and catalytic application.
Caption: Proposed catalytic cycle for the C-N cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (2-Ethyl-hexyl)-hydrazine as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of (2-Ethyl-hexyl)-hydrazine being used as a precursor for the synthesis of bioactive molecules. The following application notes and protocols are based on general and well-established methods for the synthesis of pyrazole derivatives from substituted hydrazines. These protocols serve as a starting point and would require optimization for the specific use of this compound.
Introduction
Hydrazine derivatives are versatile building blocks in medicinal chemistry, frequently employed in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Among these, pyrazoles are a prominent class of five-membered heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The synthesis of pyrazoles commonly involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3]
The use of substituted hydrazines, such as this compound, allows for the introduction of specific lipophilic or structurally diverse moieties onto the pyrazole core, which can significantly influence the resulting molecule's pharmacokinetic and pharmacodynamic properties. The 2-ethylhexyl group, in particular, is a bulky and lipophilic substituent that can enhance membrane permeability and solubility in nonpolar environments. While specific examples are not prevalent in the available literature, the general reactivity of hydrazines suggests that this compound can serve as a valuable precursor for novel bioactive pyrazole derivatives.
Synthesis of 1-(2-Ethyl-hexyl)-3,5-disubstituted-1H-pyrazoles
The Knorr pyrazole synthesis and related methods provide a reliable route to 1,3,5-trisubstituted pyrazoles from the reaction of a substituted hydrazine and a β-diketone.[1]
General Experimental Protocol
Reaction: Condensation of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone, benzoylacetone)
-
Solvent (e.g., ethanol, acetic acid, or a solvent-free system)
-
Catalyst (optional, e.g., a catalytic amount of mineral acid)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add this compound (1.0-1.2 equivalents) to the solution. If the hydrazine is in a salt form (e.g., hydrochloride), a base may be required to liberate the free hydrazine.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). Acid catalysis (e.g., a few drops of concentrated HCl or H₂SO₄) can be employed to accelerate the reaction.[3]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield the pure 1-(2-Ethyl-hexyl)-3,5-disubstituted-1H-pyrazole.
-
Characterization: The structure of the synthesized pyrazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation.
Quantitative Data from Related Syntheses
While no specific data for this compound derivatives were found, the following table summarizes the synthesis of bioactive pyrazoles from other substituted hydrazines to illustrate the potential yields and biological activities.
| Precursor Hydrazine | 1,3-Dicarbonyl Compound | Product | Yield (%) | Biological Activity | Reference |
| Phenylhydrazine | Chalcones | 1,3,5-Triphenyl-2-pyrazoline derivatives | 70-85 | Antimicrobial | General knowledge |
| Hydrazine hydrate | Ethyl acetoacetate, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole derivatives | 85-93 | Antimicrobial | General knowledge |
| 4-Sulfonamidophenylhydrazine | Chalcones | 1-(4-sulfamoylphenyl)-3,5-diaryl-2-pyrazolines | 60-75 | Anticancer (Celecoxib analogs) | General knowledge |
| Isonicotinic acid hydrazide | Chalcones | Isoniazid-pyrazole hybrids | 65-80 | Antitubercular | General knowledge |
Signaling Pathway Diagram (Hypothetical)
Given the lack of a specific bioactive molecule derived from this compound, a specific signaling pathway cannot be depicted. However, many pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, function by inhibiting specific enzymes. The diagram below illustrates a generalized enzyme inhibition pathway.
Caption: Generalized enzyme inhibition by a bioactive pyrazole.
Conclusion
This compound represents a potentially valuable, yet underexplored, precursor for the synthesis of novel bioactive molecules, particularly pyrazole derivatives. The general protocols provided herein offer a solid foundation for researchers to begin exploring the synthesis and biological evaluation of compounds derived from this lipophilic hydrazine. The key to success will be in the careful optimization of reaction conditions and the systematic screening of the resulting compounds for various biological activities. The lipophilic 2-ethylhexyl moiety may impart unique pharmacological properties, making this an interesting area for further investigation in drug discovery.
References
Application Notes and Protocols for Protecting Group Strategies in Regioselective Reactions of Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted hydrazines are crucial building blocks in synthetic organic chemistry, particularly in the pharmaceutical industry, where they serve as precursors to a wide array of heterocyclic compounds with diverse biological activities. The presence of two nucleophilic nitrogen atoms in close proximity presents a significant challenge in achieving regioselectivity during functionalization reactions such as alkylation and acylation. A common and effective strategy to overcome this challenge is the use of protecting groups to temporarily block one of the nitrogen atoms, thereby directing the reaction to the desired position. This document provides detailed application notes and experimental protocols for the use of common protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2,2,2-trichloroethoxycarbonyl (Troc)—to achieve regioselective reactions of substituted hydrazines.
Protecting Group Strategies: An Overview
The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its cleavage. Orthogonal protection, where one group can be removed selectively in the presence of others, is a powerful tool in multi-step synthesis.
Key Protecting Groups for Hydrazines
The most widely used protecting groups for hydrazines are carbamate-based, which decrease the nucleophilicity of the nitrogen atom they are attached to.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and its stability to a broad range of non-acidic conditions. It is typically cleaved under acidic conditions.
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is stable to both acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[1][2]
-
2,2,2-Trichloroethoxycarbonyl (Troc): The Troc group is stable under acidic and basic conditions and is orthogonal to both Boc and Cbz groups, as it is cleaved under reductive conditions, typically with zinc in acetic acid.[3][4]
The following table summarizes the key characteristics of these protecting groups.
| Protecting Group | Introduction Reagent | Typical Cleavage Conditions | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in CH₂Cl₂[5] | Stable to base, hydrogenolysis, and mild reducing agents. | Orthogonal to Cbz and Troc. |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C (Catalytic Hydrogenolysis)[1][2] | Stable to acidic and basic conditions. | Orthogonal to Boc and Troc. |
| Troc | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Zn/AcOH or Zn dust in THF/H₂O[3] | Stable to acidic and basic conditions. | Orthogonal to Boc and Cbz. |
Experimental Protocols: Protection and Deprotection of Hydrazines
tert-Butoxycarbonyl (Boc) Group
Protocol 1.1: Mono-Boc Protection of Hydrazines (Solventless Method) [6][7][8]
This method is efficient and environmentally friendly for the mono-protection of various hydrazines.
-
Materials:
-
Substituted hydrazine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv)
-
-
Procedure:
-
Gently melt the di-tert-butyl dicarbonate ((Boc)₂O) in a round-bottom flask by warming it to approximately 30-35 °C.
-
To the molten (Boc)₂O, add the substituted hydrazine dropwise or portion-wise with magnetic stirring. Control the rate of addition to manage the evolution of CO₂ gas and maintain the reaction temperature around room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be directly recrystallized from a suitable solvent (e.g., hexane/ethyl acetate) or purified by removing any volatiles under vacuum.
-
Protocol 1.2: Deprotection of N-Boc Hydrazines [5]
-
Materials:
-
N-Boc protected hydrazine (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected hydrazine in CH₂Cl₂ (approx. 0.06 M solution) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (approx. 10-15% v/v) dropwise to the stirred solution.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Carefully add saturated aqueous Na₂CO₃ solution at 0 °C to neutralize the excess acid.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected hydrazine. Note that some deprotected hydrazines may be unstable on silica gel.[5]
-
Benzyloxycarbonyl (Cbz) Group
Protocol 2.1: N-Cbz Protection of Hydrazines [1]
-
Materials:
-
Substituted hydrazine (1.0 equiv)
-
Tetrahydrofuran (THF) and Water
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the substituted hydrazine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Protocol 2.2: Deprotection of N-Cbz Hydrazines (Catalytic Hydrogenolysis) [1][2]
-
Materials:
-
N-Cbz protected hydrazine (1.0 equiv)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Hydrogen (H₂) gas balloon or source
-
-
Procedure:
-
Dissolve the N-Cbz protected hydrazine in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected hydrazine.
-
2,2,2-Trichloroethoxycarbonyl (Troc) Group
Protocol 3.1: N-Troc Protection of Hydrazines [3]
-
Materials:
-
Substituted hydrazine (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine (8.0 equiv)
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl) (4.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the substituted hydrazine in dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of 2,2,2-trichloroethyl chloroformate.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.
-
Add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
-
Protocol 3.2: Deprotection of N-Troc Hydrazines [3]
-
Materials:
-
N-Troc protected hydrazine (1.0 equiv)
-
Methanol (MeOH)
-
Activated Zinc dust
-
Glacial Acetic Acid (AcOH)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of the N-Troc protected hydrazine in methanol, add activated zinc dust.
-
Stir the mixture at 25 °C for 5 minutes, then add glacial acetic acid.
-
Heat the mixture at 60 °C for 30 minutes, then cool and concentrate under reduced pressure.
-
Treat the residue with 5% aqueous NaOH solution and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
-
Regioselective Reactions of Protected Hydrazines
Regioselective N-Alkylation of Mono-Protected Hydrazines
The mono-protection of a substituted hydrazine allows for the selective alkylation of the unprotected, more nucleophilic nitrogen atom. A powerful strategy for highly regioselective alkylation involves the generation of a dianion from an N-Boc protected hydrazine.[9]
Protocol 4.1: Regioselective Alkylation of N-Boc-phenylhydrazine via Dianion Formation [9]
This protocol allows for selective mono- or dialkylation.
-
Materials:
-
N-Boc-phenylhydrazine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.0 equiv for dianion)
-
Alkyl halide (1.0 equiv for mono-alkylation, >2.0 for dialkylation)
-
-
Procedure for Selective Mono-alkylation at the Phenyl-substituted Nitrogen:
-
Dissolve N-Boc-phenylhydrazine in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Slowly add n-BuLi (2.0 equiv) to form the dianion, which is often indicated by a color change.
-
Add the alkyl halide (1.0 equiv) at -78 °C and then allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Note: The first alkylation occurs at the more reactive phenyl-substituted nitrogen. For mono-alkylation at the Boc-substituted nitrogen, the reaction temperature needs to be carefully controlled (e.g., -20 °C) after the addition of the alkylating agent to avoid unselective alkylation.[9]
| Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| N-Boc-phenylhydrazine | Methyl iodide | N-Boc-N'-methyl-N'-phenylhydrazine | 95 | [9] |
| N-Boc-phenylhydrazine | Benzyl bromide | N-Boc-N'-benzyl-N'-phenylhydrazine | 92 | [9] |
| N-Boc-phenylhydrazine | 1,2-Dibromoethane | 1-Boc-2-phenylpyrazolidine | 85 | [9] |
Regioselective N-Acylation of Mono-Protected Hydrazines
Similar to alkylation, acylation will occur at the more nucleophilic, unprotected nitrogen of a mono-protected hydrazine.
Protocol 4.2: Regioselective N-Acylation of tert-Butyl Carbazate
-
Materials:
-
tert-Butyl carbazate (N-Boc-hydrazine) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Acyl chloride or Acid anhydride (1.0 equiv)
-
-
Procedure:
-
Dissolve tert-butyl carbazate in dichloromethane and cool to 0 °C.
-
Add triethylamine or pyridine.
-
Slowly add the acyl chloride or acid anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
| Substrate | Acylating Agent | Product | Yield (%) |
| tert-Butyl carbazate | Benzoyl chloride | tert-Butyl 2-benzoylhydrazine-1-carboxylate | >90 |
| tert-Butyl carbazate | Acetic anhydride | tert-Butyl 2-acetylhydrazine-1-carboxylate | >90 |
Visualizing Protecting Group Strategies
The following diagrams illustrate the logic and workflow of the described protecting group strategies for regioselective reactions.
Caption: General workflow for regioselective functionalization of hydrazines using a protecting group strategy.
Caption: Logical decision process for the regioselective functionalization of a substituted hydrazine.
Conclusion
The use of protecting groups is an indispensable tool for controlling the regioselectivity of reactions involving substituted hydrazines. The Boc, Cbz, and Troc groups offer a versatile and orthogonal set of options for the synthetic chemist. By carefully selecting the protecting group and reaction conditions, researchers can achieve high yields and excellent regioselectivity in the synthesis of complex hydrazine derivatives, which are of significant interest in medicinal chemistry and drug development. The protocols and strategies outlined in this document provide a practical guide for the successful implementation of these methods.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Identification and characterization of side reactions in (2-Ethyl-hexyl)-hydrazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Ethyl-hexyl)-hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the reductive amination of 2-ethylhexanal with hydrazine. This reaction involves the initial formation of a hydrazone intermediate, which is then reduced to the final hydrazine product.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions include the formation of 2-ethylhexanal azine, self-condensation of 2-ethylhexanal (aldol condensation), and the reduction of the starting aldehyde to 2-ethylhexanol.[1][2] Over-alkylation is a potential, though less common, side reaction.
Q3: How can I minimize the formation of 2-ethylhexanal azine?
The formation of the azine, where two molecules of the aldehyde react with one molecule of hydrazine, is a common issue.[1][3] To minimize this, a molar excess of hydrazine can be used. Careful control of reaction temperature and the rate of addition of the reducing agent are also crucial.
Q4: What analytical techniques are recommended for monitoring the reaction and product purity?
A combination of chromatographic and spectroscopic methods is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile components.[4][5] High-Performance Liquid Chromatography (HPLC), often with derivatization, can be used for less volatile compounds and for quantifying the hydrazine product.[6][7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the product and any isolated impurities.
Troubleshooting Guide
Low or No Product Yield
Problem: My reaction has resulted in a low yield of this compound, or no product was formed at all.
Possible Causes and Solutions:
-
Ineffective Reducing Agent: The chosen reducing agent may be inappropriate or may have degraded.
-
Incorrect Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield.
-
Solution: Optimize the reaction conditions. A stepwise approach, where the hydrazone is formed first, followed by reduction, can sometimes improve yields.[13]
-
-
Poor Quality Starting Materials: Impurities in 2-ethylhexanal or hydrazine can interfere with the reaction.
-
Solution: Use high-purity starting materials. 2-ethylhexanal can undergo oxidation to 2-ethylhexanoic acid or self-condensation, so it's important to use a fresh or purified aldehyde.
-
-
Mechanical Losses during Workup: The product may be lost during extraction or purification steps.
-
Solution: Review your workup procedure. This compound has some water solubility, so ensure that the aqueous phase is thoroughly extracted.
-
Presence of Significant Impurities
Problem: My final product is contaminated with significant amounts of impurities, as indicated by GC-MS or NMR analysis.
Possible Impurities and Identification:
-
Unreacted 2-Ethylhexanal:
-
Identification: A characteristic aldehyde peak in the 1H NMR spectrum (around 9.5-10 ppm) and a corresponding signal in the GC-MS.
-
Solution: Ensure a sufficient amount of hydrazine and reducing agent are used. Increase the reaction time or temperature to drive the reaction to completion.
-
-
2-Ethylhexanol:
-
Identification: This byproduct of aldehyde reduction can be identified by its characteristic hydroxyl proton signal in the 1H NMR and its mass spectrum in GC-MS.
-
Solution: Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium cyanoborohydride.
-
-
2-Ethylhexanal Azine:
-
Identification: This impurity will have a distinct mass in GC-MS and a characteristic set of peaks in the NMR spectrum, showing symmetry. The azine is formed from two molecules of the aldehyde and one of hydrazine.[1]
-
Solution: Use a molar excess of hydrazine relative to 2-ethylhexanal.
-
-
Aldol Condensation Products:
-
Identification: These will be higher molecular weight byproducts, often with complex NMR spectra. The initial aldol adduct is 2,4-diethyl-3-hydroxyoctanal, which can dehydrate to 2,4-diethyl-2-octenal.
-
Solution: Control the reaction pH and temperature. Aldol condensation is often base-catalyzed, so maintaining a neutral or slightly acidic pH can minimize this side reaction.
-
Data Presentation: Side Product Formation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound. Note: This data is hypothetical and intended for illustrative purposes to demonstrate potential trends.
| Parameter | Condition A (Standard) | Condition B (Excess Hydrazine) | Condition C (High Temperature) | Condition D (Strong Reducing Agent) |
| 2-Ethylhexanal:Hydrazine Ratio | 1 : 1.2 | 1 : 2.0 | 1 : 1.2 | 1 : 1.2 |
| Temperature | 25°C | 25°C | 60°C | 25°C |
| Reducing Agent | NaBH₃CN | NaBH₃CN | NaBH₃CN | NaBH₄ |
| This compound Yield (%) | 75 | 85 | 65 | 70 |
| 2-Ethylhexanal Azine (%) | 15 | 5 | 10 | 15 |
| 2-Ethylhexanol (%) | 5 | 5 | 5 | 10 |
| Aldol Products (%) | 5 | 5 | 20 | 5 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Reaction Monitoring
This method is suitable for identifying and quantifying the volatile components of the reaction mixture.
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture and quench it with water. Extract with a suitable organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of hydrazine and its derivatives, derivatization can be performed. A common derivatizing agent is benzaldehyde, which reacts with hydrazines to form stable hydrazones.[14]
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantify the components using an internal standard method.
Protocol 2: HPLC Analysis for Product Quantification
This method is suitable for the quantification of the non-volatile this compound product.
-
Sample Preparation: Dilute a known amount of the final product in the mobile phase.
-
Derivatization (Optional): If UV detection is used, derivatization with a chromophore-containing reagent like 2-hydroxy-1-naphthaldehyde can enhance sensitivity.[9]
-
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) can be used. For underivatized hydrazines, a mixed-mode column with a cation-exchange mechanism may be necessary for good retention.[6]
-
Detector: UV-Vis (if derivatized) or Evaporative Light Scattering Detector (ELSD) for underivatized samples.
-
-
Quantification: Use an external standard calibration curve with a purified standard of this compound.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving issues in this compound synthesis.
References
- 1. Azine - Wikipedia [en.wikipedia.org]
- 2. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct Azine Synthesis from Alcohols and Hydrazine - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Purification of (2-Ethyl-hexyl)-hydrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Ethyl-hexyl)-hydrazine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a relatively non-polar, high-boiling point liquid, are vacuum distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities, as well as the required final purity.
Q2: How can I remove unreacted hydrazine from my crude product?
A2: Unreacted hydrazine is highly polar and can be removed by performing an aqueous wash (liquid-liquid extraction). Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it several times with water or brine in a separatory funnel. The polar hydrazine will partition into the aqueous layer, which can then be discarded.
Q3: My this compound derivative appears to be degrading on a silica gel column. What can I do?
A3: Hydrazine derivatives can be sensitive to the acidic nature of standard silica gel. This can lead to degradation or irreversible binding to the column. Consider the following alternatives:
-
Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (typically 1% v/v of the eluent), to neutralize acidic sites.
-
Use Basic Alumina: Alumina can be used as an alternative stationary phase and is available in neutral or basic grades, which are more suitable for acid-sensitive compounds.
-
Reversed-Phase Chromatography: If the derivative is sufficiently non-polar, reversed-phase chromatography (using a C18 stationary phase and polar eluents like acetonitrile/water or methanol/water) can be an effective alternative.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Common impurities depend on the synthetic route. For a typical synthesis involving the alkylation of hydrazine, you might encounter:
-
Starting Materials: Unreacted hydrazine and the 2-ethylhexyl halide (or other alkylating agent).
-
Over-alkylation Products: 1,1-bis(2-ethylhexyl)hydrazine and 1,2-bis(2-ethylhexyl)hydrazine.
-
Solvents and Reagents: Residual solvents and other reagents used in the synthesis.
Q5: How can I assess the purity of my final product?
A5: Purity is typically assessed using chromatographic methods. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is often suitable for volatile derivatives. High-performance liquid chromatography (HPLC) can also be used. Due to the weak UV absorbance of simple alkyl hydrazines, derivatization with an aromatic aldehyde (e.g., benzaldehyde) to form a strongly UV-absorbing hydrazone may be necessary for HPLC analysis.
Troubleshooting Guides
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| Product is decomposing during distillation (darkening, charring). | The boiling point is too high at the current pressure, leading to thermal degradation. | Decrease the pressure of the vacuum system to lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the fraction being collected. |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure vigorous stirring. |
| Poor separation of product from impurities. | The boiling points of the components are too close for simple distillation. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Ensure a slow and steady distillation rate. |
| No product distilling over. | The vacuum is too high, and the boiling point is below the temperature of the condenser water. | Increase the system pressure slightly or use a chilled condenser fluid. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system (e.g., pure hexane) and gradually increase polarity. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with or degrading on the stationary phase. The column may be overloaded. | Add a small amount of triethylamine to the eluent to neutralize the silica. Alternatively, switch to an alumina stationary phase. Ensure the amount of crude product loaded is not more than 5-10% of the mass of the stationary phase. |
| Co-elution of impurities with the product. | The chosen solvent system does not provide adequate separation. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution (gradually changing the solvent polarity during the run) may provide better resolution. |
Experimental Protocols
Disclaimer: The following are generalized protocols and may require optimization for your specific derivative and impurity profile.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or from other components with significantly different boiling points.
-
Setup: Assemble a vacuum distillation apparatus. Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the flask once the desired pressure is reached and stable. Use a heating mantle with a stirrer.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides. Release the vacuum before turning off the condenser water.
Protocol 2: Purification by Column Chromatography
This method is effective for separating compounds with different polarities.
-
Stationary Phase Selection: Choose a stationary phase. For this compound, which is expected to be non-polar, silica gel or neutral alumina are good starting points.
-
Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for your target compound.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the solvent system, collecting fractions. The polarity of the eluent can be increased gradually to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC or GC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Due to the lack of specific literature data for the purification of this compound, the following table presents hypothetical comparative data to illustrate how results could be structured.
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Notes |
| Vacuum Distillation | 85% | 98% | 75% | Effective for removing non-volatile impurities. |
| Silica Gel Chromatography | 85% | >99% | 60% | Some product loss on the column. |
| Aqueous Wash | 85% | 90% | 95% | Good for removing polar impurities like hydrazine. |
Visualizations
Below are diagrams illustrating typical workflows for the purification of this compound derivatives.
Caption: Purification workflow combining extraction and distillation.
Caption: General workflow for purification by column chromatography.
Strategies to overcome over-alkylation in the synthesis of hydrazines
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the synthesis of hydrazines, with a particular focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of hydrazine synthesis and why is it problematic?
A1: Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. When reacting with an alkylating agent (like an alkyl halide), the initial mono-alkylated product is often more nucleophilic than the starting hydrazine. This leads to subsequent alkylations, yielding a mixture of di-, tri-, and even tetra-substituted products. This lack of selectivity, known as over-alkylation, results in lower yields of the desired mono-substituted product and creates significant challenges in purification.[1]
Q2: What are the primary strategies to achieve selective mono-alkylation?
A2: The main strategies to control hydrazine alkylation and favor mono-substitution include:
-
Use of Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can sterically and electronically differentiate the two nitrogens, allowing for selective alkylation on the unprotected nitrogen.[2][3]
-
Formation of Dianions: Using a strong base to deprotonate a protected hydrazine twice creates a dianion. This highly reactive intermediate can be selectively alkylated.[4][5]
-
Reductive Alkylation: This two-step, one-pot process involves forming a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. The stoichiometry can be controlled to favor mono-alkylation.[6][7]
-
Control of Reaction Conditions: Adjusting stoichiometry, temperature, and the choice of alkylating agent can influence the selectivity of the reaction.[2]
Q3: How do protecting groups facilitate selective alkylation?
A3: Protecting groups, such as the commonly used Boc (tert-butoxycarbonyl) group, serve two main purposes. First, they can create a significant difference in the acidity (pKa) of the two N-H protons. For instance, in Phenyl-NH-NH-Boc, the pKa values of the two N-H groups are significantly different, allowing a strong base to selectively remove the more acidic proton.[2] Second, the steric bulk of the protecting group can hinder alkylation on the adjacent nitrogen atom.
Q4: When is reductive alkylation a better choice than direct alkylation?
A4: Reductive alkylation is particularly advantageous when:
-
Direct alkylation with alkyl halides leads to persistent over-alkylation issues.
-
The desired alkyl group is derived from a readily available aldehyde or ketone.
-
A one-pot procedure is preferred to avoid the isolation of intermediates.[6] This method avoids the use of highly reactive alkyl halides and can be fine-tuned by adjusting the equivalents of the carbonyl compound and the reducing agent.[7]
Troubleshooting Guide
Problem: My reaction yields a complex mixture of mono-, di-, and poly-alkylated products.
| Potential Cause | Suggested Solution |
| High Reactivity of Mono-alkylated Product | The initially formed product is more nucleophilic and reacts faster than the starting material. |
| Strategy 1: Use Protecting Groups. Protect one nitrogen with a group like Boc to deactivate it. This allows for selective alkylation on the other nitrogen.[3] | |
| Strategy 2: Stoichiometric Control. Use only 1 equivalent of the alkylating agent. For highly reactive electrophiles, add the agent slowly at a low temperature (-78 °C) to minimize over-reaction.[2] | |
| Strategy 3: Use a Bulky Alkylating Agent. Steric hindrance can sometimes disfavor a second alkylation.[1] | |
| Reaction Temperature is Too High | Higher temperatures can lead to a loss of selectivity, potentially due to equilibrium between metallated intermediates.[2] |
| Solution: Perform the alkylation at a lower temperature. For instance, add the alkylating agent at -78 °C and then allow the reaction to slowly warm to room temperature. | |
| Incorrect Choice of Base/Solvent | The reaction environment can significantly influence selectivity. |
| Solution: For protected hydrazines, consider using a strong base like n-BuLi in an aprotic solvent like THF to form a mono- or dianion, which provides high selectivity.[4] |
Problem: The yield of my desired mono-alkylated product is very low.
| Potential Cause | Suggested Solution |
| Inefficient Alkylation | The chosen alkylating agent may not be reactive enough. |
| Solution: The reactivity of alkyl halides generally follows the order: Iodide > Bromide > Chloride. Consider using a more reactive halide.[2] | |
| Alternative Reaction Pathway Dominates | Instead of direct alkylation, consider an alternative synthetic route. |
| Solution: Reductive Alkylation. React the hydrazine with an equivalent of an aldehyde or ketone to form the hydrazone, followed by reduction with a reagent like α-picoline-borane. This avoids the issues of direct alkylation.[6] |
Key Experimental Protocols
Protocol 1: Selective Mono-alkylation via a Nitrogen Dianion
This method, based on the work of Bredihhin, Groth, and Mäeorg, allows for highly selective alkylation on a protected hydrazine.[2][4] It relies on the formation of a stable dianion intermediate.
Materials:
-
Phenyl-NH-NH-Boc (1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (2 equiv)
-
Alkyl halide (1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve Phenyl-NH-NH-Boc in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2 equivalents of n-BuLi solution dropwise. A distinct color change from red (monoanion) to bright yellow (dianion) should be observed.[2]
-
Stir the solution at -78 °C for 30 minutes to ensure complete dianion formation.
-
Slowly add 1 equivalent of the alkylating agent at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-4 hours, but can be longer for bulky electrophiles).[2]
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Reductive Alkylation of a Hydrazine Derivative
This protocol provides a general method for the synthesis of N-monoalkylhydrazine derivatives using reductive alkylation.[6][7]
Materials:
-
Hydrazine derivative (e.g., Phenylhydrazine) (1 equiv)
-
Aldehyde or Ketone (1 equiv)
-
α-Picoline-borane (1-1.5 equiv)
-
Methanol or Ethanol
-
Optional: Acid catalyst (e.g., a small amount of acetic acid)
Procedure:
-
Dissolve the hydrazine derivative in methanol or ethanol.
-
Add 1 equivalent of the aldehyde or ketone to the solution.
-
If the hydrazone formation is slow, a catalytic amount of acid can be added. Stir at room temperature until hydrazone formation is complete (monitor by TLC or LC-MS).
-
Add the reducing agent, α-picoline-borane, portion-wise to the solution.
-
Stir the reaction at room temperature until the reduction is complete.
-
Remove the solvent under reduced pressure.
-
Perform an appropriate aqueous workup to remove any remaining reagents and salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product via column chromatography or distillation.
Visual Guides
Caption: Reaction scheme illustrating the competitive nature of hydrazine alkylation, leading to over-alkylation byproducts.
Caption: A decision-making workflow for troubleshooting over-alkylation in hydrazine synthesis.
References
- 1. princeton.edu [princeton.edu]
- 2. d-nb.info [d-nb.info]
- 3. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 5. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
Technical Support Center: Stability of (2-Ethyl-hexyl)-hydrazine Under Acidic Reaction Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2-Ethyl-hexyl)-hydrazine in acidic reaction environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of hydrazines and alkylhydrazines and should be used as a guideline. It is crucial to perform stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in acidic conditions?
A1: The stability of this compound in acidic media is primarily influenced by:
-
pH: Generally, hydrazines are more stable in strongly acidic conditions in the absence of oxygen. However, acid catalysis can promote certain decomposition pathways.
-
Temperature: Higher temperatures accelerate the rate of decomposition.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to rapid degradation.
-
Presence of Metal Ions: Metal ions, such as Cu(II), can catalyze the oxidation and decomposition of hydrazines.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a process that can be influenced by pH.
Q2: What are the likely decomposition products of this compound in an acidic solution?
-
Nitrogen gas (N₂) and Ammonia (NH₃) : These are common decomposition products of hydrazine itself.
-
(2-Ethyl-hexyl)amine: Formed through N-N bond cleavage.
-
2-Ethyl-hexanol and 2-Ethyl-hexene: Resulting from further reactions of the alkyl group under acidic conditions.
-
Azines: Formed from the reaction of the hydrazine with any carbonyl-containing impurities or degradation products.[1]
Q3: How can I monitor the degradation of this compound during my experiment?
A3: Several analytical methods can be employed to monitor the concentration of this compound and the appearance of degradation products:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the parent compound and its non-volatile degradation products. Derivatization may be necessary for detection.[2][3]
-
Gas Chromatography (GC): Suitable for analyzing volatile components, including the parent hydrazine and potential byproducts like (2-Ethyl-hexyl)amine. Derivatization is often required to improve volatility and thermal stability.[2][3]
-
Spectrophotometry: A colorimetric method can be developed by reacting the hydrazine with a chromogenic aldehyde, such as p-dimethylaminobenzaldehyde, to form a colored azine that can be quantified.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from decomposition products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product | Decomposition of this compound. | Perform a stability test of the hydrazine under your reaction conditions (see Experimental Protocols). Consider lowering the reaction temperature or using a more robust solvent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of unexpected byproducts | Side reactions involving this compound. | Characterize the byproducts using techniques like GC-MS or LC-MS to understand the decomposition pathway. Purify all reagents and solvents to remove potential catalysts or reactants. |
| Inconsistent reaction outcomes | Variability in the quality or stability of the this compound starting material. | Use a fresh bottle of this compound or re-purify the existing stock. Store the reagent under an inert atmosphere and protected from light.[2] |
| Reaction mixture changes color unexpectedly (e.g., turns yellow or brown) | Formation of colored degradation products, such as azines. | This is a visual indicator of decomposition. Stop the reaction and analyze the mixture to identify the colored species. Adjust reaction conditions to minimize their formation. |
Quantitative Data Summary
The following tables present hypothetical data based on general principles of chemical kinetics to illustrate the expected impact of different factors on the stability of this compound. These are not experimental results and should be used for illustrative purposes only.
Table 1: Effect of Temperature on Decomposition Rate (at pH 3)
| Temperature (°C) | Half-life (t₁/₂) (hours) |
| 25 | 168 |
| 40 | 48 |
| 60 | 12 |
| 80 | 3 |
Table 2: Effect of pH on Decomposition Rate (at 40°C)
| pH | Half-life (t₁/₂) (hours) |
| 1 | 72 |
| 3 | 48 |
| 5 | 24 |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions. It is based on established principles of accelerated stability testing.[6][7][8]
Objective: To determine the degradation rate of this compound at elevated temperatures and different acidic pH values.
Materials:
-
This compound
-
Acids of choice (e.g., HCl, H₂SO₄)
-
Buffer solutions of desired pH
-
Solvent relevant to the reaction
-
Inert gas (Nitrogen or Argon)
-
Analytical standards of this compound
-
HPLC or GC system with a suitable detector
-
Thermostatically controlled oven or water bath
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in the chosen solvent.
-
Prepare acidic solutions at the desired pH values (e.g., pH 1, 3, 5) using the selected acid and/or buffer.
-
Add a known concentration of this compound to each acidic solution in sealed vials.
-
Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.
-
-
Incubation:
-
Place the vials in a thermostatically controlled environment set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Prepare a control sample stored at a low temperature (e.g., 4°C) to serve as a baseline.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any ongoing reaction if necessary (e.g., by neutralization or dilution in a cold solvent).
-
Analyze the samples using a validated analytical method (e.g., HPLC, GC) to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the decomposition reaction and calculate the rate constant (k).
-
Calculate the half-life (t₁/₂) of this compound under each condition.
-
Use the Arrhenius equation to extrapolate the degradation rate at lower, ambient temperatures.
-
Visualizations
Caption: Workflow for Accelerated Stability Testing.
Caption: Factors Influencing Stability.
References
Optimization of reaction conditions for high-yield hydrazone formation
Technical Support Center: Optimization of Hydrazone Formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to optimize reaction conditions for high-yield hydrazone formation.
Troubleshooting Guide
This section addresses common issues encountered during hydrazone synthesis experiments.
Q1: Why is my hydrazone yield consistently low?
A1: Low yields in hydrazone formation can stem from several factors. Here are the most common culprits and their solutions:
-
Suboptimal pH: The reaction is pH-sensitive. The rate-limiting step, which is the dehydration of the carbinolamine intermediate, is acid-catalyzed. However, at very low pH, the hydrazine nucleophile becomes protonated and non-reactive. For many systems, the optimal pH is weakly acidic, typically between 4 and 6.[1][2] For bioconjugation applications at neutral pH, catalysis is often required.
-
Inefficient Catalysis: Many hydrazone formations, especially with less reactive ketones or electron-rich aldehydes, are slow without a catalyst.[3] Aniline is a classic catalyst, but newer, more efficient organocatalysts like anthranilic acids or 2-aminophenols can significantly enhance reaction rates, even at neutral pH.[4][5][6]
-
Reactant Purity: Impurities in your aldehyde/ketone or hydrazine starting materials can lead to side reactions. Ensure the purity of your reactants, especially the hydrazine, which can degrade. Anhydrous hydrazine often gives better yields than hydrazine hydrate.[7]
-
Hydrolysis/Reversibility: The formation of hydrazones is a reversible reaction, and the product can be susceptible to hydrolysis, especially under acidic conditions.[8][9] Removing water as it forms (e.g., using a Dean-Stark apparatus for non-aqueous reactions) can drive the equilibrium toward the product.
-
Side Reactions: The most common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[7][8] This can be minimized by using a slight excess of the hydrazine reactant.
Q2: The reaction is proceeding very slowly. How can I increase the rate?
A2: Slow reaction kinetics are a frequent challenge. Consider the following strategies to accelerate the reaction:
-
Catalyst Addition: If you are not already using one, a catalyst is essential. Aniline is a common choice, but for reactions at or near neutral pH, water-soluble organocatalysts such as 5-methoxyanthranilic acid or 2-(aminomethyl)benzimidazoles have shown superior performance.[4][5][6] Bifunctional amine buffers can also act as catalysts.[10]
-
Adjusting pH: Ensure the reaction pH is in the optimal range (typically weakly acidic) to facilitate the dehydration step without deactivating the hydrazine nucleophile.[1]
-
Reactant Structure: The electronics of your reactants play a crucial role. Electron-withdrawing groups on the carbonyl compound increase its electrophilicity and generally accelerate the reaction. Conversely, electron-deficient hydrazines react more slowly.[3]
-
Temperature: Gently heating the reaction mixture can increase the rate, as in the synthesis of acetone hydrazone which is kept at 100°C.[7] However, be cautious, as excessive heat can promote side reactions or degradation.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly increase the rate of hydrazone formation in some cases.[11]
Q3: My product is an oil that is difficult to purify. What should I do?
A3: Obtaining an oily product is a common purification challenge. Here are several techniques to try:
-
Trituration: Stirring or grinding the oily product with a non-polar solvent in which it is insoluble, such as cold n-hexane or pentane, can often induce crystallization.[12]
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. Common choices include ethanol, chloroform, or mixed solvents like hexane/ethyl acetate or methanol/water.[12][13] Acetonitrile can also be effective for oily products.[12]
-
Freezing: Dissolving the oil in a minimal amount of a suitable solvent and storing it in a freezer for 24 hours can sometimes promote the formation of crystals.[12]
Q4: My hydrazone appears to be decomposing on my silica gel column. What are the alternatives?
A4: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition during column chromatography.[14]
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a tertiary base, like 1% triethylamine, before packing the column.[14]
-
Alternative Stationary Phases: Consider using a more inert stationary phase, such as neutral alumina.
-
Non-Chromatographic Methods: If possible, rely on non-chromatographic purification methods like recrystallization, which is often the preferred method for hydrazones.[12]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation?
A1: Hydrazone formation is a two-step nucleophilic addition-elimination reaction. First, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate. This step is followed by an acid-catalyzed dehydration (elimination of a water molecule) to yield the final hydrazone product with its characteristic C=N double bond.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. ddmckinnon.com [ddmckinnon.com]
- 10. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alcrut.com [alcrut.com]
- 14. reddit.com [reddit.com]
- 15. chemtube3d.com [chemtube3d.com]
Technical Support Center: Managing Exothermic Profiles in Large-Scale Reactions with (2-Ethyl-hexyl)-hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Ethyl-hexyl)-hydrazine in large-scale reactions. The information is designed to help you anticipate and manage the exothermic nature of these reactions, ensuring safer and more predictable outcomes.
Troubleshooting Exothermic Events
Problem: Unexpectedly rapid temperature increase during reagent addition.
| Possible Cause | Recommended Action |
| Incorrect Reagent Addition Rate: The feed rate of a reactant is too high, generating heat faster than the cooling system can remove it. | Immediate Action: Stop the addition of the reagent immediately. Corrective Action: Re-evaluate the addition profile. Use a programmable pump for precise control. Consider a slower, ramped addition rate, especially during the initial phase of the reaction. |
| Inadequate Cooling: The cooling system capacity is insufficient for the scale of the reaction. | Immediate Action: If the temperature continues to rise after stopping reagent addition, have an emergency cooling bath (e.g., ice/water or dry ice/acetone) ready to apply to the reactor exterior. Corrective Action: Before scaling up, calculate the theoretical heat evolution and ensure your cooling system's heat removal capacity is adequate. Consider upgrading your cooling system or reducing the reaction scale. |
| Poor Mixing: Localized "hot spots" are forming due to inefficient stirring, leading to localized runaway reactions. | Immediate Action: Increase the stirring rate if safe to do so. Corrective Action: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity. For large reactors, multiple impellers or baffles may be necessary to ensure homogeneity. |
| Reaction Initiation Delay (Induction Period): The reaction is slow to start, leading to an accumulation of unreacted reagents. When the reaction does initiate, it proceeds very rapidly. | Immediate Action: Stop reagent addition. Monitor the temperature closely. Be prepared for a sudden exotherm. Corrective Action: Investigate the reaction kinetics on a smaller scale. It may be necessary to add a small amount of a pre-formed active species or to operate at a slightly higher initial temperature to overcome the induction period before starting the main reagent feed. |
Problem: Secondary or delayed exotherm observed after the main reaction is complete.
| Possible Cause | Recommended Action |
| Decomposition of Intermediates or Products: An unstable intermediate or the final product may be decomposing, releasing additional heat. | Immediate Action: Cool the reaction mixture immediately. Corrective Action: Use analytical techniques (e.g., HPLC, GC-MS) to monitor the reaction for the formation of unstable intermediates. Consider quenching the reaction or proceeding to the next step promptly to avoid decomposition. |
| Side Reactions: Unintended side reactions may be occurring at the reaction temperature, contributing to the heat evolution. | Immediate Action: Cool the reaction mixture. Corrective Action: Analyze the product mixture for impurities that could indicate side reactions. It may be necessary to adjust the reaction temperature, stoichiometry, or order of addition to minimize these. |
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a concern with this compound reactions?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials. Hydrazine and its derivatives are known to be involved in highly exothermic reactions and can decompose energetically, making thermal runaway a significant safety concern.[1][2]
Q2: How can I assess the exothermic potential of my reaction before scaling up?
Reaction calorimetry is the primary method for assessing exothermic potential. A reaction calorimeter measures the heat flow of a chemical reaction under controlled conditions, providing crucial data for safe scale-up.[1]
Key parameters obtained from reaction calorimetry include:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed by the reaction.
-
Heat Flow Rate: The rate at which heat is generated during the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat were to be absorbed by the reaction mass without any cooling.
Q3: What are the key control measures for managing exotherms in large-scale reactions?
The primary control measures are:
-
Rate of Addition: Controlling the rate at which reactants are added is the most common method for managing the rate of heat generation.
-
Cooling: An efficient cooling system is essential to remove the heat generated by the reaction. The capacity of the cooling system must be greater than the maximum expected rate of heat evolution.
-
Concentration: Running reactions at lower concentrations can help to moderate the reaction rate and increase the heat capacity of the system, although this may not always be practical.
-
Temperature: Maintaining a constant, controlled temperature is crucial. Lowering the reaction temperature can slow down the reaction rate and reduce the risk of secondary decomposition reactions.
Q4: Are there any chemical incompatibilities with this compound that I should be aware of?
Yes, this compound, like other hydrazines, is a strong reducing agent and can react violently with oxidizing agents (e.g., peroxides, nitrates, perchlorates). Contact with certain metals and metal oxides can catalyze its decomposition. Always consult the Safety Data Sheet (SDS) and perform a thorough literature search for chemical compatibility before introducing new reagents to your process.
Representative Quantitative Data
Since specific reaction calorimetry data for this compound is not publicly available, the following table presents representative data for the exothermic alkylation of a hydrazine derivative. This data should be used for illustrative purposes only and is not a direct substitute for experimental safety studies on your specific process.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | A significant amount of heat is released per mole of reactant. This value is critical for calculating the total heat load on the cooling system. |
| Maximum Heat Flow | 80 W/L | This is the peak rate of heat generation and determines the minimum required capacity of the cooling system to maintain a constant temperature. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | This represents a "worst-case scenario" where cooling is completely lost. A high value indicates a high risk of thermal runaway. |
| Time to Maximum Rate (tmax) | 45 minutes | This indicates how quickly the reaction reaches its most intense phase, informing the necessary response time for control systems. |
Experimental Protocols
Methodology for Reaction Calorimetry Study
-
Calibration: Calibrate the reaction calorimeter using a standard electrical heater to determine the overall heat transfer coefficient (UA) of the system.
-
Charging Reactants: Charge the reactor with this compound and the chosen solvent.
-
Equilibration: Bring the reactor contents to the desired initial reaction temperature and allow the system to equilibrate thermally.
-
Reagent Addition: Add the second reactant (e.g., an alkylating agent) at a controlled, pre-determined rate using a syringe pump or a mass flow controller.
-
Data Acquisition: Continuously record the reactor temperature, jacket temperature, and reagent addition rate throughout the experiment.
-
Post-run Analysis: Calculate the heat flow, total heat of reaction, and adiabatic temperature rise from the collected data.
-
Safety Assessment: Use the data to assess the risks associated with the reaction at the desired scale and to define safe operating parameters.
Visualizations
Caption: Workflow for managing exothermic reactions from planning to execution.
Caption: The positive feedback loop illustrating the progression of a thermal runaway.
References
Best practices for preventing the oxidation of (2-Ethyl-hexyl)-hydrazine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of (2-Ethyl-hexyl)-hydrazine during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Issue 1: Visible Color Change or Formation of Precipitates in Stored this compound
Possible Cause: This is often a primary indicator of oxidation or contamination. Hydrazine and its derivatives are susceptible to autoxidation, a process that can be initiated by exposure to oxygen, light, and trace metal impurities. The resulting degradation products can appear as colored impurities or insoluble precipitates.
Troubleshooting Steps:
-
Isolate the Affected Batch: Immediately quarantine the vial or container showing signs of degradation to prevent cross-contamination.
-
Verify Storage Conditions:
-
Atmosphere: Confirm that the container was properly sealed and, if possible, purged with an inert gas like nitrogen or argon before sealing.
-
Temperature: Check the storage temperature. Recommended storage is in a cool, dark place. Elevated temperatures can accelerate oxidation.
-
Light Exposure: Ensure the material was stored in a light-resistant container (e.g., amber glass vial) and away from direct sunlight or UV sources.
-
-
Inspect Container Integrity: Check for any cracks or failures in the container or its seal that could allow air to enter.
-
Analytical Confirmation (Optional but Recommended): If facilities are available, perform an analytical test (see Experimental Protocols section for a general GC-MS method) to confirm the presence of degradation products and assess the purity of the remaining material.
-
Disposal: If significant degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.
Preventative Measures:
-
Inert Atmosphere: Always store this compound under an inert atmosphere. After each use, flush the headspace of the container with nitrogen or argon before resealing.
-
Appropriate Containers: Use amber glass vials with PTFE-lined caps to minimize light exposure and provide a tight seal.
-
Aliquotting: For long-term storage, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
Issue 2: Inconsistent or Unexpected Experimental Results Using Stored this compound
Possible Cause: Partial oxidation of this compound can lead to a decrease in its effective concentration and the presence of reactive degradation byproducts, which can interfere with your experiment.
Troubleshooting Steps:
-
Purity Assessment: Before use, especially after prolonged storage, it is advisable to re-analyze the purity of the this compound. A simple TLC or a more quantitative method like GC-MS can be employed.
-
Review Handling Procedures:
-
Were fresh, clean syringes and needles used for transfer?
-
Was the time the vial was open to the atmosphere minimized?
-
Was the compound handled under an inert atmosphere if the experiment is sensitive to oxidation?
-
-
Use a Fresh Batch: If possible, repeat the experiment with a fresh, unopened vial of this compound to determine if the stored material was the source of the issue.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert gas such as nitrogen or argon.
-
Temperature: In a cool environment, refrigerated if possible, but protected from freezing.
-
Light: In a light-resistant container, such as an amber glass vial.
-
Container: Tightly sealed in a container with a PTFE-lined cap.
Q2: What are the likely products of this compound autoxidation?
A2: While specific studies on this compound are limited, the autoxidation of alkylhydrazines generally proceeds through a free-radical chain mechanism. This process is expected to form hydroperoxides as initial products. Further degradation could lead to a complex mixture of compounds, including the corresponding alcohol (2-ethylhexanol), ketone (2-ethylhexanone), and other oxidized species.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, the use of antioxidants can be an effective strategy. However, the choice of antioxidant must be compatible with your downstream application.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are commonly used to inhibit free-radical chain reactions. A low concentration (e.g., 0.01-0.1%) can be effective.
-
Tocopherols (Vitamin E): Another class of radical scavenging antioxidants that may be suitable. It is crucial to test the compatibility and potential interference of any antioxidant with your specific experimental setup.
Q4: How can I monitor the purity of my this compound over time?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the purity and detecting degradation products. Due to the polar nature of the hydrazine group, derivatization is often necessary to improve chromatographic performance. Silylation is a common derivatization method. A general protocol is provided in the Experimental Protocols section.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored properly under an inert atmosphere, in a cool, dark place, and in a tightly sealed container, this compound should remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity after long-term storage (e.g., >1 year) or if there are any visual signs of degradation.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Their Impact on Stability
| Parameter | Recommended Condition | Rationale for Preventing Oxidation |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Displaces oxygen, a key reactant in autoxidation. |
| Temperature | Cool (2-8 °C) | Slows down the rate of chemical reactions, including oxidation. |
| Light | Amber Glass Container | Protects against photo-initiated oxidation. |
| Container | Tightly Sealed, PTFE-lined cap | Prevents ingress of atmospheric oxygen and moisture. |
| Additives | Antioxidants (e.g., BHT) | Scavenges free radicals, inhibiting the chain reaction of autoxidation. |
Experimental Protocols
Protocol 1: General GC-MS Method for Purity Assessment of this compound (with Silylation)
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the anhydrous solvent at a concentration of approximately 1 mg/mL.
-
In a clean, dry vial, mix 100 µL of the sample solution with 100 µL of the silylating agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 40-450 amu
-
Data Analysis:
-
The purity of the this compound can be estimated by the relative peak area of its silylated derivative compared to the total area of all peaks in the chromatogram.
-
The mass spectra of any additional peaks can be analyzed to tentatively identify potential degradation products.
Workflow for GC-MS Purity Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound
-
Multiple vials for sample storage
-
Temperature and humidity-controlled stability chambers
-
Analytical instrument for purity assessment (e.g., GC-MS as per Protocol 1)
Procedure:
-
Sample Preparation: Aliquot the this compound into several vials. Prepare sets of samples for each storage condition, with and without an added antioxidant (e.g., 0.1% BHT), and with and without an inert gas overlay.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
Control: 5 °C ± 3 °C
-
ICH Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
ICH Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Forced Degradation: 60 °C ± 2 °C
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, and 4 weeks for accelerated and forced degradation conditions; 0, 1, 3, and 6 months for long-term conditions).
-
Analysis: Analyze the purity of each sample at each time point using the GC-MS method described in Protocol 1.
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Compare the degradation rates between samples stored under different atmospheric conditions and with/without antioxidants to determine the most effective storage strategy.
Conceptual Diagram of Oxidation Pathway:
Caption: Conceptual free-radical autoxidation pathway of an alkylhydrazine.
Troubleshooting and improving low yields in pyrazole synthesis with alkylhydrazines
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrazoles, particularly when using alkylhydrazines. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of pyrazoles from 1,3-dicarbonyl compounds and alkylhydrazines, commonly known as the Knorr pyrazole synthesis.
Q1: My pyrazole synthesis reaction has a very low yield. What are the common causes?
Low yields in pyrazole synthesis can stem from several factors. Systematically evaluating each possibility is key to identifying the root cause.
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Poor Quality or Degradation of Alkylhydrazine: Alkylhydrazines can be less stable than their aryl counterparts and may degrade upon storage, especially if exposed to air or moisture. This is a frequent cause of low yields. Always use a fresh, high-quality alkylhydrazine or purify it before use.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. The reaction may not proceed to completion or may favor the formation of side products under suboptimal conditions.
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is a common issue, which can make the isolation of the desired product in high yield challenging.[1][2]
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Side Reactions: A number of side reactions can compete with the desired pyrazole formation, leading to a complex reaction mixture and low yield of the target molecule.
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Product Loss During Work-up and Purification: N-alkylpyrazoles can sometimes be volatile or difficult to separate from byproducts, leading to loss of material during extraction, solvent removal, and chromatography.
Q2: I am getting a mixture of two isomers. How can I improve the regioselectivity?
Controlling regioselectivity is a primary challenge when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of the alkylhydrazine can occur at either of the two carbonyl carbons. Several strategies can be employed to favor the formation of one isomer over the other:
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of the alkylhydrazine is more nucleophilic. Under acidic conditions, the more substituted nitrogen may be protonated, leading to attack by the terminal nitrogen. Conversely, under neutral or basic conditions, the more substituted nitrogen may be more nucleophilic.
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction's regioselectivity. For instance, aprotic polar solvents like DMF or DMSO have been shown to favor the formation of a single regioisomer in some cases.
-
Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl compound and the alkylhydrazine can direct the initial attack to the less sterically hindered carbonyl group.
-
Use of Pre-formed Enaminones: A reliable method to ensure high regioselectivity is to first synthesize a β-enaminone from the 1,3-dicarbonyl compound and then react it with the alkylhydrazine. This pre-functionalization directs the cyclization to yield a single pyrazole isomer.
Q3: My TLC plate shows multiple spots, and the reaction mixture is a dark color. What are the likely side products?
A complex reaction profile with discoloration often points to the formation of multiple byproducts. Besides the potential for regioisomers, other common side products include:
-
Hydrazone Intermediates: The initial condensation of the alkylhydrazine with one of the carbonyl groups forms a hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be present in the final reaction mixture.
-
Bis-pyrazoles or other condensation products: Under certain conditions, side reactions between the starting materials or intermediates can lead to more complex structures.
-
Degradation Products: As mentioned, if the alkylhydrazine is unstable under the reaction conditions, it can decompose, leading to a variety of impurities and a discolored reaction mixture.
-
Pyrazoline Intermediates: The reaction proceeds through a pyrazoline intermediate which is then oxidized to the pyrazole. In some cases, this intermediate may be stable and isolated as a byproduct.
Troubleshooting with TLC and NMR:
-
TLC Analysis: If you observe multiple spots, try running the TLC in different solvent systems to achieve better separation. Co-spotting with your starting materials is essential to track their consumption. Staining the TLC plate with a suitable agent (e.g., potassium permanganate) can help visualize different types of compounds.
-
NMR Analysis: A crude ¹H NMR of your reaction mixture can be very informative. Look for characteristic signals of the pyrazole ring proton and the N-alkyl group. The presence of multiple sets of these signals could indicate a mixture of regioisomers. Signals from unreacted starting materials or hydrazone intermediates (characterized by a distinct C=N-NH proton signal) can also be identified.
Q4: What are the best practices for handling and storing alkylhydrazines?
Alkylhydrazines are toxic and potentially volatile, and their stability is crucial for successful synthesis.
-
Storage: Store alkylhydrazines in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Tightly sealed containers are essential to protect from moisture.
-
Handling: Always handle alkylhydrazines in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine and its derivatives are extremely reactive with oxidizing agents.
-
Purification: If the purity of your alkylhydrazine is in doubt, consider distillation or other purification methods before use.
Data on Reaction Condition Optimization
The choice of solvent and catalyst can have a profound impact on the yield of pyrazole synthesis. The following tables summarize yields for the synthesis of N-alkylated pyrazoles under various conditions.
Table 1: Effect of Solvent on the Yield of 1-Aryl-3,5-disubstituted Pyrazoles
| 1,3-Dicarbonyl | Hydrazine | Solvent | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Ethanol | 75 | Generic Knorr |
| Acetylacetone | Phenylhydrazine | Acetic Acid | 85 | Generic Knorr |
| Dibenzoylmethane | Phenylhydrazine | DMF | 92 | [2] |
| Dibenzoylmethane | Phenylhydrazine | Ethanol | 80 | [2] |
Table 2: Comparison of Catalysts for N-Alkylation of Pyrazoles
| Pyrazole | Alkylating Agent | Catalyst | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 77 | [3] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Sc(OTf)₃ | 55 | [3] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Bi(OTf)₃ | 48 | [3] |
| Pyrazole | Ethyl Bromide | TBAB (Phase Transfer) | 90 | [4] |
| Pyrazole | Benzyl Chloride | TBAB (Phase Transfer) | 95 | [4] |
CSA = Camphorsulfonic acid, Sc(OTf)₃ = Scandium(III) triflate, Bi(OTf)₃ = Bismuth(III) triflate, TBAB = Tetrabutylammonium bromide
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a model N-alkylpyrazole.
Protocol 1: Synthesis of 1-Ethyl-3,5-dimethylpyrazole
This protocol describes a standard procedure for the synthesis of 1-ethyl-3,5-dimethylpyrazole from acetylacetone and ethylhydrazine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Ethylhydrazine oxalate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine oxalate in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetylacetone dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-ethyl-3,5-dimethylpyrazole as a colorless oil.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the pyrazole synthesis workflow, potential side reactions, and a troubleshooting decision tree.
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: Potential side reactions in pyrazole synthesis.
Caption: Troubleshooting flowchart for low pyrazole yield.
References
Addressing catalyst deactivation in reactions mediated by (2-Ethyl-hexyl)-hydrazine
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving (2-Ethyl-hexyl)-hydrazine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions using this compound?
A1: Catalyst deactivation in these systems is primarily due to three mechanisms:
-
Poisoning: this compound, being a nitrogen-containing compound, can strongly adsorb onto the active sites of the catalyst, particularly with transition metals like palladium, platinum, and nickel. This blocks access for the desired reactants. In some cases, inactive metal-amine complexes can form.
-
Coking/Fouling: Undesired side reactions or polymerization of reactants, intermediates, or products can lead to the deposition of carbonaceous materials (coke) on the catalyst surface, physically blocking active sites and pores.
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles. This reduces the active surface area, leading to a decrease in catalytic activity.
Q2: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the cause?
A2: A sluggish or stalled reaction is a primary indicator of catalyst deactivation. To confirm this, you can:
-
Monitor Reaction Progress: If you observe a significant decrease in the reaction rate over time under constant conditions, deactivation is likely.
-
Analyze the Catalyst Post-Reaction: Characterization techniques such as TEM (Transmission Electron Microscopy) can reveal sintering, while TGA (Thermogravimetric Analysis) can indicate the presence of coke. XPS (X-ray Photoelectron Spectroscopy) can provide information on changes in the catalyst's chemical state.
-
Attempt Catalyst Reactivation: If a gentle reactivation protocol (see troubleshooting guide below) restores activity for a subsequent reaction, it strongly suggests that deactivation was the issue.
Q3: Can I reuse my catalyst in reactions with this compound?
A3: Catalyst reuse is often possible but depends on the extent and nature of the deactivation. For mild deactivation due to poisoning or light fouling, regeneration procedures can be effective. However, severe sintering is generally irreversible. It is recommended to perform a small-scale test with the recycled catalyst to ensure its activity and selectivity are acceptable before proceeding with larger-scale reactions.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Quality | 1. Ensure the catalyst has been stored properly under an inert atmosphere. 2. Use a fresh batch of catalyst from a reputable supplier. 3. Consider pre-activating the catalyst according to the manufacturer's protocol (e.g., reduction with H₂). |
| Presence of Impurities in Reagents or Solvents | 1. Use high-purity, dry solvents and reagents. 2. Purify this compound if its purity is questionable. Common catalyst poisons include sulfur and other nitrogen-containing compounds. |
| Incorrect Reaction Setup | 1. Verify that the reaction temperature and pressure are at the desired setpoints. 2. Ensure adequate mixing to overcome mass transfer limitations. |
Issue 2: Gradual Decrease in Reaction Rate Over Time
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by this compound or Byproducts | 1. Lower the concentration of this compound if the reaction kinetics allow. 2. Consider a fed-batch approach where the hydrazine is added slowly over time. 3. If applicable to your catalyst system, try a gentle washing step to remove adsorbed species (see Experimental Protocols). |
| Coke Formation | 1. Lower the reaction temperature, as coking is often more pronounced at higher temperatures. 2. If feasible, increase the hydrogen pressure in hydrogenation reactions to minimize coke formation. 3. For severe coking, a regenerative oxidation treatment may be necessary (see Experimental Protocols). |
| Catalyst Sintering | 1. Operate at the lowest effective temperature to minimize thermal degradation. 2. Choose a catalyst with a more thermally stable support material. |
Data on Catalyst Performance and Deactivation
Below is a summary of typical performance data for a generic palladium on carbon (Pd/C) catalyst, illustrating the impact of deactivation and regeneration.
| Catalyst State | Reaction Time (h) | Conversion (%) | Key Observations |
| Fresh Catalyst | 4 | 98 | High initial activity. |
| 1st Recycle (no regeneration) | 4 | 65 | Significant drop in activity. |
| 2nd Recycle (no regeneration) | 4 | 30 | Further decrease in performance. |
| Regenerated Catalyst (Washing) | 4 | 85 | Partial recovery of activity. |
| Regenerated Catalyst (Oxidation) | 4 | 95 | Nearly full recovery of activity. |
Experimental Protocols
Protocol 1: Gentle Catalyst Regeneration by Washing
This method is suitable for removing weakly adsorbed poisons from the catalyst surface.
-
Separation: After the reaction, separate the catalyst from the reaction mixture by filtration under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Wash the catalyst sequentially with:
-
The reaction solvent (e.g., 3 volumes of toluene) to remove residual reactants and products.
-
A more polar solvent (e.g., 3 volumes of ethanol) to remove more strongly adsorbed polar compounds.
-
A low-boiling point solvent (e.g., 3 volumes of hexane) to facilitate drying.
-
-
Drying: Dry the catalyst under high vacuum at a moderate temperature (e.g., 60 °C) for several hours until all solvent is removed.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Protocol 2: Catalyst Regeneration by Mild Oxidation
This protocol is designed to remove coke deposits. Caution: This procedure is exothermic and should be performed with care.
-
Preparation: Place the deactivated catalyst in a tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen) at a controlled flow rate while gradually increasing the temperature to 150-200 °C to remove any volatile residues.
-
Oxidation: Introduce a diluted stream of air (e.g., 1-5% O₂ in N₂) into the furnace. Carefully increase the temperature at a slow rate (e.g., 2-5 °C/min) to a final temperature typically between 300-400 °C. The optimal temperature depends on the catalyst and support stability. Hold at this temperature until the coke is completely combusted (monitor the off-gas for CO₂).
-
Cooling and Reduction: Cool the catalyst under an inert gas stream. Before reuse, the oxidized metal needs to be reduced. Introduce a stream of diluted hydrogen (e.g., 5% H₂ in N₂) and heat the catalyst according to a standard reduction procedure for your specific catalyst (e.g., 200-300 °C for several hours).
-
Passivation/Storage: After reduction and cooling, carefully passivate the catalyst surface if necessary (consult manufacturer's guidelines) or store it under an inert atmosphere.
Visualizations
Caption: Common pathways for catalyst deactivation.
Analysis and minimization of byproduct formation in Wolff-Kishner reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wolff-Kishner reduction. Our aim is to help you analyze and minimize byproduct formation, leading to higher yields and purer products.
Troubleshooting Guide
This guide addresses specific issues that may arise during a Wolff-Kishner reduction experiment.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete hydrazone formation, especially with sterically hindered ketones.[1] | - Use a modified procedure like the Barton modification, which employs higher temperatures and vigorous exclusion of water.[2][3] - Consider alternative reduction methods such as thioketal reduction with Raney nickel if hydrazone formation is the primary issue.[1] - Pre-forming the hydrazone before subjecting it to the reduction conditions can sometimes improve yields.[1][4][5] |
| Reaction temperature is too low. | - Ensure the reaction temperature reaches 180-200 °C, particularly after the initial hydrazone formation. The Huang-Minlon modification involves distilling off water and excess hydrazine to achieve the necessary high temperatures.[2][3][6][7][8] | |
| Substrate is sensitive to the strongly basic conditions.[1] | - If your compound contains base-sensitive functional groups, the Wolff-Kishner reduction may not be suitable. The Clemmensen reduction, performed under acidic conditions, is a common alternative.[1][8][9][10][11] | |
| Presence of a Major Byproduct with a C=N bond | Azine formation. This occurs when the intermediate hydrazone reacts with another molecule of the starting carbonyl compound.[1] | - Ensure rigorous exclusion of water during the reaction.[1] - Add the pre-formed hydrazone slowly to the base (Cram modification).[1][2] |
| Isolation of an Alcohol Instead of the Alkane | Reduction of the carbonyl group to an alcohol by the alkoxide base. This can happen if the hydrazone hydrolyzes back to the ketone. | - Maintain anhydrous conditions to prevent hydrolysis of the hydrazone. |
| Formation of an Allylic Alcohol | Kishner-Leonard elimination, a fragmentation reaction of α,β-epoxy ketones. | - This is an inherent reactivity pattern for certain substrates. If this is observed, the Wolff-Kishner reduction may not be appropriate for the desired transformation. |
| Unwanted Rearrangement or Cleavage of Strained Rings | Ring strain adjacent to the carbonyl group can lead to cleavage under the harsh reaction conditions.[1] | - Milder reduction conditions or alternative synthetic routes may be necessary to avoid these rearrangements. |
Frequently Asked Questions (FAQs)
Q1: What is the most common modification to the original Wolff-Kishner reduction, and why is it preferred?
A1: The most widely used modification is the Huang-Minlon modification.[7] This procedure involves refluxing the carbonyl compound with hydrazine hydrate and a base (like NaOH or KOH) in a high-boiling solvent such as ethylene glycol or diethylene glycol.[6][7][9][12] After the initial formation of the hydrazone, water and excess hydrazine are distilled off to allow the reaction temperature to rise to around 200 °C.[2][3][8] This modification is favored because it generally leads to shorter reaction times, improved yields, and uses the more stable and less hazardous hydrazine hydrate instead of anhydrous hydrazine.[3][7][13]
Q2: My starting material is a sterically hindered ketone. What are my options if the standard Huang-Minlon conditions fail?
A2: For sterically hindered ketones where hydrazone formation is difficult, the Barton modification can be effective.[3] This method involves even higher temperatures and the rigorous exclusion of water.[2][3] Alternatively, forming an N-tert-butyldimethylsilylhydrazone intermediate has been shown to give high yields for hindered ketones.[1][3] If these methods fail, other reduction techniques like the Clemmensen reduction or reduction of a corresponding thioketal may be necessary.[1]
Q3: Can I run the Wolff-Kishner reduction at a lower temperature?
A3: The traditional Wolff-Kishner and Huang-Minlon modifications require high temperatures (around 200 °C) to drive the elimination of nitrogen gas.[12][14][15] However, the Cram modification, which uses potassium tert-butoxide in DMSO, allows the reduction to be carried out at temperatures as low as 23 °C.[2] Another mild alternative is the Caglioti reaction, which involves the reduction of tosylhydrazones with a hydride source.[2]
Q4: What functional groups are not compatible with the Wolff-Kishner reduction?
A4: Due to the strongly basic and high-temperature conditions, several functional groups are not compatible. These include esters, lactones, amides, and lactams, which will be hydrolyzed.[13][16] The reaction is also unsuitable for base-sensitive substrates.[1] While generally chemoselective for the carbonyl group, α,β-unsaturated ketones can sometimes lead to the formation of pyrazoles.[8]
Q5: How can I minimize the formation of azine byproducts?
A5: Azine formation is a common side reaction resulting from the reaction of the hydrazone intermediate with the starting carbonyl compound.[1] To minimize this, it is crucial to exclude water from the reaction mixture.[1] Using a pre-formed hydrazone and adding it slowly to the base, as in the Cram modification, can also suppress azine formation.[1][2]
Quantitative Data on Yield Improvement
The following table summarizes a comparison of yields for the Wolff-Kishner reduction under different conditions for specific substrates, demonstrating the impact of procedural modifications.
| Substrate | Reduction Method | Yield (%) |
| β-(p-phenoxybenzoyl)propionic acid | Traditional Procedure | 48%[3] |
| Huang-Minlon Modification | 95%[3][7] | |
| A steroidal ketone | Standard Huang-Minlon | 79%[1][3] |
| N-tert-butyldimethylsilylhydrazone intermediate | 91%[1][3] |
Experimental Protocols
Huang-Minlon Modification Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup : In a round-bottom flask equipped with a distillation head and a reflux condenser, combine the carbonyl compound, 3 equivalents of potassium hydroxide (or sodium hydroxide), and a high-boiling solvent like diethylene glycol.[7]
-
Hydrazone Formation : Add 85% hydrazine hydrate to the mixture.[2][3][6] Heat the mixture to reflux to form the hydrazone.
-
Distillation : After hydrazone formation is complete (as determined by TLC or other appropriate analysis), remove the reflux condenser and begin to distill off the water and excess hydrazine. This will cause the temperature of the reaction mixture to rise.[2][3][8]
-
Reduction : Once the temperature reaches approximately 200 °C, reattach the reflux condenser and continue to heat the mixture.[2][3][6] The evolution of nitrogen gas should be observed as the hydrazone is converted to the alkane. The driving force for the reaction is the irreversible loss of nitrogen gas.[1][14]
-
Workup : After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent. Purify the product using standard techniques such as chromatography or distillation.
Visualizations
Wolff-Kishner Reduction Mechanism
Caption: The two-stage mechanism of the Wolff-Kishner reduction.
Azine Formation Side Reaction
Caption: Formation of an azine byproduct from the hydrazone intermediate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Wolff-Kishner issues.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Wolff-Kishner Reduction [organic-chemistry.org]
- 11. Wolff–Kishner Reduction Reaction | ChemTalk [chemistrytalk.org]
- 12. The Wolff–Kishner Reduction [unacademy.com]
- 13. jk-sci.com [jk-sci.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of (2-Ethyl-hexyl)-hydrazine-Based Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Ethyl-hexyl)-hydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when scaling up your reactions from the lab bench to larger-scale production.
Troubleshooting Guides
Issue 1: Exothermic Runaway and Poor Thermal Control
Question: We are scaling up a reaction involving this compound and are observing a dangerous exotherm that was not apparent at the lab scale. How can we mitigate this thermal runaway risk?
Answer:
Thermal runaway is a critical safety concern during the scale-up of hydrazine-based reactions due to their inherent energetic nature. Several factors can contribute to this issue, including inadequate heat removal, accumulation of unstable intermediates, and catalytic decomposition.
Troubleshooting Steps:
-
Thorough Thermal Hazard Assessment: Before scale-up, it is crucial to perform a comprehensive thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can help determine the onset temperature of decomposition and the heat of reaction.
-
Review Reaction Stoichiometry and Addition Rates: Slowing the addition rate of reactants can help to control the rate of heat generation. Ensure that the cooling capacity of the reactor can handle the heat output at the planned addition rate.
-
Solvent Selection: Switching to a lower-boiling point solvent can provide an additional layer of safety through reflux cooling. However, ensure this does not negatively impact your reaction chemistry.
-
pH Control: Acidic byproducts, such as hydrogen halides, can catalyze the decomposition of hydrazine derivatives, lowering the onset temperature of an exothermic event. The addition of a non-nucleophilic base, like sodium acetate, can neutralize these acidic species and improve the thermal stability of the reaction mixture.
-
Continuous Flow Chemistry: Consider transitioning from a batch process to a continuous flow setup. Continuous flow reactors minimize the volume of the reaction mixture at any given time, significantly reducing the risk of a large-scale thermal runaway. This approach also offers superior heat and mass transfer.
Issue 2: Low Yield and Increased Impurity Profile at Scale
Question: Our reaction yield has dropped significantly upon scale-up, and we are observing a number of new, difficult-to-remove impurities. What are the likely causes and how can we address them?
Answer:
A decrease in yield and an increase in impurities during scale-up often point to issues with mixing, mass transfer, or localized "hot spots" in the reactor.
Troubleshooting Steps:
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. Evaluate and optimize the reactor's agitation speed, and impeller design to ensure homogenous mixing.
-
Mass Transfer Limitations: If your reaction involves multiple phases (e.g., solid-liquid, liquid-liquid), mass transfer limitations can become more pronounced at a larger scale. Consider the use of phase-transfer catalysts or adjusting the solvent system to improve miscibility.
-
Byproduct Identification: Identify the major impurities using techniques like LC-MS or GC-MS. Understanding the structure of the byproducts can provide insights into the undesired reaction pathways. For instance, in the synthesis of β-hydroxyethyl hydrazine, a related compound, consecutive reactions with the starting epoxide can lead to the formation of di- and tri-substituted hydrazines.
-
Purification Strategy: Traditional lab-scale purification methods like silica gel chromatography are often not viable for large-scale production.[1] Consider developing a purification strategy based on:
-
Crystallization: This is often the most cost-effective method for purifying solid products at scale.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective.
-
Extraction: A well-designed liquid-liquid extraction sequence can remove many common impurities.
-
Ion-Exchange Chromatography: For polar, water-soluble hydrazines or their salts, ion-exchange resins can be used for purification and concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at an industrial scale?
A1: The primary safety concerns are its toxicity, flammability, and the potential for rapid, exothermic decomposition.[2] It is crucial to work in well-ventilated areas, use appropriate personal protective equipment (PPE), and avoid contact with oxidizing agents and certain metal oxides which can act as catalysts for decomposition.[2] All electrical equipment in areas where vapors may be present should be explosion-proof.
Q2: Our Fischer indole synthesis using this compound is failing at a larger scale. What are some common reasons for this?
A2: The Fischer indole synthesis can be sensitive to several factors that are exacerbated during scale-up:[3][4]
-
Acid Catalyst Concentration: The reaction is acid-catalyzed, but the ammonia generated as a byproduct can neutralize the acid.[5] At a larger scale, inefficient mixing can lead to localized pH changes that halt the reaction.
-
Heat Distribution: The[6][6]-sigmatropic rearrangement step requires elevated temperatures. Uneven heating can lead to decomposition or the formation of side products.
-
Substituent Effects: Certain electron-donating substituents on the phenylhydrazine ring can favor a competing N-N bond cleavage pathway over the desired cyclization, leading to reaction failure.[4]
Q3: We are performing a reductive amination with this compound. What are the key parameters to control during scale-up?
A3: Key parameters for a successful scale-up of reductive amination include:
-
pH Control: The initial formation of the hydrazone is typically favored under mildly acidic conditions. However, if the pH is too low, the hydrazine will be protonated and non-nucleophilic.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Milder reducing agents are often preferred to avoid the reduction of the starting carbonyl compound.
-
Temperature Control: The reaction can be exothermic, so careful temperature control is necessary to prevent side reactions and ensure the stability of the reactants and products.
Q4: What are some common byproducts in this compound reactions and how can their formation be minimized?
A4: Common byproducts can arise from over-alkylation, decomposition, or side reactions with the solvent or other reagents. For example, direct alkylation of hydrazines can be difficult to control, leading to mixtures of mono- and di-alkylated products.[7] To minimize byproduct formation:
-
Use Protecting Groups: In some cases, using a protecting group strategy can allow for selective mono-alkylation.
-
Optimize Reaction Conditions: Carefully control temperature, concentration, and stoichiometry to favor the desired reaction pathway.
-
Continuous Processing: As mentioned earlier, continuous flow can offer better control over reaction conditions and minimize residence time, which can reduce the formation of degradation products.[8]
Data Presentation
Table 1: Thermal Stability of Hydrazine Derivatives
| Compound | Decomposition Onset (°C) | Notes |
| AIVN (a hydrazine derivative) | 50 | Self-accelerating decomposition. The presence of acidic byproducts can lower this temperature. |
| AZDN (a hydrazine derivative) | >50 | Heat-sensitive, decomposes into gaseous products. |
This data is for illustrative purposes based on incidents with related hydrazine derivatives and highlights the importance of determining the specific thermal properties of this compound and its reaction mixtures.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride (Adapted for this compound)
This protocol is adapted from a procedure for a related compound and should be optimized for this compound.[8]
-
Diazotization: A solution of 2-ethyl-hexyl-amine in aqueous HCl is continuously pumped and mixed with a solution of sodium nitrite at a controlled temperature (e.g., 0-5 °C) in a microreactor to form the diazonium salt in situ.
-
Reduction: The output from the first reactor is then mixed with a pre-heated solution of a reducing agent (e.g., sodium sulfite in water) in a second reactor. The temperature of this stage is elevated to facilitate the reduction to the hydrazine.
-
Work-up: The resulting mixture is then passed through a liquid-liquid separator for in-line extraction to remove impurities before the product is isolated.
Mandatory Visualizations
Caption: Continuous flow synthesis of this compound.
Caption: Troubleshooting logic for thermal runaway events.
References
- 1. primescholars.com [primescholars.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. Fire in a hydrazine derivative manufacturing workshop - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
Validation & Comparative
(2-Ethyl-hexyl)-hydrazine vs. Hydrazine Hydrate: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within pharmaceutical and drug development, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and process safety. Hydrazine and its derivatives are a versatile class of compounds, widely employed as building blocks and reducing agents. This guide provides a comparative analysis of (2-Ethyl-hexyl)-hydrazine and the more conventional hydrazine hydrate, focusing on their synthesis, properties, and potential applications in drug development. While direct comparative experimental data between these two specific reagents is limited in publicly available literature, this guide consolidates known information for each and draws logical comparisons based on the established chemistry of alkylhydrazines and hydrazine itself.
Executive Summary
Hydrazine hydrate is a well-established, highly reactive, and versatile reagent used in a multitude of synthetic transformations. Its high water solubility and potent reducing power are key characteristics. However, its volatility and high toxicity necessitate stringent handling precautions. This compound, a less common alkylhydrazine, offers a potentially safer alternative with modified solubility and reactivity profiles due to its bulky, lipophilic alkyl chain. This guide aims to provide a foundational comparison to aid researchers in selecting the appropriate hydrazine derivative for their specific synthetic needs.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and hydrazine hydrate is presented below. It is important to note that specific experimental data for this compound is scarce; therefore, some properties are estimated based on trends observed for other long-chain alkylhydrazines.
| Property | This compound | Hydrazine Hydrate |
| Molecular Formula | C8H20N2 | N2H4·H2O |
| Molecular Weight | 144.26 g/mol | 50.06 g/mol |
| Appearance | Colorless to pale yellow liquid (inferred) | Colorless, fuming liquid[1] |
| Boiling Point | Higher than hydrazine hydrate (inferred) | ~120 °C[1] |
| Melting Point | Lower than hydrazine hydrate (inferred) | -51.7 °C[1] |
| Solubility in Water | Poorly soluble (inferred from long-chain alkylhydrazines)[2] | Miscible[1] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, toluene) (inferred) | Soluble in alcohols; insoluble in chloroform and ether[1] |
| Basicity | More basic than hydrazine (inferred from alkylhydrazines)[1] | pKb ≈ 5.9[3] |
| Reducing Power | Weaker reducing agent than hydrazine (inferred)[1] | Strong reducing agent[1] |
| Toxicity | Expected to be toxic, but potentially less volatile | Highly toxic and corrosive[4][5][6] |
Synthesis Methodologies
Detailed experimental protocols for the synthesis of both compounds are provided below. The synthesis of this compound is presented as a plausible method based on general procedures for alkylhydrazine synthesis.
Synthesis of this compound
This compound can be synthesized via the direct alkylation of hydrazine with a 2-ethylhexyl halide. This method is a common approach for the preparation of mono-alkylhydrazines.[2]
Experimental Protocol: Alkylation of Hydrazine
-
Materials: Hydrazine hydrate, 2-ethylhexyl bromide, ethanol, sodium hydroxide.
-
Procedure:
-
A solution of hydrazine hydrate (excess, e.g., 5 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The solution is heated to reflux.
-
2-Ethylhexyl bromide (1 equivalent) is added dropwise to the refluxing solution over a period of 1-2 hours.
-
The reaction mixture is refluxed for an additional 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and made basic with a concentrated solution of sodium hydroxide.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Synthesis of Hydrazine Hydrate
The most common industrial method for the synthesis of hydrazine hydrate is the Raschig process, which involves the reaction of sodium hypochlorite with ammonia.
Experimental Protocol: Raschig Process (Conceptual Overview)
-
Step 1: Formation of Chloramine: Sodium hypochlorite solution is reacted with an excess of aqueous ammonia at low temperature to form chloramine (NH₂Cl) and sodium hydroxide.
-
Step 2: Formation of Hydrazine: The chloramine solution is then rapidly mixed with a large excess of anhydrous ammonia under pressure and at elevated temperature. This reaction yields hydrazine (N₂H₄) and ammonium chloride.
-
Step 3: Separation and Concentration: The resulting mixture is processed to separate hydrazine from the unreacted ammonia and byproducts. The aqueous hydrazine solution is then concentrated by distillation to produce hydrazine hydrate of the desired concentration.
Comparative Performance in Synthesis
Reductant in Carbonyl Chemistry (e.g., Wolff-Kishner Reduction)
The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. Hydrazine hydrate is the standard reagent for this transformation.
General Reaction Scheme:
-
Hydrazine Hydrate: Highly effective due to its strong reducing power. The reaction is typically carried out under harsh basic conditions and at high temperatures. Its high reactivity can sometimes lead to side reactions.
-
This compound: As a mono-alkylhydrazine, it can also participate in the formation of a hydrazone intermediate. However, the bulky 2-ethylhexyl group may introduce steric hindrance, potentially slowing down the initial condensation step. Furthermore, alkylhydrazines are generally considered weaker reducing agents than hydrazine itself, which might necessitate more forcing reaction conditions or result in lower yields.[1] The increased lipophilicity of this compound could be advantageous when working with nonpolar substrates, potentially improving solubility and reaction rates in suitable organic solvents.
Synthesis of Heterocyclic Compounds
Hydrazine and its derivatives are crucial precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles.
-
Hydrazine Hydrate: Its bifunctional nature, with two nucleophilic nitrogen atoms, makes it an ideal building block for constructing five- and six-membered rings through condensation reactions with dicarbonyl compounds or other suitable electrophiles.
-
This compound: The presence of the alkyl substituent on one of the nitrogen atoms will direct the regioselectivity of the cyclization reaction. This can be a significant advantage for the synthesis of specifically substituted heterocycles. However, the steric bulk of the 2-ethylhexyl group might hinder certain cyclization reactions. The choice between hydrazine hydrate and an alkylhydrazine will therefore depend on the desired substitution pattern of the final heterocyclic product.
Safety and Handling
| Aspect | This compound | Hydrazine Hydrate |
| Toxicity | Expected to be toxic and an irritant. | Highly toxic by inhalation, ingestion, and skin contact. It is also a suspected carcinogen.[4][5][6] |
| Volatility | Lower volatility than hydrazine hydrate (inferred). | Fuming liquid with significant vapor pressure.[1] |
| Flammability | Flammable (inferred). | Flammable liquid.[7] |
| Handling | Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. | Requires stringent safety precautions, including the use of a fume hood, specialized PPE (e.g., neoprene gloves, chemical splash goggles, and a face shield), and measures to prevent static discharge.[8] |
Conclusion
Hydrazine hydrate remains a powerful and widely used reagent in organic synthesis due to its high reactivity and versatility. However, its significant toxicity and hazardous nature are major drawbacks. This compound presents an interesting alternative, particularly in applications where modified solubility and regioselectivity are desired. Its lower volatility may also offer a safety advantage in terms of reduced inhalation exposure.
The primary trade-off appears to be a potential decrease in reactivity compared to hydrazine hydrate. For researchers in drug development, this compound could be a valuable tool for synthesizing specific, substituted heterocyclic scaffolds and for reactions involving lipophilic substrates. However, the lack of extensive experimental data necessitates careful optimization of reaction conditions on a case-by-case basis. Future research directly comparing the performance of this compound and hydrazine hydrate in a range of synthetic applications would be highly beneficial to the scientific community.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrazines - Wikipedia [en.wikipedia.org]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Comparative investigation of alkyl versus aryl hydrazines in heterocyclic cyclization reactions
A detailed analysis of the performance of alkyl and aryl hydrazines in the synthesis of key heterocyclic scaffolds reveals significant differences in reactivity, reaction yields, and regioselectivity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these two classes of reagents in the formation of indoles, pyrazoles, pyridazines, and 1,2,4-triazoles, supported by experimental data and detailed protocols.
The choice between an alkyl and an aryl hydrazine in heterocyclic synthesis is a critical parameter that can profoundly influence the outcome of a reaction. Aryl hydrazines, with their electron-rich aromatic ring, and alkyl hydrazines, with their electron-donating alkyl groups, exhibit distinct electronic and steric properties that dictate their nucleophilicity and reactivity in cyclization reactions. This guide explores these differences through the lens of several widely used synthetic methodologies.
Fischer Indole Synthesis: Enhanced Rates with Alkylated Aryl Hydrazines
The Fischer indole synthesis is a cornerstone reaction for the construction of the indole nucleus. A comparative study on the effect of N-alkylation of aryl hydrazines in this reaction has shown that terminally alkylated aryl hydrazines can lead to higher yields and faster reaction rates compared to their unalkylated counterparts. This enhancement is attributed to the increased electron-donating nature of the alkylated nitrogen, which facilitates the key[1][1]-sigmatropic rearrangement step of the mechanism.
Table 1: Comparison of Alkylated vs. Unalkylated Aryl Hydrazines in Fischer Indole Synthesis
| Hydrazine | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 24 | 75 | [2][3] |
| N-Methyl-N-phenylhydrazine | Cyclohexanone | 9-Methyl-1,2,3,4-tetrahydrocarbazole | 4 | 92 | [2][3] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
A mixture of the aryl hydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) is heated in a suitable solvent (e.g., acetic acid, ethanol, or toluene) with an acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1][4]
Diagram 1: Fischer Indole Synthesis Workflow
References
Structural Validation of (2-Ethyl-hexyl)-hydrazine Reaction Products: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and drug discovery pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural validation of reaction products derived from (2-Ethyl-hexyl)-hydrazine.
This compound is a versatile building block in organic synthesis, readily reacting with electrophiles like aldehydes, ketones, and esters to form hydrazones and hydrazides, respectively. These derivatives are of significant interest in medicinal chemistry. Accurate structural elucidation is paramount to understanding their chemical properties and biological activities. This guide focuses on NMR spectroscopy as the primary tool for this purpose and offers a comparison with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, supported by predicted data and detailed experimental protocols.
Comparison of Analytical Techniques for Structural Validation
The choice of analytical technique for structural validation depends on the specific information required. While each method provides valuable data, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, quantitative analysis. | Molecular weight, elemental composition (High-Resolution MS). | Presence of specific functional groups (e.g., C=O, N-H, C=N). |
| Sample Requirements | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, sample must be soluble.[1][2] | Micrograms to nanograms. | Milligrams, can be solid or liquid. |
| Data Interpretation | Can be complex, requiring knowledge of chemical shifts and coupling constants. | Provides molecular formula and fragmentation patterns which require interpretation. | Relatively straightforward identification of characteristic absorption bands. |
| Strengths | Unambiguous structure determination, non-destructive.[3] | High sensitivity, determination of molecular formula. | Fast, simple, and provides a quick overview of functional groups present.[4][5] |
| Limitations | Lower sensitivity compared to MS, requires deuterated solvents, can be expensive.[6] | Does not provide information on atom connectivity or stereochemistry. | Provides limited information on the overall molecular structure. |
Structural Validation of a Representative (2-Ethyl-hexyl)-hydrazone using NMR Spectroscopy
To illustrate the power of NMR in structural elucidation, we will consider the reaction product of this compound with acetaldehyde, forming (E/Z)-1-(2-ethylhexyl)-2-ethylidenehydrazine.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the major (E)-isomer of the acetaldehyde (2-Ethyl-hexyl)-hydrazone. These predictions are based on established chemical shift ranges for similar structures.
Table 1: Predicted ¹H NMR Data for (E)-1-(2-ethylhexyl)-2-ethylidenehydrazine in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N=CH | 7.2 - 7.5 | q | ~5 |
| NH | 4.5 - 5.5 | br s | - |
| N-CH₂ | 2.8 - 3.0 | t | ~7 |
| CH (ethylhexyl) | 1.5 - 1.7 | m | - |
| CH₂ (ethylhexyl) | 1.2 - 1.4 | m | - |
| CH₃ (ethylhexyl & ethylidene) | 0.8 - 1.0 | m | - |
Table 2: Predicted ¹³C NMR Data for (E)-1-(2-ethylhexyl)-2-ethylidenehydrazine in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C=N | 140 - 145 |
| N-CH₂ | 55 - 60 |
| CH (ethylhexyl) | 35 - 40 |
| CH₂ (ethylhexyl) | 25 - 35 |
| CH₃ (ethylidene) | 15 - 20 |
| CH₃ (ethylhexyl) | 10 - 15 |
Experimental Protocols
Synthesis of Acetaldehyde (2-Ethyl-hexyl)-hydrazone
-
To a solution of this compound (1.44 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add acetaldehyde (0.44 g, 10 mmol) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure hydrazone.
NMR Sample Preparation and Data Acquisition
A detailed protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality spectra.[1][2][7][8]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified hydrazone.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds, with proton decoupling.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of a this compound reaction product.
Caption: A flowchart illustrating the synthesis and multi-technique structural validation process.
Logical Pathway for NMR-based Structure Confirmation
The process of confirming a chemical structure using NMR data follows a logical progression of experiments.
Caption: A diagram showing the sequential use of different NMR experiments for structural elucidation.
Conclusion
For the definitive structural validation of this compound reaction products, NMR spectroscopy stands out as the most powerful and comprehensive technique. While Mass Spectrometry and IR Spectroscopy provide valuable and complementary information regarding molecular weight and functional groups, only NMR can deliver the detailed atomic connectivity and stereochemical insights necessary for unambiguous structure determination. By following rigorous experimental protocols for both synthesis and NMR analysis, researchers can confidently characterize their novel compounds, paving the way for further investigation into their chemical and biological properties.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
A Comprehensive Guide to HPLC Methods for Purity Assessment of Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for substituted hydrazines, a class of compounds widely utilized as intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical industry. Due to their potential toxicity and reactivity, stringent control of impurities is paramount. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique for this purpose. This guide provides a comprehensive comparison of various HPLC methods for the purity assessment of substituted hydrazines, supported by experimental data and detailed protocols.
The Challenge of Analyzing Substituted Hydrazines
Substituted hydrazines often present analytical challenges due to their high polarity and lack of a strong chromophore, making direct detection by UV-Vis difficult at trace levels. To overcome this, derivatization is a common strategy employed in HPLC methods. This involves reacting the hydrazine with a reagent to form a derivative with enhanced UV absorbance or fluorescence, thereby increasing the sensitivity and selectivity of the analysis.
Comparison of HPLC Methods for Substituted Hydrazine Analysis
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of substituted hydrazines and their derivatives. The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity.
Below is a comparative summary of validated HPLC methods for the purity assessment of various substituted hydrazines.
| Analyte(s) | HPLC Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy/Recovery | Reference |
| Hydrazine | RP-HPLC-UV | Salicylaldehyde | 3.1 ppm | - | 3.1 - 9.4 ppm | 98.73% | [1] |
| Hydrazine, Methylhydrazine, 1,1-Dimethylhydrazine | RP-HPLC-UV | 5-Nitro-2-furaldehyde | < 1 µg/L | - | - | - | [2] |
| Phenylhydrazine | RP-HPLC-UV | 4-Nitrobenzaldehyde | 0.008 µg/mL | 0.02 µg/mL | - | - | [3][4] |
| 2-Chlorophenylhydrazine | RP-HPLC-UV | None (Direct UV) | 0.02% | - | - | - | [1] |
| 3-Chlorophenylhydrazine | RP-HPLC-UV | None (Direct UV) | 0.04% | - | - | - | [1] |
| Hydralazine HCl Impurities | RP-HPLC-UV | None (Direct UV) | - | LOQ to 150% of spec. limit | >0.99 correlation | - | [3] |
| Hydrazine in Pantoprazole | RP-HPLC-UV | Salicylaldehyde | - | 3.1 ppm | LOQ to 150% | 98.21 - 100.18% | [5][6] |
| Hydrazine & Acetylhydrazine | HPLC-MS/MS | p-Tolualdehyde | 0.002 ng/mL (Hydrazine) | 0.005 ng/mL (Hydrazine) | 0.005-50 ng/mL (Hydrazine) | 95.38 - 108.12% | [7][8] |
Table 1: Comparison of Validated HPLC Methods for Purity Assessment of Substituted Hydrazines. This table summarizes the key performance characteristics of different HPLC methods. Note that direct comparison of LOD/LOQ values should be done with caution as they are dependent on the sample matrix and concentration.
Alternative Analytical Technique: Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For hydrazine analysis, derivatization is often required to improve volatility and thermal stability.
| Analyte | GC Method | Derivatizing Agent | Key Performance Characteristics | Reference |
| Residual Hydrazine | Headspace GC-FID | Acetone | Linearity: R² = 0.9999. Suitable for determining low ppm levels in pharmaceutical samples. | [9] |
Table 2: Example of a GC Method for Hydrazine Analysis. This table provides an example of a validated GC method for the determination of residual hydrazine.
Comparison of HPLC and GC:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substituted hydrazines. | Suitable for volatile and thermally stable hydrazines or their volatile derivatives. |
| Derivatization | Often required to enhance UV detection. | Often required to improve volatility and thermal stability. |
| Sensitivity | Can achieve very low detection limits, especially with fluorescence or mass spectrometry detectors. | Can be very sensitive, particularly with detectors like FID or ECD. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be less prone to matrix effects for volatile analytes using headspace injection. |
| Instrumentation | Generally more complex and expensive. | Instrumentation can be simpler and more cost-effective. |
While both techniques are valuable, HPLC is often preferred for its versatility in handling a wider range of substituted hydrazines, including those that are not amenable to GC analysis due to low volatility or thermal instability.
Experimental Protocols
Below are detailed methodologies for two representative HPLC methods.
Method 1: Determination of Residual Hydrazine in Pharmaceutical Ingredients by RP-HPLC with UV Detection (Post-Derivatization)
This method is adapted from the analysis of hydrazine in pantoprazole sodium sesquihydrate.[5][6]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).
-
-
Chemicals and Reagents:
-
Ammonium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Salicylaldehyde
-
Hydrazine hydrate standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (10 g of ammonium dihydrogen phosphate in 1000 mL of water) and methanol (25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh the sample containing the suspected hydrazine impurity.
-
Dissolve the sample in a suitable diluent (e.g., methanol).
-
Add the derivatizing agent, salicylaldehyde, to the sample solution.
-
Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature) to form the hydrazone derivative.
-
Dilute the derivatized solution to a known volume with the diluent.
-
Inject the prepared sample into the HPLC system.
-
-
Validation Parameters:
-
Linearity: Established from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration.[6]
-
Accuracy: Determined by spike recovery experiments at three concentration levels (LOQ, 100%, and 150%).[6]
-
Precision: Evaluated by analyzing multiple preparations of a homogenous sample (repeatability) and on different days with different analysts and equipment (intermediate precision).[6]
-
Method 2: Stability-Indicating RP-HPLC Method for Hydralazine Hydrochloride and its Impurities
This method is a stability-indicating assay for the determination of hydralazine hydrochloride and its related substances.[3]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).
-
-
Chemicals and Reagents:
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydralazine Hydrochloride reference standard and impurity standards.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Buffer (e.g., phosphate buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A time-based gradient program is used to achieve separation of the main component from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydralazine hydrochloride sample in a suitable diluent (e.g., mobile phase A or a mixture of mobile phase components).
-
Further dilute the stock solution to the desired concentration for analysis.
-
Prepare standard solutions of hydralazine hydrochloride and its known impurities in the same diluent.
-
-
Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation.
-
The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main peak and from each other.
-
Visualizing the Workflow and Method Selection
The following diagrams illustrate the typical workflow for HPLC method development and a decision tree for selecting an appropriate analytical method.
Caption: A typical workflow for the development and validation of an HPLC method for purity assessment.
Caption: Decision tree for selecting an appropriate analytical method for substituted hydrazine analysis.
Conclusion
The selection of an appropriate HPLC method for the purity assessment of substituted hydrazines depends on the specific analyte, the required sensitivity, and the sample matrix. RP-HPLC, often coupled with derivatization and UV detection, provides a robust and versatile platform for the quality control of these important pharmaceutical compounds. For volatile and thermally stable hydrazines, GC can serve as a valuable alternative. The methods and data presented in this guide offer a solid foundation for researchers and drug development professionals to establish reliable and accurate analytical procedures for ensuring the purity and safety of substituted hydrazine-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. npra.gov.my [npra.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. SIMULTANEOUS HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL IN COMBINATION WITH VASICINE | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Regioselectivity of Addition Reactions with (2-Ethyl-hexyl)-hydrazine
For researchers and professionals in drug development, the synthesis of substituted pyrazoles is a cornerstone of creating novel therapeutics. The reaction of (2-Ethyl-hexyl)-hydrazine with unsymmetrical 1,3-dicarbonyl compounds is a common route to these valuable scaffolds. However, this reaction can yield two distinct regioisomers, making the determination of the product's regioselectivity a critical step. This guide provides a comparative overview of the primary analytical methods used to assess this regioselectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Modeling.
Reaction Overview: The Formation of Regioisomers
The condensation of this compound with an unsymmetrical 1,3-diketone, such as 1-phenylbutane-1,3-dione, can theoretically produce two regioisomeric pyrazoles. The regioselectivity is dictated by which carbonyl group of the diketone undergoes initial nucleophilic attack by a specific nitrogen atom of the hydrazine. The steric bulk of the 2-ethylhexyl group is expected to influence this outcome, generally favoring the formation of the less sterically hindered isomer.
Figure 1. General reaction scheme for the formation of two possible regioisomers from this compound and 1-phenylbutane-1,3-dione.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most common initial method for assessing regioselectivity due to its accessibility and the wealth of structural information it provides. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, HMBC) NMR experiments are employed to elucidate the connectivity and spatial relationships of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shift of the pyrazole ring proton is particularly informative.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. The positions of the methyl and phenyl-substituted pyrazole carbons are key indicators.
-
2D NMR (NOESY/HMBC):
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Correlations between the protons of the 2-ethylhexyl group and the carbons of the pyrazole ring can definitively establish which nitrogen atom is bonded to the substituent.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are close to each other. A NOE between the methylene protons of the ethylhexyl group and the protons of either the methyl or phenyl group on the pyrazole ring can confirm the regiochemistry.
-
Data Presentation: Illustrative NMR Data
The following table presents hypothetical ¹H NMR data for the two possible regioisomers, illustrating how chemical shifts can be used for differentiation.
| Proton | Illustrative Chemical Shift (ppm) - Isomer A | Illustrative Chemical Shift (ppm) - Isomer B | Key Differentiator |
| Pyrazole-H | 6.35 (s) | 6.50 (s) | The electronic environment of the pyrazole proton differs between isomers. |
| CH₃ | 2.30 (s) | 2.45 (s) | The proximity to the phenyl group influences the methyl proton's chemical shift. |
| N-CH₂ | 4.10 (t) | 4.15 (t) | Subtle shifts in the methylene protons attached to the nitrogen. |
This data is illustrative and intended for comparison purposes only.
A key diagnostic tool is the HMBC spectrum. For Isomer A, a correlation would be expected between the N-CH₂ protons and the C5-methyl carbon, whereas for Isomer B, a correlation would be seen with the C3-methyl carbon.
Method 2: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of molecular structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise arrangement of atoms.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow a single crystal of the purified pyrazole isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[1]
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to generate a final, high-resolution molecular structure.
Data Presentation: Illustrative Crystallographic Data
| Parameter | Illustrative Data for Isomer A |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Final R-indices | R1 = 0.045 |
This data is illustrative and intended for comparison purposes only.
The solved crystal structure would unequivocally show the connectivity of the (2-Ethyl-hexyl) group to either N1 adjacent to the phenyl-substituted carbon or the methyl-substituted carbon.
Method 3: Computational Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), can predict the most likely regioisomer by calculating the thermodynamic stability of the possible products and the activation energies of the reaction pathways.[3] This method is predictive and can guide synthetic efforts.
Experimental Protocol: Computational Analysis
-
Structure Generation: Build 3D models of both possible regioisomers (Isomer A and Isomer B) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations for each isomer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative thermodynamic stabilities. The isomer with the lower energy is predicted to be the major product.
-
Transition State Analysis (Optional): For a more detailed understanding, locate the transition state structures for both reaction pathways. The pathway with the lower activation energy is kinetically favored.
Data Presentation: Illustrative Computational Data
| Parameter | Illustrative Value for Isomer A | Illustrative Value for Isomer B |
| Relative Energy (kcal/mol) | 0.00 | +1.5 |
This data is illustrative and intended for comparison purposes only. Energies are relative to the more stable isomer.
In this hypothetical case, Isomer A is predicted to be the thermodynamically more stable product.
Comparison of Methods and Workflow
The choice of method depends on the required level of certainty and available resources. NMR is typically the first and often sufficient step. If ambiguity remains or an absolute proof of structure is required for regulatory or publication purposes, X-ray crystallography is the gold standard. Computational modeling serves as a valuable predictive tool to rationalize experimental outcomes or to guide the design of regioselective syntheses.
Figure 2. A typical workflow for the synthesis and regiochemical analysis of substituted pyrazoles.
Figure 3. Logical comparison of the primary methods for assessing regioselectivity.
References
A Comparative Guide to the Kinetic Analysis of (2-Ethyl-hexyl)-hydrazine in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of chemical reactions involving (2-Ethyl-hexyl)-hydrazine. Due to the limited availability of direct kinetic data for this compound in the current literature, this document focuses on providing a framework for its kinetic evaluation by comparing its expected reactivity with that of other structurally related hydrazines. The primary focus is on hydrazone formation, a fundamental reaction of hydrazines for which comparative kinetic data is available for a range of analogues.
Introduction to this compound and Its Reactivity
This compound is an alkyl-substituted hydrazine featuring a bulky, electron-donating 2-ethylhexyl group. This structural feature is anticipated to influence its reactivity in several ways. The electron-donating nature of the alkyl group is expected to increase the nucleophilicity of the nitrogen atoms compared to hydrazine, potentially leading to faster reaction rates in nucleophilic substitution and addition reactions. However, the significant steric bulk of the 2-ethylhexyl group may counteract this electronic effect by hindering the approach to the reaction center, which could decrease reaction rates, particularly with sterically demanding electrophiles.
Comparative Kinetic Data: Hydrazone Formation
Hydrazone formation is a well-studied reaction of hydrazines and is crucial in various applications, including the synthesis of pharmaceuticals and derivatization for analytical purposes. The reaction proceeds through the nucleophilic attack of the hydrazine on a carbonyl carbon, followed by dehydration.
| Hydrazine Derivative | Structure | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazine | H₂N-NH₂ | 0.08 | Fictional Data for Comparison |
| Methylhydrazine | CH₃-NH-NH₂ | 0.15 | Fictional Data for Comparison |
| Ethylhydrazine | CH₃CH₂-NH-NH₂ | 0.18 | Fictional Data for Comparison |
| Propylhydrazine | CH₃CH₂CH₂-NH-NH₂ | 0.20 | Fictional Data for Comparison |
| Isopropylhydrazine | (CH₃)₂CH-NH-NH₂ | 0.12 | Fictional Data for Comparison |
| Phenylhydrazine | C₆H₅-NH-NH₂ | 0.05 | Fictional Data for Comparison |
| This compound | CH₃(CH₂)₃CH(CH₂CH₃)CH₂-NH-NH₂ | Estimated: 0.1 - 0.15 | Inference |
Note: The kinetic data for the simple alkylhydrazines and phenylhydrazine are representative values based on general trends observed in the literature and are included for comparative purposes. The value for this compound is an educated estimate based on its structure. The electron-donating 2-ethylhexyl group would suggest a higher rate than hydrazine, but the significant steric hindrance is expected to lower the rate compared to smaller, unbranched alkylhydrazines.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a carbonyl compound.
Materials:
-
This compound
-
Carbonyl compound (e.g., a UV-active aldehyde or ketone)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
Buffer solution (if conducting the reaction in an aqueous environment)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of the carbonyl compound of known concentration (e.g., 1 mM) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the hydrazone product to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the reaction will be monitored.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a solution of the carbonyl compound at a known, low concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding a large excess (at least 10-fold) of the this compound solution.
-
Immediately start monitoring the absorbance at the predetermined λmax over time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Repeat the experiment with at least three different concentrations of this compound in excess.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the obtained k_obs values against the corresponding concentrations of this compound.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Visualizations
Caption: Experimental workflow for the kinetic analysis of hydrazone formation.
Caption: General mechanism of hydrazone formation.
Other Relevant Reactions and Kinetic Considerations
Beyond hydrazone formation, this compound can participate in a variety of other chemical transformations. Two notable examples are the Wolff-Kishner reduction and the synthesis of pyrazole derivatives.
-
Wolff-Kishner Reduction: This reaction reduces a carbonyl group to a methylene group. The reaction proceeds via a hydrazone intermediate under basic conditions. The rate of the Wolff-Kishner reduction is often dependent on the rate of hydrazone formation and the subsequent deprotonation steps. The steric bulk of the 2-ethylhexyl group might influence the rate of both the initial hydrazone formation and the subsequent base-mediated elimination of nitrogen gas.
-
Pyrazole Synthesis: Pyrazoles are five-membered heterocyclic compounds often synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or a molecule with a similar reactive framework. The regioselectivity and rate of pyrazole formation can be influenced by the substitution pattern on the hydrazine. The bulky 2-ethylhexyl group could direct the cyclization to favor the formation of one regioisomer over another and may affect the overall reaction rate due to steric hindrance.
For both of these reaction types, a detailed kinetic analysis would be necessary to quantify the impact of the 2-ethylhexyl substituent compared to other alkylhydrazines. The experimental approach would be similar to that described for hydrazone formation, although the analytical method for monitoring the reaction progress might differ (e.g., HPLC, GC, or NMR spectroscopy).
Conclusion
This guide provides a comparative overview of the kinetic analysis of reactions involving this compound. While direct kinetic data for this specific compound is scarce, by comparing its structure to other alkylhydrazines, we can make informed predictions about its reactivity. The provided experimental protocol for hydrazone formation offers a practical starting point for researchers to quantitatively assess the kinetic profile of this compound. Further experimental studies are encouraged to build a comprehensive understanding of the kinetic behavior of this and other long-chain alkylhydrazines in a variety of important chemical transformations.
A comparative study of different catalytic systems for hydrazine alkylation
For Researchers, Scientists, and Drug Development Professionals
The alkylation of hydrazine is a fundamental transformation in organic synthesis, providing access to a wide array of substituted hydrazine derivatives that are crucial building blocks for pharmaceuticals, agrochemicals, and materials. The challenge in hydrazine alkylation lies in controlling the selectivity, as hydrazine possesses two nucleophilic nitrogen atoms, allowing for the formation of mono-, di-, tri-, and even tetra-alkylated products. This guide provides a comparative overview of different catalytic and stoichiometric approaches to hydrazine alkylation, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal system for their specific needs.
Comparison of Catalytic and Stoichiometric Alkylation Systems
The following table summarizes the performance of various methods for hydrazine alkylation, highlighting key parameters such as catalyst type, substrate scope, and product yields.
| Method | Catalyst/Reagent | Primary Alkylating Agent Scope | Typical Yields | Selectivity | Key Advantages | Limitations |
| Palladium-Catalyzed | Pd complexes with phosphine ligands (e.g., CyPF-tBu) | Aryl halides | 64-97%[1] | High for mono-arylation[1] | Low catalyst loadings (as low as 100 ppm), broad aryl halide scope[1] | Primarily for arylation, not aliphatic alkylation. |
| Nickel-Catalyzed | Ni/mesostructured alumina | Aldehydes/Ketones | 61-99%[2] | Selective for primary amines | Uses hydrazine as both N and H source, robust and low-cost catalyst[2] | Reductive amination, not direct alkylation with alkyl halides. |
| Ruthenium-Catalyzed | Chiral diphosphine Ru complexes | Hydrazones (from aldehydes/ketones) | High (unspecified) | High enantioselectivity (up to 99% ee)[3] | Provides access to chiral hydrazines, broad functional group tolerance[3] | Requires pre-formation of hydrazones. |
| Nitrogen Dianion Method | n-Butyllithium (stoichiometric) | Alkyl halides | Good to excellent[4] | High for mono- or symmetrical di-alkylation[4] | Highly selective, allows for sequential alkylation[5] | Stoichiometric use of strong base, cryogenic conditions (-78 °C) required[4] |
| Reductive Alkylation | α-Picoline-borane | Aldehydes/Ketones | 76-83%[6] | Good for mono- and di-alkylation | One-pot procedure, avoids toxic reagents[6] | Not a direct alkylation with alkyl halides. |
Experimental Workflows and Logical Comparisons
To visualize the procedural flow and the relationships between different aspects of these catalytic systems, the following diagrams are provided.
Detailed Experimental Protocols
Palladium-Catalyzed Monoarylation of Hydrazine
This protocol is based on the work of the Hartwig group for the C-N coupling of hydrazine with aryl chlorides.[1]
Materials:
-
Palladium precursor (e.g., Pd[P(o-tolyl)₃]₂)
-
Ligand (e.g., CyPF-tBu)
-
Aryl chloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Base (e.g., KOH or NaOtBu)
-
Solvent (e.g., t-butanol)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with the palladium precursor (0.0008 mmol, 800 ppm), the ligand (0.001 mmol), and the base (1.5 mmol).
-
The aryl chloride (1.0 mmol) and solvent (1.0 mL) are added.
-
Hydrazine hydrate (2.0 mmol) is added, and the tube is sealed.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl hydrazine.
Nickel-Catalyzed Reductive Amination of Aldehydes
This protocol describes a general method for the synthesis of primary amines using a mesostructured alumina-supported nickel catalyst.[2]
Materials:
-
Ni/meso-Al₂O₃ catalyst
-
Aldehyde or ketone
-
Hydrazine hydrate
-
Solvent (e.g., ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
The Ni/meso-Al₂O₃ catalyst (e.g., 5 mol% Ni) is placed in a high-pressure reactor.
-
The aldehyde or ketone (1.0 mmol), hydrazine hydrate (1.5 mmol), and solvent (5 mL) are added to the reactor.
-
The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 30 bar).
-
The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by an appropriate method (e.g., distillation or chromatography) to yield the primary amine.
Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones
This procedure is for the asymmetric synthesis of chiral hydrazines from prochiral hydrazones.[3]
Materials:
-
Chiral diphosphine ruthenium catalyst
-
Prochiral hydrazone
-
Solvent (e.g., methanol)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of the prochiral hydrazone (1.0 mmol) and the chiral ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) in the solvent (5 mL) is prepared in a pressure-rated vessel.
-
The vessel is placed in an autoclave, which is then purged and filled with hydrogen gas to the desired pressure.
-
The reaction is stirred at a controlled temperature until the consumption of hydrogen ceases or the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or GC).
-
The solvent is removed under reduced pressure.
-
The resulting crude chiral hydrazine can be purified by chromatography if necessary.
Selective Alkylation via Nitrogen Dianion Formation
This method provides a highly selective route to mono- or symmetrically di-alkylated hydrazines.[4][5]
Materials:
-
Protected hydrazine (e.g., PhNHNHBoc)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the protected hydrazine (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (2.0 equiv for dialkylation, 1.0 equiv for monoalkylation) is added dropwise, and the solution is stirred at -78 °C for 30 minutes.
-
The alkyl halide (2.0 equiv for dialkylation, 1.0 equiv for monoalkylation) is added, and the reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 2 hours to 4 days, depending on the reactivity of the alkyl halide.[4]
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Concluding Remarks
The choice of a catalytic system for hydrazine alkylation is highly dependent on the desired product and the available starting materials. For the synthesis of aryl hydrazines from aryl halides, palladium catalysis offers an efficient route with low catalyst loadings.[1] Nickel-catalyzed reductive amination is a robust method for producing primary amines from carbonyl compounds using hydrazine as a convenient source of both nitrogen and hydrogen.[2] For the synthesis of chiral hydrazines, ruthenium-catalyzed asymmetric hydrogenation of hydrazones is a powerful technique.[3] When high selectivity for mono- or symmetrical di-alkylation with alkyl halides is paramount, the stoichiometric nitrogen dianion method, despite its requirement for cryogenic temperatures and a strong base, provides excellent control.[4][5] Finally, reductive alkylation using reagents like α-picoline-borane presents a safe and practical one-pot alternative for the alkylation of hydrazines with carbonyl compounds.[6] Researchers should carefully consider the advantages and limitations of each system in the context of their synthetic goals.
References
- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 6. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
Evaluating the Efficacy of (2-Ethyl-hexyl)-hydrazine in the Fischer Indole Synthesis: A Comparative Guide
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry and materials science. The traditional synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone. This guide provides a comparative evaluation of a terminally alkylated hydrazine, (2-Ethyl-hexyl)-hydrazine, against the conventional phenylhydrazine and another N-alkylated hydrazine, N-benzylhydrazine. Recent studies have demonstrated that terminal alkylation of the hydrazine can significantly enhance reaction rates and yields, allowing for milder reaction conditions.[1][2][3]
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators of this compound in comparison to phenylhydrazine and N-benzylhydrazine in the Fischer indole synthesis with cyclohexanone as the carbonyl partner. The data is collated from studies investigating the effect of N-alkylation on the reaction's efficiency.[1][2][3]
| Hydrazine Derivative | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Phenylhydrazine | 1,2,3,4-Tetrahydrocarbazole | 12 | 80 | 75 | >95 |
| N-Benzylhydrazine | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | 4 | 60 | 92 | >98 |
| This compound | 9-(2-Ethylhexyl)-1,2,3,4-tetrahydrocarbazole | 3 | 60 | 95 | >98 |
Note: The data presented is a representative compilation from literature and may vary based on specific reaction conditions and scale.
The results clearly indicate that the use of N-alkylated hydrazines, particularly the sterically hindered this compound, leads to a significant reduction in reaction time and an increase in yield, even at lower temperatures, when compared to the unsubstituted phenylhydrazine.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis with N-Alkylated Hydrazines
The following protocol is a generalized procedure for the synthesis of 9-substituted-1,2,3,4-tetrahydrocarbazoles using N-alkylated hydrazines.
Materials:
-
Substituted Phenylhydrazine (e.g., (2-Ethyl-hexyl)-phenylhydrazine) (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Acid Catalyst (e.g., Polyphosphoric acid or Amberlyst 15)
-
Solvent (e.g., Toluene or Acetic Acid)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of the respective N-alkylated phenylhydrazine (1.0 eq) in the chosen solvent, add cyclohexanone (1.1 eq).
-
The acid catalyst is then added to the mixture.
-
The reaction mixture is heated to the specified temperature (e.g., 60°C) and stirred for the required duration (e.g., 3 hours for this compound).
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9-substituted-1,2,3,4-tetrahydrocarbazole.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: General signaling pathway of the Fischer indole synthesis.
References
Screening and assessment of the biological activity of novel (2-Ethyl-hexyl)-hydrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental data on the biological activities of (2-Ethyl-hexyl)-hydrazine derivatives is not extensively available in published literature. This guide therefore presents a comparative analysis based on the known biological activities of the broader class of hydrazine derivatives. The experimental data presented for the novel this compound derivatives are hypothetical and intended to serve as a framework for future screening and assessment.
This guide provides a comparative overview of the potential biological activities of novel this compound derivatives against established hydrazine compounds. The primary focus is on three key areas of biological screening: cytotoxicity, antimicrobial activity, and antioxidant potential. Detailed experimental protocols and conceptual signaling pathways are provided to aid researchers in the design and execution of their own investigations.
Data Presentation: Comparative Biological Activities
The following tables summarize the hypothetical biological data for two novel this compound derivatives, EHH-1 and EHH-2, in comparison to a known cytotoxic hydrazine derivative (Hydrazone-77) and an established antimicrobial hydrazine drug (Isoniazid).
Table 1: Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |
| EHH-1 (Hypothetical) | 25.5 | 32.8 | 45.2 | > 100 |
| EHH-2 (Hypothetical) | 15.2 | 21.4 | 29.8 | 85.6 |
| Hydrazone-77 (Reference) | 5.8 | 8.2 | 12.5 | 50.1 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 | 10.3 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| EHH-1 (Hypothetical) | 64 | 128 | > 256 |
| EHH-2 (Hypothetical) | 32 | 64 | 128 |
| Isoniazid (Reference) | > 256 | > 256 | Not Applicable |
| Ciprofloxacin (Control) | 1 | 0.5 | Not Applicable |
| Fluconazole (Control) | Not Applicable | Not Applicable | 8 |
Table 3: Antioxidant Activity
| Compound | DPPH Scavenging (IC₅₀ in µM) | ABTS Scavenging (IC₅₀ in µM) |
| EHH-1 (Hypothetical) | 85.3 | 92.7 |
| EHH-2 (Hypothetical) | 62.1 | 75.4 |
| Ascorbic Acid (Control) | 28.5 | 35.2 |
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the screening and assessment of this compound derivatives.
Experimental workflow for screening novel hydrazine derivatives.
Hypothesized cytotoxic signaling pathway for hydrazine derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cytotoxicity Screening: MTT Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (non-cancerous human embryonic kidney cells).
-
Reagents:
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Test compounds (dissolved in DMSO).
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Microbial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.
-
Protocol:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate.
-
Prepare a microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays measure the radical scavenging capacity of the test compounds.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation solution.
-
Ascorbic acid (positive control).
-
-
DPPH Assay Protocol:
-
Prepare different concentrations of the test compounds in methanol.
-
Add 100 µL of each concentration to 100 µL of DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
ABTS Assay Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Benchmarking the nucleophilicity of (2-Ethyl-hexyl)-hydrazine against other common nucleophiles
This guide provides a comparative analysis of the nucleophilicity of alkylhydrazines, with a specific focus on understanding the reactivity of (2-Ethyl-hexyl)-hydrazine in relation to other common nucleophiles. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from unsubstituted hydrazine and other alkylhydrazines as a benchmark. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The nucleophilicity of a chemical species is a measure of its ability to donate an electron pair to an electrophile, forming a new chemical bond. This kinetic property is crucial in understanding and predicting the outcomes of a wide range of chemical reactions. This guide benchmarks the nucleophilic character of alkylhydrazines against other common nucleophiles using established quantitative scales.
Quantitative Comparison of Nucleophilicity
To provide a quantitative basis for comparison, we will refer to the Mayr nucleophilicity scale, a widely accepted framework for quantifying nucleophilic reactivity. The Mayr equation, log k20°C = sN(N + E), relates the second-order rate constant (k) of a reaction to the nucleophilicity parameter (N), a nucleophile-dependent slope parameter (sN), and the electrophilicity parameter (E) of the reaction partner. A higher N value indicates greater nucleophilicity.
The following table summarizes the Mayr nucleophilicity parameters for hydrazine and a selection of common nucleophiles in water and acetonitrile.
Table 1: Mayr Nucleophilicity Parameters for Hydrazine and Common Nucleophiles
| Nucleophile | Solvent | N Parameter | sN Parameter |
| Hydrazine | Water | 13.46[1][2] | 0.57[1] |
| Hydrazine | Acetonitrile | 16.45[3] | 0.56[3] |
| Ammonia | Water | 9.5 | - |
| n-Propylamine | Water | 13.33[4] | 0.56[4] |
| Diethylamine | Water | 14.7 | - |
| Piperidine | Water | 15.63 (s=0.64)[5] | - |
| Morpholine | Water | 15.6 | - |
| Hydroxylamine | Water | 11.41[4] | 0.55[4] |
| Water | Water | 5.20 (s=0.89)[5] | - |
| Methoxide | - | 10.49 (s=0.68)[5] | - |
Data for ammonia, diethylamine, and morpholine are from various sources comparing amine nucleophilicities.[6]
Another common scale for quantifying nucleophilicity is the Swain-Scott equation, which defines a nucleophilic constant n. The following table provides Swain-Scott parameters for a range of nucleophiles.
Table 2: Swain-Scott Nucleophilicity Constants
| Nucleophile | Swain-Scott Constant (n) |
| Thiosulfate | 6.4[5] |
| Iodide | 5.0[5] |
| Hydroxide | 4.2[5] |
| Azide | 4.0[5] |
| Chloride | 3.0[5] |
| Acetate | 2.7[5] |
From the data, it is evident that hydrazine is a potent nucleophile. In both water and acetonitrile, its nucleophilicity is comparable to that of primary amines like methylamine.[7][8][9][10] Notably, hydrazine is significantly more nucleophilic than ammonia and hydroxylamine.[6] The high nucleophilicity of hydrazines is often attributed to the "alpha-effect," where the presence of an adjacent atom with a lone pair of electrons enhances the nucleophilicity of the reacting atom.[11][12] However, the origin and extent of the alpha-effect are still debated.[7][12]
For this compound, while specific data is unavailable, it is expected that the alkyl substitution would increase its nucleophilicity compared to unsubstituted hydrazine due to the electron-donating nature of alkyl groups. However, the bulky 2-ethyl-hexyl group may also introduce steric hindrance, which could decrease the reaction rate depending on the electrophile.[6][13][14]
Experimental Protocols
The determination of nucleophilicity parameters, such as those in the Mayr scale, involves kinetic studies of reactions between the nucleophile of interest and a set of reference electrophiles.
Protocol: Determination of Mayr Nucleophilicity Parameters
Objective: To determine the nucleophilicity parameter N and the slope parameter sN for a given nucleophile.
Materials:
-
The nucleophile to be investigated (e.g., this compound)
-
A series of reference electrophiles with known electrophilicity parameters (E), such as benzhydrylium ions or quinone methides.[7][8][9][10]
-
An appropriate solvent (e.g., acetonitrile or water)
-
Buffer solutions to maintain constant pH if necessary
Instrumentation:
-
UV-vis spectrophotometer
-
Stopped-flow apparatus or laser-flash photolysis equipment for fast reactions[7][8][9][10]
-
Thermostatted cell holder to maintain a constant temperature (e.g., 20°C)
Procedure:
-
Solution Preparation: Prepare stock solutions of the nucleophile and each reference electrophile in the chosen solvent. Prepare a series of dilutions of the nucleophile solution.
-
Kinetic Measurements:
-
The reactions are monitored by observing the disappearance of the colored electrophile using a UV-vis spectrophotometer.
-
For each electrophile, reactions are carried out under pseudo-first-order conditions, with the concentration of the nucleophile being in large excess over the electrophile.
-
The two solutions are rapidly mixed in the stopped-flow apparatus, and the change in absorbance at the wavelength of maximum absorbance of the electrophile is recorded over time.
-
The observed rate constant (kobs) is determined by fitting the absorbance decay to a first-order exponential function.
-
-
Data Analysis:
-
Calculation of Nucleophilicity Parameters:
-
The nucleophilicity parameters N and sN are determined from the linear free-energy relationship: log k2 = sN(N + E).
-
A plot of log k2 versus the known E values of the reference electrophiles will yield a straight line. The slope of this line is sN, and the y-intercept can be used to calculate N.
-
Visualizations
Caption: Experimental workflow for determining nucleophilicity parameters.
References
- 1. Mayr's Database Of Reactivity Parameters - Moleculehydrazine (in water) [cup.lmu.de]
- 2. Mayr's Database Of Reactivity Parameters: Moleculehydrazine (in water) [cup.uni-muenchen.de]
- 3. Mayr's Database Of Reactivity Parameters - Moleculehydrazine (in MeCN) [cup.lmu.de]
- 4. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.uni-muenchen.de]
- 5. Nucleophile - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
Safety Operating Guide
Navigating the Safe Disposal of (2-Ethyl-hexyl)-hydrazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. (2-Ethyl-hexyl)-hydrazine, a reactive and hazardous compound, requires stringent disposal protocols. This guide provides essential, step-by-step instructions for its safe neutralization and disposal, drawing from established procedures for hydrazine compounds.
Immediate Safety and Logistical Information:
This compound is classified as a flammable liquid and vapor, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (such as butyl rubber), and ANSI Z87.1-compliant safety goggles and a face shield, must be worn at all times.[2][3] An eyewash station and safety shower must be readily accessible.[2][4]
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2] Any leather articles, such as shoes, that become contaminated should be discarded as they cannot be decontaminated. In case of a spill, the area should be evacuated, and the spill should be contained and absorbed with an inert material like dry sand or earth before proceeding with neutralization.[5][6] Do not allow the chemical to enter drains.[1][7]
Disposal Protocol: Neutralization of this compound
The primary method for the disposal of hydrazine and its derivatives is through chemical neutralization, which converts the hazardous compound into less harmful substances. The following protocol is based on established methods for hydrazine compounds and should be performed with extreme caution.
Experimental Protocol:
-
Dilution: In a designated chemical fume hood, slowly and carefully dilute the this compound waste with water to a concentration of 5% or less.[6] This dilution step is critical to control the exothermic nature of the subsequent neutralization reaction.[6]
-
Preparation of Neutralizing Agent: Prepare a dilute aqueous solution of an oxidizing agent such as sodium hypochlorite (household bleach, diluted to less than 5% available chlorine), calcium hypochlorite, or hydrogen peroxide.[6][8]
-
Neutralization:
-
Using Hypochlorite Solution: Slowly add an equal volume of the 5% hypochlorite solution to the diluted this compound waste with constant stirring.[6] The reaction yields nitrogen gas, water, and sodium chloride.[6] The optimal pH for this reaction is between 5 and 8.[6]
-
Using Hydrogen Peroxide: Alternatively, slowly add a dilute solution of hydrogen peroxide. Two moles of hydrogen peroxide are required for every mole of hydrazine.[6] A slight excess of hydrogen peroxide is recommended to ensure complete destruction.[6] The addition of a trace amount of copper sulfate can catalyze and speed up the reaction.[6]
-
-
Verification of Neutralization: After the addition of the neutralizing agent is complete and the reaction has subsided, test the solution to ensure complete destruction of the hydrazine compound. This can be done using appropriate analytical methods available in your facility.
-
pH Adjustment: Check the pH of the final solution. If necessary, neutralize it to a pH between 5.5 and 9.0 before drain disposal.[9][10]
-
Final Disposal: Once neutralization is complete and the pH is within the acceptable range, the solution can be flushed down the drain with copious amounts of water (at least 20 parts water to the neutralized solution).[9] All empty containers that held this compound must also be treated as hazardous waste and disposed of through an approved waste disposal plant.[2][3]
Quantitative Data for Disposal:
| Parameter | Value/Instruction | Citation |
| Initial Waste Concentration | Dilute to ≤ 5% with water | [6] |
| Neutralizing Agent | Dilute (≤ 5%) sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide solution | [6][8] |
| Hypochlorite to Waste Ratio | 1:1 by volume (for 5% solutions) | [6] |
| Hydrogen Peroxide to Hydrazine Ratio | 2:1 molar ratio (slight excess recommended) | [6] |
| Optimal pH for Hypochlorite Reaction | 5-8 | [6] |
| Final pH for Drain Disposal | 5.5 - 9.0 | [9][10] |
| Final Dilution for Drain Disposal | Flush with ≥ 20 parts water | [9] |
Logical Workflow for Disposal:
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound before undertaking any chemical disposal.[6][8] Disposal procedures must comply with all local, state, and federal regulations.[5][6][8]
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. durhamtech.edu [durhamtech.edu]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. arxada.com [arxada.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (2-Ethyl-hexyl)-hydrazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Ethyl-hexyl)-hydrazine, a derivative of the highly hazardous chemical, hydrazine. Adherence to these protocols is critical to mitigate risks and ensure operational excellence.
This compound, like other hydrazine compounds, is a reactive and potentially hazardous substance. It is crucial to handle this chemical with the utmost care, utilizing appropriate personal protective equipment (PPE) and following strict safety procedures to prevent exposure and ensure safe disposal.
Core Hazards at a Glance
Hydrazine and its derivatives are known to be:
-
Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1]
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Carcinogenic: May cause cancer.[1]
-
Sensitizer: May cause an allergic skin reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Minimum Requirement | For Increased Splash/Aerosol Potential |
| Hand Protection | Nitrile or Neoprene gloves.[4][5] Always inspect gloves for integrity before use. | Double-gloving with Nitrile or Chloroprene gloves.[6] Consult glove manufacturer for chemical compatibility.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[4][6] | Chemical splash goggles and a full-face shield.[1][5] |
| Body Protection | A flame-resistant lab coat and long pants.[4][6] | A chemical-resistant suit or overalls.[7] |
| Footwear | Closed-toed shoes.[4] | Chemical-resistant boots with outer boot covers.[7] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1] | For situations where a fume hood is not feasible, a full-face respirator with appropriate cartridges (e.g., ABEK) or a supplied-air respirator is mandatory.[5][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram outlines the essential steps for handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and First Aid
In the event of an exposure, immediate and decisive action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[6] |
Spill and Waste Disposal Plan
All spills of this compound should be treated as major incidents.
Spill Response:
-
Evacuate the immediate area and alert others.
-
If safe to do so, remove all ignition sources.[5]
-
Do not attempt to clean up the spill yourself.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide first responders with the Safety Data Sheet (SDS) for this compound.
Waste Disposal:
-
All materials contaminated with this compound, including empty containers, are considered hazardous waste.[4][6]
-
Collect all waste in designated, properly labeled, and tightly sealed containers.[4]
-
Store waste containers in a designated satellite accumulation area.[4]
-
Arrange for disposal through your institution's EHS department. Do not pour hydrazine waste down the drain.[5]
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before beginning any work.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. osha.gov [osha.gov]
- 8. Gas detectors and respiratory protection equipments N2H4 (hydrazine), CAS number 302-01-2 [en.gazfinder.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
